molecular formula C8H5BrN2O2 B1287353 5-Bromoquinazoline-2,4(1H,3H)-dione CAS No. 959237-01-5

5-Bromoquinazoline-2,4(1H,3H)-dione

Cat. No.: B1287353
CAS No.: 959237-01-5
M. Wt: 241.04 g/mol
InChI Key: XVGJXAHPJRPIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGJXAHPJRPIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598992
Record name 5-Bromoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-01-5
Record name 5-Bromoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromoquinazoline-2,4(1H,3H)-dione: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromoquinazoline-2,4(1H,3H)-dione, a halogenated heterocyclic compound built upon a scaffold of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, potential mechanisms of action, and applications, providing field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides a framework for its scientific investigation.

Introduction: The Quinazolinedione Core as a "Privileged Structure"

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[1][2] When oxidized to the dione form, the resulting quinazoline-2,4(1H,3H)-dione scaffold emerges as what is often termed a "privileged structure." This designation is reserved for molecular frameworks that can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities.[2][3]

Derivatives of this core have demonstrated a remarkable range of biological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties.[4][5][6] The versatility of the quinazolinedione scaffold stems from its rigid, planar structure and the presence of hydrogen bond donors and acceptors, which facilitate interactions with diverse protein targets. The introduction of a bromine atom at the 5-position, as in our topic compound, is a strategic chemical modification intended to modulate the molecule's steric and electronic properties, potentially enhancing its potency, selectivity, or pharmacokinetic profile.

Physicochemical and Structural Properties

This compound is a specific isomer whose properties are defined by the placement of the bromine atom on the benzene ring. While extensive experimental data for this particular isomer is not as widespread as for its 6-bromo or 7-bromo counterparts, we can define its core characteristics and predict others based on established chemical principles and data from close analogs.[7][8]

PropertyValue / DescriptionSource / Rationale
CAS Number 959237-01-5[9]
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol [10]
IUPAC Name This compoundN/A
Physical Form Expected to be a white to off-white solidBased on analogs like 6-bromoquinazoline-2,4(1H,3H)-dione.[8]
Solubility Predicted to have low solubility in water, soluble in organic solvents like DMSO and DMF.The parent quinazolinedione has low aqueous solubility.[11] Halogenation typically decreases water solubility further.
Storage Store at ambient temperatures, protected from light and moisture.Standard practice for stable organic compounds.

Synthesis and Chemical Logic

The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved through several established routes.[12] A common and effective strategy involves the cyclization of a substituted anthranilic acid derivative. For the synthesis of the 5-bromo isomer, the logical starting material is 2-amino-6-bromobenzoic acid.

The underlying principle of this synthesis is a cyclocondensation reaction. The 2-amino group of the anthranilic acid acts as a nucleophile, and a carbonylating agent is introduced to form the urea-like dione ring structure. Phosgene surrogates or isocyanates are often used for this purpose. An alternative, one-pot method involves reacting a 2-aminobenzamide with a carbonyl source like di-tert-butyl dicarbonate, which has been shown to be effective for various substituted quinazolinediones.[13][14]

G cluster_synthesis Synthetic Workflow A 2-Amino-6-bromobenzoic Acid (Starting Material) C Cyclocondensation Reaction (Heat, Acid/Base Catalyst) A->C B Urea or Phosgene Surrogate B->C D This compound (Final Product) C->D E Purification (Recrystallization/Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Caption: A generalized workflow for the synthesis of this compound.

Representative Synthetic Protocol

This protocol is a representative method adapted from general procedures for quinazolinedione synthesis.

  • Reaction Setup: To a solution of 2-amino-6-bromobenzoic acid (1 equivalent) in a suitable solvent (e.g., pyridine or dioxane), add urea (1.5 equivalents).

  • Cyclization: Heat the reaction mixture to reflux (typically 120-150°C) for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

    • Scientific Rationale: The high temperature provides the activation energy needed for the nucleophilic attack of the amino group onto the urea carbonyl, followed by intramolecular cyclization and elimination of ammonia to form the stable heterocyclic ring.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Precipitation: Acidify the aqueous solution with dilute hydrochloric acid (HCl) to a pH of ~2-3. This will precipitate the product.

    • Scientific Rationale: The product is acidic due to the N-H protons of the dione structure. In basic or neutral solution, it can exist as a salt. Acidification ensures it is in its neutral, less soluble form, maximizing precipitation.

  • Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

  • Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The expected ¹H NMR spectrum in DMSO-d₆ would show characteristic signals for the aromatic protons and two broad singlets for the N-H protons.[7]

Potential Mechanisms of Action and Biological Targets

The true value of the quinazolinedione scaffold lies in its ability to inhibit key enzymes involved in disease pathology. While specific studies on the 5-bromo isomer are emerging, we can infer its likely targets based on extensive research into its analogs.

Anticancer Activity via PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair. In many cancers, particularly those with BRCA1/2 mutations, cancer cells become heavily reliant on PARP for survival. Inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. Several quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1/2 inhibitors.[15]

The quinazolinedione core acts as a mimic of the nicotinamide moiety of NAD+, the natural substrate for PARP, binding to the enzyme's catalytic domain.

G cluster_pathway Mechanism of PARP Inhibition DNA_Damage DNA Single- Strand Break PARP PARP Enzyme DNA_Damage->PARP activates Repair DNA Repair PARP->Repair mediates No_Repair Repair Inhibited PARP->No_Repair Cell_Survival Cell Survival Repair->Cell_Survival Apoptosis Apoptosis (Cell Death) No_Repair->Apoptosis Compound 5-Bromoquinazoline- 2,4(1H,3H)-dione Compound->PARP inhibits

Caption: Proposed mechanism of action via PARP inhibition leading to cancer cell death.

Antibacterial Activity via Gyrase/Topoisomerase Inhibition

Another promising avenue for quinazolinedione derivatives is in combating bacterial infections, including resistant strains.[6][16] These compounds have been shown to function as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair in bacteria.[17][18]

This mechanism is analogous to that of fluoroquinolone antibiotics. The quinazolinedione scaffold can participate in the formation of a ternary complex with the enzyme and bacterial DNA, stalling the replication fork and inducing lethal double-strand breaks.[17] The advantage of the quinazolinedione class is that its interaction may differ slightly from traditional fluoroquinolones, offering potential activity against fluoroquinolone-resistant strains.[17]

Applications in Drug Discovery and Development

The diverse biological activities of the quinazolinedione scaffold position this compound as a valuable building block and lead compound in several therapeutic areas.

  • Oncology: As a potential PARP inhibitor, it is a candidate for developing targeted therapies for cancers with specific DNA repair deficiencies.[3][19] Further derivatization could optimize its potency and selectivity.

  • Infectious Diseases: Its potential as a bacterial gyrase inhibitor makes it a strong candidate for the development of new antibiotics to address the growing challenge of antimicrobial resistance.[6][16]

  • Other Therapeutic Areas: Given the scaffold's broad activity, the 5-bromo derivative warrants investigation for other applications, such as anti-inflammatory or neuroprotective agents, pending appropriate screening assays.[4][5]

Conclusion and Future Directions

This compound is a compound of significant scientific interest, built upon a proven "privileged scaffold." Its synthesis is achievable through established chemical methods, and its biological profile is predicted to be rich with therapeutic potential, particularly in oncology and infectious diseases.

Future research should focus on the specific experimental validation of its biological activity, including IC₅₀ determination against PARP enzymes and Minimum Inhibitory Concentration (MIC) testing against a panel of bacterial strains. Elucidating its structure-activity relationship (SAR) through the synthesis of further analogs will be critical for optimizing it into a clinical candidate. This guide provides the foundational knowledge and technical rationale to embark on such an investigation.

References

  • Reddy, T. J., Le, T. V., Kim, S., & Kim, J. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega.
  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Obaid, A. M. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. ResearchGate.
  • Kamal, A., Tamboli, J. R., & Nayak, V. L. (2021). Therapeutic progression of quinazolines as targeted chemotherapeutic agents. European Journal of Medicinal Chemistry.
  • Moosavi, F., Divar, M., & Khabnadideh, S. (2025). Spiroindoline quinazolinedione derivatives as inhibitors of P-glycoprotein: potential agents for overcoming multidrug resistance in cancer therapy. Semantic Scholar.
  • Rashdan, H. R. M., & Ewies, F. F. (n.d.). Synthesis of bromoquinazoline-2,4(1H,3H)-dione derivative 147. ResearchGate.
  • Various Authors. (2025). Therapeutic Potential of Quinazoline Derivatives. ResearchGate.
  • The Royal Society of Chemistry. (2014). Electronic supplementary information for Catalysis Science & Technology.
  • Various Authors. (n.d.). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT.
  • El-Sayed, N. N. E., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules.
  • Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones.
  • PubChem. (n.d.). 8-Bromoquinazoline-2,4(1H,3H)-dione.
  • PubChem. (n.d.). Quinazolinedione.
  • Zhou, et al. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. ResearchGate.
  • Kerns, R. J. (2019). Investigating quinazoline-2,4-dione and fluoroquinolone scaffolds for antibiotic activity and metabolic stability. University of Iowa.
  • Al-Ghorbani, M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules.
  • Various Authors. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate.

Sources

An In-depth Technical Guide to 5-Bromoquinazoline-2,4(1H,3H)-dione: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinazoline-2,4(1H,3H)-dione, a halogenated derivative of the quinazoline-2,4-dione scaffold, is a compound of significant interest in medicinal chemistry and drug discovery. The quinazolinedione core is a "privileged structure," frequently found in a wide array of biologically active compounds and natural products.[1] The introduction of a bromine atom at the 5-position provides a valuable synthetic handle for further molecular elaboration, enabling the exploration of chemical space and the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, offering insights for its application in research and development.

Structural Elucidation and Chemical Identity

This compound possesses a bicyclic heterocyclic structure, consisting of a pyrimidine-2,4-dione ring fused to a benzene ring, with a bromine atom substituted at the C5 position.

Chemical Identity:

Identifier Value
IUPAC Name This compound
CAS Number 959237-01-5[2][3]
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, properties can be inferred from related bromo-isomers and other substituted quinazolinediones.

Physicochemical Properties (Predicted/Inferred):

Property Value/Description
Appearance Likely a white to off-white solid.
Melting Point Expected to be high, likely >250 °C, similar to other quinazolinediones.[4]
Solubility Sparingly soluble in water, with better solubility in polar organic solvents like DMSO and DMF.

Spectroscopic Characterization (Predicted):

The spectroscopic data for this compound can be predicted based on the analysis of its isomers and related compounds. For comparison, the experimental data for the isomeric 6-Bromoquinazoline-2,4(1H,3H)-dione is presented below[4]:

Spectroscopic Data for 6-Bromoquinazoline-2,4(1H,3H)-dione
¹H NMR (400 MHz, DMSO-d₆) δ 11.43 (brs, 1H), 11.26 (brs, 1H), 7.93 (s, 1H), 7.78 (d, J = 8.0 Hz, 1H), 7.11 (d, J = 8.0 Hz, 1H)
¹³C NMR (100 MHz, DMSO-d₆) δ 161.7, 150.0, 140.1, 137.5, 128.9, 117.8, 116.2, 113.8
HRMS (ESI) m/z calcd for C₈H₆BrN₂O₂ [M+H]⁺ 240.9607, found: 240.9602

For This compound , the following spectral characteristics are anticipated:

  • ¹H NMR: The spectrum would show characteristic signals for the two N-H protons as broad singlets, and three aromatic protons. The aromatic signals would exhibit a distinct splitting pattern (likely a triplet and two doublets) reflecting the substitution on the benzene ring.

  • ¹³C NMR: The spectrum would display eight distinct carbon signals, including two carbonyl carbons in the downfield region (around 150-165 ppm) and six aromatic carbons, one of which would be directly attached to the bromine atom.

  • IR Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the N-H stretching vibrations (around 3200 cm⁻¹) and the C=O stretching vibrations of the dione system (in the range of 1650-1720 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio.

Synthesis of this compound

The most common and direct route for the synthesis of quinazoline-2,4(1H,3H)-diones involves the cyclization of the corresponding 2-aminobenzoic acid derivative with a carbonyl source, such as urea.[1] Therefore, the key precursor for the synthesis of this compound is 2-amino-6-bromobenzoic acid .

Synthesis of the Precursor: 2-Amino-6-bromobenzoic Acid

A plausible synthetic route to 2-amino-6-bromobenzoic acid starts from the commercially available 2-bromo-6-nitrobenzoic acid. The nitro group can be reduced to an amino group using various reducing agents. A patented method describes the amination of 2-halo-6-nitrobenzoic acid using aqueous ammonia in the presence of a cuprous catalyst.[5]

Experimental Protocol: Synthesis of 2-Amino-6-bromobenzoic Acid (Adapted from patent literature)[5][6]

  • Reaction Setup: In a high-pressure autoclave, combine 2-bromo-6-nitrobenzoic acid (1.0 eq), cuprous bromide (catalytic amount, e.g., 0.05 eq), isopropanol (as a solvent), and concentrated aqueous ammonia (excess, e.g., 10-15 eq).

  • Reaction Conditions: Seal the autoclave and heat the mixture to approximately 105 °C for 15 hours. The pressure will increase during the reaction.

  • Work-up: After cooling the reaction mixture to room temperature, carefully vent the autoclave. Acidify the mixture with a strong acid, such as sulfuric acid, to a pH of 1-2.

  • Extraction and Isolation: Extract the product into an organic solvent like ethyl acetate. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-amino-6-bromobenzoic acid. Further purification can be achieved by recrystallization.

Caption: Synthetic scheme for 2-amino-6-bromobenzoic acid.

Cyclization to this compound

The final step involves the cyclocondensation of 2-amino-6-bromobenzoic acid with urea. This reaction is typically performed by heating the two reagents, often without a solvent or in a high-boiling solvent.

Experimental Protocol: Synthesis of this compound

  • Reaction Mixture: Thoroughly mix 2-amino-6-bromobenzoic acid (1.0 eq) and urea (excess, e.g., 5-10 eq) in a round-bottom flask.

  • Thermal Cyclization: Heat the mixture to a temperature above the melting point of urea (typically 180-200 °C) for several hours. The reaction proceeds with the evolution of ammonia.

  • Isolation and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Treat the solid residue with a hot aqueous solution of sodium hydroxide to dissolve the product. Filter the solution to remove any insoluble impurities. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the this compound. Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be performed for further purification.

Caption: Synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily centered around the two N-H protons of the dione ring and the bromine substituent on the benzene ring.

N-Alkylation and N-Arylation

The acidic N-H protons at positions 1 and 3 can be readily deprotonated by a base, followed by reaction with an electrophile to introduce various substituents. This allows for the synthesis of a diverse library of N-substituted derivatives, which is a common strategy in drug discovery to modulate physicochemical properties and biological activity.

Reactions at the Bromine Substituent

The bromine atom at the 5-position is a versatile functional group that can participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the bromoquinazoline-dione with a boronic acid or boronic ester. This is a powerful tool for introducing aryl, heteroaryl, or vinyl groups at the 5-position, significantly expanding the structural diversity of the synthesized compounds.

Importance in Medicinal Chemistry

The quinazoline-2,4-dione scaffold is a key pharmacophore in a multitude of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[7][8][9] The presence of the bromine atom in this compound makes it a valuable intermediate for the synthesis of novel drug candidates. The ability to perform cross-coupling reactions at the 5-position allows for the strategic introduction of various functionalities to optimize ligand-receptor interactions and improve pharmacokinetic profiles.

Conclusion

This compound is a valuable building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Its synthesis, while requiring specific precursors, follows established chemical principles. The reactivity of the dione ring and the bromine substituent provides ample opportunities for structural diversification. This in-depth guide serves as a foundational resource for researchers and scientists working in the field of medicinal chemistry and drug development, facilitating the exploration of this promising chemical entity.

References

  • App-Chem Technologies. This compound. [Link]
  • Li, G. et al. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega2020, 5 (16), 9374–9384. [Link]
  • Al-Ostath, A. et al. Recent Advances in Synthesis of Quinazoline-2,4(1H,3H)-diones: Versatile Building Blocks in N-Heterocyclic Compounds.
  • Chemical Synthesis Database. 5-bromo-2,4-quinolinedicarboxylic acid. [Link]
  • PubChem. 2,4-Quinazolinediamine, 5-bromo-. [Link]
  • Li, G. et al. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega2020, 5 (16), 9374–9384. [Link]
  • Google Patents. Preparation method of 2-amino-6-nitrobenzoic acid.
  • Al-Dhfyan, A. et al. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules2022, 27 (12), 3845. [Link]
  • Journal of Pharmaceutical Technology, Research and Management.
  • Singh, S. et al. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. ChemistrySelect2022, 7 (14), e202104533. [Link]
  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]
  • Ali, S. et al. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules2016, 21 (9), 1222. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-6-Bromobenzoic Acid in Modern Pharmaceutical Development. [Link]
  • ResearchGate. First Discovery of Novel 3-Hydroxy-quinazoline-2,4(1H,3H)-diones as Specific Anti-Vaccinia and Adenovirus Agents via“Privileged Scaffold” Refining Approach. [Link]
  • PubChem. 8-Bromoquinazoline-2,4(1H,3H)-dione. [Link]
  • Al-Zharani, M. et al. Quinazolinones, the Winning Horse in Drug Discovery. Molecules2023, 28 (2), 803. [Link]
  • Vaskevych, A. et al. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules2024, 29 (9), 2053. [Link]
  • Al-Dhfyan, A. et al. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI2022. [Link]
  • ResearchGate. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. [Link]
  • Sunway Pharm Ltd. 5-Bromo-quinazoline-2,4-diamine. [Link]
  • PubChem. 4-Bromoquinazoline. [Link]

Sources

An In-Depth Technical Guide to 5-Bromoquinazoline-2,4(1H,3H)-dione for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromoquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, characterization, and potential applications, offering insights grounded in established scientific principles and methodologies.

Core Chemical and Physical Properties

This compound is a substituted derivative of quinazoline-2,4(1H,3H)-dione, a scaffold known for its diverse biological activities. The introduction of a bromine atom at the 5-position significantly influences its electronic properties and potential for further chemical modification, making it a valuable building block in synthetic and medicinal chemistry.

PropertyValue
CAS Number 959237-01-5
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Appearance Expected to be a white to off-white solid
Solubility Generally soluble in polar aprotic solvents like DMSO and DMF

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several established methods for quinazolinedione ring formation. A prevalent and effective approach involves the cyclization of a suitably substituted 2-aminobenzamide derivative.

Recommended Synthetic Protocol: Cyclization of 2-Amino-6-bromobenzamide

This method is advantageous due to the commercial availability of the starting material and the generally high yields of the cyclization reaction. The causality behind this experimental choice lies in the robust and well-documented nature of this synthetic route for a wide range of substituted quinazolinediones.

Experimental Workflow Diagram:

G cluster_0 Step 1: Preparation of Activated Carbonyl Source cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Purification A Phosgene or Phosgene Equivalent (e.g., triphosgene, carbonyldiimidazole) B 2-Amino-6-bromobenzamide in an aprotic solvent (e.g., THF, Dioxane) C Reaction Mixture B->C Addition of Activated Carbonyl Source D This compound (Crude Product) C->D Heating under reflux & Work-up (e.g., filtration) E Recrystallization from a suitable solvent (e.g., Ethanol, Acetic Acid) D->E F Pure this compound E->F

A schematic of the synthesis of this compound.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-bromobenzamide (1.0 equivalent) in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF) or dioxane.

  • Addition of Carbonyl Source: To this solution, carefully add a phosgene equivalent, such as triphosgene (0.4 equivalents) or carbonyldiimidazole (CDI) (1.1 equivalents), portion-wise at room temperature. The use of a phosgene equivalent is a critical safety consideration, avoiding the handling of highly toxic phosgene gas. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

  • Cyclization: Heat the reaction mixture to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the crude product by filtration and wash it with a small amount of cold solvent to remove impurities.

  • Purification: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.

Spectroscopic Characterization and Structural Elucidation

Predicted Spectroscopic Data:

TechniqueExpected Observations
¹H NMR (in DMSO-d₆)- Two singlets in the downfield region (δ 11.0-12.0 ppm) corresponding to the two N-H protons. - A multiplet in the aromatic region (δ 7.0-8.0 ppm) for the three aromatic protons. The bromine at the 5-position will influence the chemical shifts and coupling patterns of the adjacent protons.
¹³C NMR (in DMSO-d₆)- Two carbonyl carbon signals in the downfield region (δ 150-165 ppm). - Signals for the aromatic carbons, with the carbon bearing the bromine atom appearing at a characteristic chemical shift.
FT-IR (KBr pellet)- N-H stretching vibrations in the range of 3200-3400 cm⁻¹. - Strong C=O stretching vibrations for the dione moiety around 1650-1720 cm⁻¹. - C-Br stretching vibration in the fingerprint region.
Mass Spectrometry (ESI-MS)- A molecular ion peak [M+H]⁺ at m/z 241 and 243 in an approximate 1:1 ratio, characteristic of a monobrominated compound.

The provided spectroscopic data for 6-bromoquinazoline-2,4(1H,3H)-dione shows ¹H NMR signals at δ 11.43 (brs, 1H), 11.26 (brs, 1H), 7.93 (s, 1H), 7.78 (d, J = 8.0 Hz, 1H), and 7.11 (d, J = 8.0 Hz, 1H).[1] For the 5-bromo isomer, a different splitting pattern in the aromatic region is anticipated due to the change in the substitution pattern.

Reactivity and Potential in Drug Discovery

The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3]

The bromine atom at the 5-position of this compound serves two primary roles in drug development:

  • Modulation of Biological Activity: The electron-withdrawing nature of the bromine atom can alter the electronic distribution within the molecule, potentially enhancing its binding affinity to biological targets.

  • A Handle for Further Functionalization: The bromine atom is a versatile functional group that can be readily transformed through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Logical Relationship Diagram for Drug Discovery Application:

G A This compound (Starting Material) B Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->B Versatile Chemical Handle C Library of 5-Substituted Quinazolinedione Derivatives B->C Generation of Chemical Diversity D High-Throughput Screening (HTS) against Biological Targets C->D Biological Evaluation E Hit Identification D->E Identification of Active Compounds F Lead Optimization (SAR Studies) E->F Iterative Design and Synthesis G Preclinical Candidate F->G Improved Potency and Pharmacokinetics

Workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the reactivity of the bromine substituent make it an attractive starting point for the development of libraries of compounds for biological screening. The insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

References

  • Gao, M., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9494–9505.
  • Nale, D. B., et al. (2014). Amine functionalized MCM-41: an efficient heterogeneous recyclable catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles in water. Catalysis Science & Technology, 4(10), 3653-3663.
  • Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(19), 6537.
  • Guzman, A., et al. (2009). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 14(2), 549-561.
  • Abdelgawad, M. A., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Scientific Reports, 13(1), 4239.
  • El-Sayed, N. N. E., et al. (2018). Design, synthesis and biological evaluation of novel quinazoline-2,4-diones conjugated with different amino acids as potential chitin synthase inhibitors. European Journal of Medicinal Chemistry, 155, 349-360.
  • Manoharan, S., & Perumal, S. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity.

Sources

The Pharmacological Landscape of Bromo-Substituted Quinazolinediones: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinedione Scaffold and the Influence of Bromine Substitution

The quinazolinedione backbone, a fused heterocyclic system of benzene and pyrimidine rings, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of several FDA-approved drugs.[1] The introduction of a bromine atom to this structure profoundly influences its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can significantly modulate its pharmacological profile. This guide provides an in-depth exploration of the biological activities of bromo-substituted quinazolinediones, with a focus on their anticancer, antimicrobial, anti-inflammatory, and emerging neuroprotective properties. We will delve into the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to elucidate these activities.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

Bromo-substituted quinazolinediones have emerged as a promising class of anticancer agents, primarily through their ability to inhibit critical enzymes involved in cancer cell proliferation and survival, most notably Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Mechanism of Action: Inhibition of EGFR Tyrosine Kinase

Many bromo-substituted quinazolinone derivatives exert their cytotoxic effects by targeting the ATP-binding site of the EGFR tyrosine kinase domain. The presence of a halogen, such as bromine, at the 6-position of the quinazoline ring has been shown to enhance anticancer activity.[1] This substitution pattern is a key feature in several FDA-approved quinazoline-based anticancer drugs like Gefitinib and Erlotinib.[1] The bromine atom can form crucial interactions within the enzyme's active site, contributing to potent and selective inhibition.

Molecular docking and simulation studies have further elucidated these interactions, showing that compounds can form hydrogen bonds and other important contacts with key residues in both wild-type and mutated EGFR.[1] For instance, some derivatives have shown significant binding affinity for EGFR-mutated forms, which is crucial for overcoming drug resistance.[1]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of bromo-substituted quinazolinediones is highly dependent on the substitution patterns across the molecule:

  • Position of Bromine: Substitution at the C6 position of the quinazoline ring is frequently associated with enhanced cytotoxic activity.[1]

  • Substituents at N3: The nature of the substituent at the 3-position significantly impacts activity. Aromatic or aliphatic groups at this position can modulate the compound's binding affinity to target enzymes.

  • Substituents at C2: Modifications at the 2-position, such as the introduction of a thiol group with an aliphatic linker, have been shown to yield potent compounds with high selectivity for cancer cells over normal cells.[1][2][3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative bromo-substituted quinazolinone derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
8a 6-bromo, 2-thio-aliphatic linkerMCF-7 (Breast)15.85 ± 3.32[1][2][3]
8a 6-bromo, 2-thio-aliphatic linkerSW480 (Colon)17.85 ± 0.92[1][2][3]
Compound 29 3-bromoanilino at C4A431 (Skin)IC50 = 2.77[4]
Compound 29 3-bromoanilino at C4MCF-7 (Breast)IC50 = 5.02[4]
Compound 1f 6,8-dibromo, 2-arylMCF-7 (Breast)Not specified[5]
Compound 1g 6,8-dibromo, 2-arylA549 (Lung)Not specified[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the bromo-substituted quinazolinedione compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Bromo-Substituted Quinazolinediones B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

II. Antimicrobial and Anti-inflammatory Activities

Beyond their anticancer properties, bromo-substituted quinazolinediones have demonstrated significant potential as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Several studies have reported the efficacy of these compounds against a range of bacterial and fungal strains. The presence of the bromo substituent, often at the 6-position, appears to be a key determinant of their antimicrobial action.

Spectrum of Activity:

  • Gram-Positive Bacteria: Effective against strains such as Bacillus subtilis and Staphylococcus aureus.[6]

  • Gram-Negative Bacteria: Activity has been observed against Pseudomonas aeruginosa.[6]

  • Fungi: Some derivatives show inhibitory effects against Candida albicans and Aspergillus niger.[6]

The mechanism of their antimicrobial action is not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Anti-inflammatory Activity

The anti-inflammatory properties of bromo-substituted quinazolinediones have been evaluated using models such as the carrageenan-induced paw edema test in rats.[6] Certain derivatives have shown anti-inflammatory activity comparable to standard drugs like ibuprofen.[6] This effect is likely mediated through the inhibition of pro-inflammatory mediators.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

This method is widely used to assess the antimicrobial activity of chemical compounds.

Step-by-Step Methodology:

  • Prepare Agar Plates: Pour sterile nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) into petri dishes and allow them to solidify.

  • Inoculate Plates: Spread a standardized inoculum of the test microorganism evenly over the agar surface.

  • Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Add Test Compounds: Add a defined concentration of the bromo-substituted quinazolinedione solution to each well. Include a solvent control and a standard antibiotic/antifungal control.

  • Incubate: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Agar_Well_Diffusion cluster_prep Preparation cluster_exp Experiment cluster_res Results A Pour Agar Plates B Inoculate with Microorganism A->B C Create Wells B->C D Add Test Compounds C->D E Incubate Plates D->E F Measure Zones of Inhibition E->F

Caption: Agar well diffusion method for antimicrobial testing.

III. Synthesis of Bromo-Substituted Quinazolinediones

The synthesis of these compounds typically starts from substituted anthranilic acids. A common route involves the bromination of anthranilic acid followed by cyclization reactions.

General Synthetic Pathway

A representative synthetic scheme for 6-bromo-substituted quinazolin-4(3H)-ones is outlined below:

  • Bromination of Anthranilic Acid: Anthranilic acid is treated with a brominating agent like N-bromosuccinimide (NBS) to yield 5-bromoanthranilic acid.[1]

  • Formation of the Quinazolinone Ring: The resulting bromoanthranilic acid can then be reacted with various reagents to form the quinazolinone ring. For example, reaction with an isothiocyanate can lead to a 2-mercapto-quinazolinone intermediate.[1]

  • Further Derivatization: The intermediate can be further modified at various positions to generate a library of derivatives with diverse biological activities.

Synthesis_Pathway Start Anthranilic Acid Intermediate1 5-Bromoanthranilic Acid Start->Intermediate1 NBS Intermediate2 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Intermediate1->Intermediate2 Phenyl isothiocyanate Final_Product Diverse Bromo-Substituted Quinazolinediones Intermediate2->Final_Product Alkylation/Arylation

Caption: A general synthetic route to bromo-substituted quinazolinediones.

IV. Emerging Therapeutic Area: Neuroprotective Potential

While research is more established in the areas of cancer and infectious diseases, emerging evidence suggests that quinazoline derivatives, including bromo-substituted analogues, may possess neuroprotective properties.

Potential Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are likely multifactorial and may involve:

  • Anti-inflammatory Action: Neuroinflammation is a key pathological feature of many neurodegenerative diseases. The demonstrated anti-inflammatory properties of bromo-substituted quinazolinones could be beneficial in this context.

  • Enzyme Inhibition: Quinazoline derivatives have been investigated as inhibitors of enzymes relevant to neurodegeneration, such as phosphodiesterases (PDEs).[1] For instance, some bromo-substituted quinazoline derivatives have been studied as PDE1 inhibitors for their potential in treating Parkinson's disease.[1]

  • Modulation of CNS Targets: The sedative-hypnotic and anticonvulsant activities reported for some quinazolinones indicate their ability to cross the blood-brain barrier and interact with central nervous system targets, a prerequisite for neuroprotective effects.

A comprehensive review has highlighted the potential of the broader quinazoline scaffold in Alzheimer's disease by targeting β-amyloid, tau pathology, and cholinesterases.[6] While direct evidence for bromo-substituted quinazolinediones in this specific context is still limited, it represents a promising avenue for future research.

It is important to note that a study has also associated higher levels of elemental bromine in the brain with increased Alzheimer's disease neuropathology, suggesting that the biological effects of bromine are highly dependent on its chemical context.

V. Conclusion and Future Directions

Bromo-substituted quinazolinediones are a versatile class of compounds with a rich pharmacological profile. Their well-established anticancer activity, coupled with significant antimicrobial and anti-inflammatory properties, underscores their therapeutic potential. The emerging evidence for their neuroprotective effects opens up new and exciting avenues for drug discovery and development.

Future research should focus on:

  • Elucidating the precise mechanisms of action for their various biological activities.

  • Conducting extensive structure-activity relationship studies to optimize potency and selectivity.

  • In-depth investigation into their neuroprotective potential, including their effects on specific pathways involved in neurodegeneration.

  • Preclinical and clinical evaluation of the most promising candidates.

The continued exploration of this chemical space holds great promise for the development of novel therapeutics for a range of human diseases.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. (2024, July 4).
  • Synthesis of bromoquinazoline‐2,4(1H,3H)‐dione derivative 147 - ResearchGate. (n.d.).
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28).
  • New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed. (n.d.).
  • Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - NIH. (n.d.).
  • A new therapeutic approach in Parkinson's disease: some novel quinazoline derivatives as dual selective phosphodiesterase 1 inhibitors and anti-inflammatory agents - PubMed. (n.d.).
  • Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review - PubMed. (2022, January 5).
  • Brain Bromine Levels Associated with Alzheimer's Disease Neuropathology - PubMed - NIH. (n.d.).
  • (2024, July 4). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry.
  • (2024, July 4). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate.

Sources

A Comprehensive Review of the Quinazoline-2,4(1H,3H)-dione Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinazoline-2,4(1H,3H)-dione core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Recognized as a "privileged structure," its derivatives have been extensively explored, leading to the discovery of numerous compounds with therapeutic potential across various disease areas. This technical guide provides an in-depth review of the quinazoline-2,4(1H,3H)-dione scaffold, encompassing its synthesis, key biological activities with a focus on anticancer and antimicrobial applications, and the underlying structure-activity relationships. Detailed experimental protocols for the synthesis of the scaffold and the evaluation of its biological properties are provided, along with a critical analysis of its role in modulating key signaling pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutics based on this versatile scaffold.

Introduction: The Significance of the Quinazoline-2,4(1H,3H)-dione Scaffold

The quinazoline framework, a bicyclic system composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in the development of therapeutic agents. Among its various oxidized forms, the quinazoline-2,4(1H,3H)-dione scaffold has emerged as a particularly fruitful area of research. Its structural rigidity, coupled with the ease of functionalization at multiple positions, allows for the creation of diverse chemical libraries with a wide range of pharmacological profiles. This versatility has led to the identification of quinazoline-2,4(1H,3H)-dione derivatives with potent activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The ability of this scaffold to interact with a multitude of biological targets underscores its importance as a "privileged" scaffold in medicinal chemistry.

Synthetic Strategies for Quinazoline-2,4(1H,3H)-diones

The synthesis of the quinazoline-2,4(1H,3H)-dione core and its derivatives can be achieved through several efficient routes. The choice of synthetic pathway often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of the Unsubstituted Quinazoline-2,4(1H,3H)-dione Core

A common and straightforward method for the synthesis of the unsubstituted quinazoline-2,4(1H,3H)-dione scaffold involves the reaction of anthranilic acid with a source of a carbonyl group, followed by cyclization.

Experimental Protocol: Synthesis from Anthranilic Acid [1][2]

  • Step 1: Urea Formation: In a round-bottom flask, dissolve anthranilic acid in water.

  • Add a solution of potassium cyanate (KOCN) to the flask and stir the mixture at room temperature. This reaction forms the corresponding urea derivative.[1]

  • Step 2: Cyclization: To the same pot, add a solution of sodium hydroxide (NaOH) to induce cyclization of the urea derivative, forming the monosodium salt of the quinazoline-2,4(1H,3H)-dione.[1]

  • Step 3: Acidification: Acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the final product.

  • Purification: The highly pure quinazoline-2,4(1H,3H)-dione can be isolated by simple filtration of the reaction mixture.[1]

Synthesis of N1- and N3-Substituted Derivatives

Substitution at the N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione ring is a key strategy for modulating the biological activity of these compounds.

Experimental Protocol: N-Alkylation [3]

  • Step 1: Preparation of the Scaffold: Start with commercially available or synthesized quinazoline-2,4(1H,3H)-dione.

  • Step 2: Alkylation: In a suitable solvent such as dimethylformamide (DMF), add the quinazoline-2,4(1H,3H)-dione, an alkylating agent (e.g., ethyl chloroacetate), and a base (e.g., potassium carbonate).

  • Step 3: Reaction: Stir the mixture at room temperature to allow for N-alkylation to occur. The reaction can be monitored by thin-layer chromatography.

  • Step 4: Work-up and Purification: After completion of the reaction, the product can be isolated by standard work-up procedures and purified by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

The quinazoline-2,4(1H,3H)-dione scaffold has been shown to exhibit a remarkable array of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. Inhibitors of PARP can induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1/2 inhibitors.[4][5][6][7]

Mechanism of Action: PARP Inhibition

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Polymer Synthesis PARP1->PAR Replication Replication Fork Collapse PARP1->Replication Trapping on DNA Repair DNA Repair Protein Recruitment PAR->Repair DNA_Repair DNA Repair Repair->DNA_Repair Quinazolinone Quinazoline-2,4(1H,3H)-dione (PARP Inhibitor) Quinazolinone->PARP1 Inhibition DSB Double-Strand Break Replication->DSB Cell_Death Apoptosis in BRCA-deficient Cancer Cells DSB->Cell_Death

Caption: PARP inhibition by quinazoline-2,4(1H,3H)-dione derivatives.

Table 1: Anticancer Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives

CompoundTargetCell LineIC50 (µM)Reference
7 CytotoxicityHUH-72.5[8]
MCF-76.8[8]
HCT-1164.9[8]
32a CytotoxicityHT-290.18[8]
32b CytotoxicityHT-290.13[8]
Compound A Multi-targetHCT-1164.47[9]
HeLa7.55[9]
MCF-74.04[9]
8a CytotoxicityHCT-1165.33 (72h)[9]
HepG27.94 (72h)[9]
8f CytotoxicityMCF-721.29 (48h)[9]
8k CytotoxicityMCF-711.32 (72h)[9]
Various Wnt SignalingHCT1164.9 - 17.4[10]

The Wnt signaling pathway is frequently dysregulated in various cancers, particularly colorectal cancer. Quinazoline derivatives have been identified as inhibitors of this pathway, acting downstream of β-catenin.[10][11][12][13]

Mechanism of Action: Wnt Pathway Inhibition

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Inhibition APC_Axin APC/Axin/CK1 Complex Dishevelled->APC_Axin Inhibition beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation APC_Axin->GSK3b Degradation Ubiquitination & Degradation beta_catenin->Degradation beta_catenin_acc β-catenin Accumulation Nucleus Nucleus beta_catenin_acc->Nucleus TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription Quinazolinone Quinazoline-2,4(1H,3H)-dione Quinazolinone->TCF_LEF Inhibition

Caption: Inhibition of the Wnt signaling pathway by quinazoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity [14][15][16][17]

  • Cell Seeding: Seed adherent cells in a 96-well plate at an appropriate density and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity

Quinazoline-2,4(1H,3H)-dione derivatives have also shown promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives

CompoundOrganismMIC (µg/mL)Reference
13 Escherichia coli65[3]
2b Staphylococcus haemolyticus10[18]
2c Staphylococcus aureus11[18]
3c Staphylococcus haemolyticus12[18]
2a Staphylococcus haemolyticus13[18]
9c MRSA4[19]
9i MRSA4[19]
9m MRSA4[19]
9k Escherichia coli4[19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [20][21][22][23][24]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in optimizing the biological activity of quinazoline-2,4(1H,3H)-dione derivatives. Key structural modifications that influence activity include:

  • Substitutions at N1 and N3: The nature and size of the substituents at these positions can significantly impact potency and selectivity.

  • Substitutions on the Benzene Ring: The introduction of various functional groups on the benzene ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Conclusion and Future Perspectives

The quinazoline-2,4(1H,3H)-dione scaffold continues to be a rich source of novel therapeutic agents. Its synthetic tractability and diverse pharmacological profile make it an attractive starting point for drug discovery programs. Future research in this area will likely focus on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the advancement of promising candidates into preclinical and clinical development. The continued exploration of this "privileged" scaffold holds great promise for the discovery of new medicines to address unmet medical needs.

References

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Pharmaceuticals, 15(6), 738. [Link]
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Fujioka, H., et al. (2015). Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water. Chemical and Pharmaceutical Bulletin, 63(10), 840-843. [Link]
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing.
  • Mahato, A., & Sharma, G. (2012). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4 (3H)-One Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2465. [Link]
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]
  • Akgun, H., et al. (2016). A Series of 2, 4 (1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. Molecules, 21(6), 786. [Link]
  • El-Sayed, N. N. E., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 27(19), 6614. [Link]
  • Zablotskaya, A., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3568. [Link]
  • Zablotskaya, A., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3568. [Link]
  • Nusse, R. (n.d.). Wnt signaling pathway diagram. The Nusse Lab @ Stanford University.
  • Aman, I., et al. (2022). QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). Indonesian Journal of Pharmacy, 33(1), 1-8. [Link]
  • Wang, X., et al. (2018). Synthesis of N3-substituted-quinazoline-2,4(1H,3H)-diones via CuI-catalyzed coupling of 2-iodobenzamides with potassium cyanate. Tetrahedron Letters, 59(34), 3321-3324. [Link]
  • Lu, D., et al. (2014). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. ACS medicinal chemistry letters, 5(10), 1098-1102. [Link]
  • Al-Suwaidan, I. A., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Molecules, 27(15), 4937. [Link]
  • Al-Ostoot, F. H., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports, 12(1), 1-13. [Link]
  • O'Shea, R., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of medicinal chemistry, 59(9), 4574-4589. [Link]
  • Kaur, H., et al. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC advances, 9(28), 16063-16103. [Link]
  • Wang, Y., et al. (2023). Discovery of Quinazoline-2, 4 (1 H, 3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of medicinal chemistry, 66(20), 14095-14115. [Link]
  • Kumar, A., et al. (2013). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 835-839. [Link]
  • Yao, H., et al. (2021). Discovery of Quinazoline-2, 4 (1 H, 3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of medicinal chemistry, 64(22), 16738-16757. [Link]
  • Zhou, X., et al. (2017). Discovery of novel quinazoline-2, 4 (1H, 3H)-dione derivatives as potent PARP-2 selective inhibitors. Bioorganic & medicinal chemistry, 25(15), 4057-4066. [Link]
  • de Wispelaere, M., et al. (2022). Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors. European Journal of Medicinal Chemistry, 243, 114757. [Link]
  • Zhou, X., et al. (2018). Discovery of quinazoline-2, 4 (1H, 3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & biomolecular chemistry, 16(17), 3147-3158. [Link]
  • Al-Ghorbani, M., et al. (2021). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Molecules, 26(16), 4995. [Link]
  • Chang, T. S., et al. (2020). 2, 4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. International journal of molecular sciences, 21(16), 5901. [Link]
  • Zablotskaya, A., et al. (2023). Synthesis of quinazoline-2, 4 (1H, 3H)-dione 14. ResearchGate.
  • De Tal, G., et al. (2022). Synthesis of N3-Substituted Quinazoline-2, 4-diones via C-4 Amination-Cyclization of Isatoic Anhydrides. The Journal of Organic Chemistry, 87(16), 11119-11132. [Link]
  • Ji, Q., et al. (2014). Design, synthesis, and evaluation of novel 1-methyl-3-substituted quinazoline-2, 4-dione derivatives as antimicrobial agents. Medicinal Chemistry Research, 23(5), 2169-2177. [Link]
  • Zhan, T., et al. (2017). WNT as a Driver and Dependency in Cancer. Trends in Cancer, 3(11), 769-779. [Link]
  • Li, J., et al. (2009). A new and facile synthesis of quinazoline-2, 4 (1H, 3H)-diones. Organic letters, 11(8), 1733-1736. [Link]

Sources

The Therapeutic Potential of 5-Bromoquinazoline-2,4(1H,3H)-dione: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, has long been recognized as a "privileged structure" in the realm of drug discovery.[1] Its inherent planarity, synthetic tractability, and ability to engage in diverse molecular interactions have made it a cornerstone for the development of a wide array of therapeutic agents.[2] From established anticancer drugs like gefitinib and erlotinib to a plethora of compounds with antimicrobial, anti-inflammatory, and anticonvulsant properties, the quinazoline scaffold continues to be a fertile ground for innovation.[1] This guide focuses on a specific, yet promising, member of this family: 5-Bromoquinazoline-2,4(1H,3H)-dione . While extensive research has been conducted on the broader quinazolinone class, this document aims to provide a comprehensive technical overview of the synthesis, known biological activities, and potential therapeutic applications of this particular bromo-substituted derivative, offering insights for researchers and drug development professionals.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a multi-step process starting from 5-bromoanthranilic acid. The following protocol outlines a reliable and reproducible method.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Bromoanthranilic Acid

  • To a solution of anthranilic acid (0.3 M) in glacial acetic acid (500 mL), add bromine (19 mL) at 20°C.

  • Extract the resulting mixture with 1 L of water containing 50 mL of concentrated HCl.

  • Filter the mixture.

  • Cool the filtrate to crystallize 5-bromoanthranilic acid as pale yellowish crystals.[3]

Step 2: Synthesis of this compound

  • Dissolve 5-bromoanthranilic acid (0.16 M) in pyridine (100 mL).

  • Add o-amino benzoyl chloride (0.16 M) to the solution with stirring at room temperature.

  • Continue stirring for 30 minutes at the same temperature.

  • Filter the reaction mixture and collect the precipitate.

  • Wash the precipitate with distilled water and petroleum ether (60/80) to remove traces of pyridine.

  • Dry the resulting pale creamish crystals at 60°C to obtain 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one.[3]

  • Reflux the obtained benzoxazinone (0.075 M) with hydrazine hydrate (75 mL) for 3 hours at 120-130°C.

  • Allow the reaction mixture to cool to room temperature.

  • Recrystallize the developed pale creamish crystals from super dry ethanol to yield 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one.[3]

Note: While the above protocol is derived from the synthesis of a related compound, it provides a strong foundational methodology for obtaining the target molecule. Modifications and optimizations may be necessary for specific laboratory conditions.

Potential Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound can be inferred from the extensive research on the quinazoline-2,4(1H,3H)-dione scaffold. The bromine substitution at the 5-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and selectivity for various biological targets.

Anticancer Activity: Targeting DNA Repair and Cell Proliferation

Quinazolinone derivatives are well-documented for their anticancer properties, acting through various mechanisms including the inhibition of key enzymes involved in cell signaling and DNA repair.[4]

2.1.1. PARP Inhibition: A Strategy of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair.[5] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand breaks that cannot be repaired, resulting in "synthetic lethality" and selective cancer cell death.[5] Several quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP inhibitors.[6]

Signaling Pathway: PARP Inhibition

PARP_Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP->PAR Replication_Fork Stalled Replication Fork PARP->Replication_Fork Trapping at SSB Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Quinazolinedione 5-Bromoquinazoline- 2,4(1H,3H)-dione Quinazolinedione->PARP inhibits DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Deficient_Cell Homologous Recombination Deficient Cancer Cell DNA_DSB->HR_Deficient_Cell Apoptosis Apoptosis HR_Deficient_Cell->Apoptosis DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Inhibited_Complex Inhibited Gyrase-DNA Complex DNA_Gyrase->Inhibited_Complex Replication DNA Replication & Transcription Supercoiled_DNA->Replication Quinazolinedione 5-Bromoquinazoline- 2,4(1H,3H)-dione Quinazolinedione->DNA_Gyrase inhibits Cell_Death Bacterial Cell Death Inhibited_Complex->Cell_Death leads to

Sources

Discovery and historical synthesis of quinazolinedione compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Discovery and Historical Synthesis of Quinazolinedione Compounds

Abstract

The quinazolinedione scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its wide spectrum of biological activities.[1][2][3][4] This technical guide provides a comprehensive exploration of the quinazolinedione core, from its initial discovery to the evolution of its synthesis. We will trace the historical lineage of synthetic methodologies, beginning with foundational 19th-century chemistry and progressing to the sophisticated catalytic and multi-component reactions of the modern era. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic and field-proven insights that govern the selection and execution of synthetic strategies. By synthesizing historical context with modern applications, this guide serves as an authoritative resource on the chemistry of this vital heterocyclic system.

The Quinazolinedione Scaffold: A Privileged Structure in Drug Discovery

The quinazolinedione framework is a fused heterocyclic system consisting of a pyrimidine-2,4-dione ring fused to a benzene ring. This arrangement, specifically the quinazoline-2,4(1H,3H)-dione isomer, is of paramount importance. The scaffold's rigid structure and the presence of hydrogen bond donors and acceptors make it an ideal pharmacophore for interacting with a diverse array of biological targets. Consequently, its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][4] Its prevalence in both natural products and FDA-approved pharmaceuticals has cemented its status as a "privileged structure" in the field of drug development.[5]

Historical Perspective: From Quinazoline to Quinazolinedione

The journey into the synthesis of quinazolinediones begins with the discovery of the parent quinazoline nucleus. The first recorded synthesis was achieved by Griess in 1869, who prepared the quinazoline core through the reaction of anthranilic acid with cyanogen.[6][7] This seminal work laid the groundwork for heterocyclic chemistry and opened the door for further exploration.

Several decades later, the focus shifted toward creating oxidized derivatives. The development of synthetic routes to quinazolin-4(3H)-ones, notably through the Niementowski quinazoline synthesis (1895), was a critical step.[6][8] This reaction, involving the condensation of anthranilic acid with amides at high temperatures, became a cornerstone method for building the quinazolinone ring system.[5][8] While not a direct synthesis of the dione, the principles of cyclocondensation established by Niementowski were foundational for the subsequent development of direct routes to the quinazoline-2,4(1H,3H)-dione structure.

Foundational Synthetic Strategies for the Quinazolinedione Core

The earliest and most direct methods for constructing the quinazoline-2,4(1H,3H)-dione ring relied on the cyclocondensation of readily available ortho-substituted benzene derivatives, primarily anthranilic acid and its related compounds.

Synthesis from Anthranilic Acid Derivatives

Anthranilic acid (2-aminobenzoic acid) is the most classical starting material. The core principle involves reacting the amino group and the carboxylic acid group (or its ester derivative) with a two-carbon synthon that can provide the two carbonyl groups of the dione ring.

  • Reaction with Urea: A straightforward and common method involves heating anthranilic acid with urea. The reaction proceeds via an initial formation of an N-acylurea intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia to yield the quinazolinedione ring. This method is valued for its simplicity and the low cost of reagents.

  • Reaction with Isocyanates: The reaction of anthranilates (esters of anthranilic acid) with isocyanates provides a versatile route to N3-substituted quinazolinediones. The initial step is the formation of a urea derivative, which is then cyclized, often under basic conditions, to form the heterocyclic ring.

  • Reaction with Phosgene and Surrogates: Carbonylating agents like phosgene or their safer equivalents (e.g., triphosgene, carbonyldiimidazole) can be used to react with 2-aminobenzamides. This approach forms the dione ring by introducing the C2 carbonyl group and cyclizing onto the amide nitrogen.[2]

Classical_Synthesis_from_Anthranilic_Acid Anthranilic_Acid Anthranilic Acid Heat Heat (Δ) Anthranilic_Acid->Heat Urea Urea (Carbonyl Source) Urea->Heat Intermediate N-Acylurea Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization -NH3 Quinazolinedione Quinazoline-2,4(1H,3H)-dione Heat->Intermediate Condensation Cyclization->Quinazolinedione

Caption: Classical synthesis of quinazolinedione from anthranilic acid and urea.

Synthesis from Isatoic Anhydride

Isatoic anhydride, a cyclic derivative of anthranilic acid, emerged as a highly effective and versatile precursor for quinazolinediones. Its reactivity makes it an excellent electrophile, readily undergoing ring-opening and subsequent cyclization.

  • Reaction with Amines and Isocyanates: One of the most powerful methods involves the reaction of isatoic anhydride with amines or isocyanates.[2] When heated with a primary amine, the anhydride ring opens to form an intermediate 2-aminobenzamide derivative, which then cyclizes. The use of isocyanates in this reaction provides a direct route to N1,N3-disubstituted quinazolinediones. This approach has been adapted for modern techniques, including microwave-assisted synthesis, to improve yields and reaction times.[8]

Evolution to Modern Synthetic Methodologies

While classical methods are robust, the demand for greater efficiency, milder conditions, and broader functional group tolerance has driven the development of modern catalytic approaches.

Palladium-Catalyzed Tandem Reactions

Palladium catalysis has revolutionized the synthesis of complex heterocycles. A notable strategy for quinazolinediones involves a tandem arylation-ester amidation sequence.[9] This reaction typically uses an o-halobenzoate and a monoalkyl urea. The palladium catalyst facilitates the initial C-N bond formation (Buchwald-Hartwig amination) followed by an intramolecular cyclization to form the dione ring, often with high regioselectivity for the 3-N-alkyl isomer.[9]

Palladium_Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X o_Halo o-Halobenzoate (Ar-X) o_Halo->OxAdd Urea Alkyl Urea (R-NH-CO-NH2) Coord Ligand Exchange [Ar-Pd(II)-NH(CONHR')] Urea->Coord Base Base Base->Coord Product Quinazolinedione OxAdd->Coord + Urea, Base - HX Coord->Pd0 Intramolecular Amidation Coord->Product Reductive Elimination

Sources

A Technical Guide to the Spectroscopic Interpretation of 5-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoquinazoline-2,4(1H,3H)-dione is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural elucidation is fundamental to understanding its reactivity, and potential as a scaffold in designing novel therapeutic agents. This in-depth technical guide provides a detailed interpretation of the spectroscopic data for this compound, focusing on ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By analyzing the spectral characteristics of the parent quinazoline-2,4(1H,3H)-dione and its closely related bromo-isomers, this guide offers a predictive framework for the characterization of the 5-bromo derivative. Experimental protocols and visual aids are included to provide a comprehensive resource for researchers in the field.

Introduction

Quinazoline-2,4(1H,3H)-diones are a class of fused heterocyclic compounds that are recognized for their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of a bromine atom to the quinazoline scaffold can significantly modulate its physicochemical properties and biological activity. The precise placement of the halogen is critical, and thus, unambiguous structural confirmation is paramount. Spectroscopic techniques are the cornerstone of this characterization.

This guide will systematically deconstruct the expected spectroscopic signature of this compound. Due to the limited availability of direct experimental data for the 5-bromo isomer in publicly accessible literature, this interpretation is built upon a comparative analysis of the well-documented spectra of quinazoline-2,4(1H,3H)-dione and its 6-bromo and 7-bromo isomers.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with the IUPAC numbering convention, is presented below. The bromine atom at the C5 position is expected to exert a significant influence on the electronic environment of the aromatic ring, which will be reflected in the NMR spectra.

Figure 2. Predicted MS Fragmentation M [M]⁺˙ m/z 240/242 M_minus_HNCO [M-HNCO]⁺˙ m/z 197/199 M->M_minus_HNCO - HNCO M_minus_Br [M-Br]⁺ m/z 161 M->M_minus_Br - Br M_minus_HNCO_minus_CO [M-HNCO-CO]⁺˙ m/z 169/171 M_minus_HNCO->M_minus_HNCO_minus_CO - CO

Caption: Predicted key fragmentation pathways for this compound.

  • Molecular Ion: The molecular weight of C₈H₅BrN₂O₂ is 240.04 g/mol for ⁷⁹Br and 242.04 g/mol for ⁸¹Br. Therefore, two molecular ion peaks of similar intensity are expected at m/z 240 and 242.

  • Fragmentation: Common fragmentation pathways for quinazolinediones involve the loss of HNCO (43 Da) and CO (28 Da). Loss of the bromine radical (79/81 Da) is also a likely fragmentation pathway.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3200-3000N-H stretching
1710-1650C=O stretching (asymmetric and symmetric)
1620-1580C=C aromatic stretching
1200-1000C-N stretching
800-600C-Br stretching

Interpretation:

  • N-H Stretching: A broad band in the region of 3200-3000 cm⁻¹ is expected for the N-H stretching vibrations of the two amide groups.

  • C=O Stretching: Two strong absorption bands in the region of 1710-1650 cm⁻¹ will be indicative of the asymmetric and symmetric stretching of the two carbonyl groups.

  • C-Br Stretching: A moderate to strong absorption in the lower frequency region (800-600 cm⁻¹) will correspond to the C-Br stretching vibration.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

7.1. NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

Figure 3. NMR Workflow Start Sample Weighing Dissolve Dissolution in DMSO-d6 Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H ¹H NMR Acquisition Transfer->Acquire_1H Acquire_13C ¹³C NMR Acquisition Transfer->Acquire_13C Process Data Processing Acquire_1H->Process Acquire_13C->Process Analyze Spectral Analysis Process->Analyze

Caption: General workflow for NMR data acquisition.

7.2. Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.

  • Ionization: Utilize electrospray ionization (ESI) in positive or negative ion mode.

  • Analysis: Acquire the full scan mass spectrum over a suitable m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To confirm fragmentation pathways, perform MS/MS analysis by isolating the molecular ion and subjecting it to collision-induced dissociation.

7.3. Infrared Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan to subtract the absorbance of atmospheric CO₂ and water.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. This guide provides a robust predictive framework for the interpretation of its spectroscopic data, based on the well-established principles of spectroscopy and comparative data from closely related analogs. The characteristic isotopic signature of bromine in the mass spectrum, coupled with the specific substitution pattern revealed by NMR, and the key functional group vibrations in the IR spectrum, will collectively provide an unambiguous confirmation of the molecular structure. This detailed interpretation serves as a valuable resource for researchers engaged in the synthesis and characterization of novel quinazoline-based compounds.

References

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbon
  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbon
  • Electronic supplementary information - The Royal Society of Chemistry. [Link]
  • Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 2004. [Link]

The Enigmatic Target: A Technical Guide to the Postulated Mechanism of Action of 5-Bromoquinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. The introduction of a bromine atom at the 5-position creates a unique chemical entity, 5-Bromoquinazoline-2,4(1H,3H)-dione, derivatives of which have demonstrated significant potential across various therapeutic areas. This technical guide synthesizes the current understanding of the postulated mechanisms of action for these derivatives, with a primary focus on their anticancer, antibacterial, and antifungal activities. We will delve into the key molecular targets, signaling pathways, and the experimental evidence that underpins these hypotheses. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

Introduction: The Quinazoline-2,4(1H,3H)-dione Core and the Influence of 5-Bromination

Quinazoline-2,4(1H,3H)-diones are oxidized derivatives of quinazolines that have garnered significant interest in drug discovery due to their broad spectrum of biological activities.[1][2] The core structure provides a rigid framework amenable to substitution at various positions, allowing for the fine-tuning of pharmacological properties. The introduction of a halogen, such as bromine, at the 6-position has been shown to enhance anticancer effects.[3] While specific research on the 5-bromo substitution is less prevalent, the electronic and steric properties of the bromine atom at this position are anticipated to significantly influence the binding affinity and selectivity of these derivatives for their biological targets.

This guide will explore the primary postulated mechanisms of action for derivatives of this compound, drawing upon the broader understanding of the quinazoline-2,4(1H,3H)-dione class where direct evidence for the 5-bromo analogs is emerging.

Postulated Anticancer Mechanisms of Action

The anticancer potential of quinazoline derivatives is a major focus of research, with several key mechanisms being investigated.[1][4][5]

Inhibition of Protein Kinases

Many quinazoline derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Several quinazolinone derivatives have been developed as dual inhibitors of EGFR and VEGFR-2.[5] These receptors are key players in tumor growth, proliferation, and angiogenesis. The binding of these inhibitors to the ATP-binding site of the kinase domain prevents the downstream signaling cascades. Molecular docking studies suggest that substitutions on the quinazoline ring can lead to crucial interactions with key residues in the active site.[3]

  • Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell survival and proliferation. Certain quinazoline derivatives have shown inhibitory activity against PI3K, particularly the α-isoform.[4]

  • c-Met: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor invasion and metastasis. Novel 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been designed as dual c-Met/VEGFR-2 inhibitors, demonstrating the versatility of this scaffold in targeting multiple oncogenic pathways.[6]

Signaling Pathway: Kinase Inhibition by Quinazoline Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2, c-Met) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Quinazoline 5-Bromoquinazoline- 2,4(1H,3H)-dione Derivative Quinazoline->RTK Quinazoline->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Postulated kinase inhibition by this compound derivatives.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair. Inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality. Novel quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent and selective inhibitors of PARP-2.[7] This selectivity may offer a therapeutic advantage by reducing the side effects associated with dual PARP-1/2 inhibitors.

Induction of Apoptosis and Cell Cycle Arrest

Several studies have shown that quinazolinone derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1][5] For instance, some derivatives have been observed to arrest the cell cycle in the G2/M phase.[5] The underlying mechanisms can be complex, often involving the modulation of key apoptotic regulators like p53.

Postulated Antibacterial Mechanism of Action

Bacterial resistance to existing antibiotics is a pressing global health issue. Quinazoline-2,4(1H,3H)-dione derivatives have emerged as a promising class of antibacterial agents.[8][9]

Inhibition of Bacterial Gyrase and Topoisomerase IV

A key postulated mechanism for the antibacterial activity of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[8] These enzymes are essential for DNA replication, repair, and recombination in bacteria, and their inhibition leads to bacterial cell death. This mechanism is analogous to that of fluoroquinolone antibiotics.

Dihydrofolate Reductase (DHFR) Inhibition

The quinazoline scaffold is also known to inhibit dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of nucleic acids and amino acids in microorganisms.[9][10] By blocking DHFR, these compounds disrupt essential metabolic pathways in bacteria.

Experimental Workflow: Screening for Antibacterial Activity

G start Synthesized 5-Bromoquinazoline- 2,4(1H,3H)-dione Derivatives mic Minimum Inhibitory Concentration (MIC) Assay start->mic mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc enzyme_assay Enzyme Inhibition Assays (Gyrase, Topoisomerase IV, DHFR) mic->enzyme_assay docking Molecular Docking Studies enzyme_assay->docking admet ADMET Prediction docking->admet lead Lead Compound Identification admet->lead

Caption: A typical workflow for evaluating the antibacterial potential of novel derivatives.

Postulated Antifungal Mechanism of Action

Fungal infections, particularly those caused by opportunistic pathogens, are a significant cause of morbidity and mortality.

Chitin Synthase Inhibition

A series of quinazoline-2,4-diones conjugated with amino acids have been designed and evaluated as inhibitors of the fungal enzyme chitin synthase.[11] Chitin is an essential component of the fungal cell wall, and its inhibition disrupts cell wall integrity, leading to fungal cell death. One such derivative showed potency comparable to the positive control, polyoxin B.[11]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example: c-Met/VEGFR-2)
  • Enzyme and Substrate Preparation: Recombinant human c-Met or VEGFR-2 enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in kinase assay buffer.

  • Compound Preparation: The this compound derivatives are serially diluted in DMSO.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compounds in a microplate.

  • Detection: The phosphorylation of the substrate is quantified using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
  • Bacterial Culture: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Summary

Compound ClassTargetExample IC50 ValuesReference
3-Substituted quinazoline-2,4(1H,3H)-dionesc-Met/VEGFR-20.052–0.084 µM[6]
Quinazoline-2,4(1H,3H)-dione derivativesPARP-211.5 nM (for compound 11a)[7]
Quinazoline-2,4-dione amino acid conjugatesChitin Synthase0.166 mmol/L[11]
2,4-diamino-quinazoline derivativeDihydrofolate Reductase (beef liver)1.6 x 10⁻⁹ M[10]

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. The primary postulated mechanisms of action revolve around the inhibition of key enzymes involved in cancer progression, bacterial survival, and fungal cell wall synthesis. The versatility of the quinazoline-2,4(1H,3H)-dione scaffold allows for the development of highly potent and selective inhibitors.

Future research should focus on:

  • Synthesizing and screening a broader library of this compound derivatives to establish clear structure-activity relationships.

  • Elucidating the precise binding modes of these compounds with their target enzymes through co-crystallization studies.

  • Evaluating the in vivo efficacy and pharmacokinetic profiles of the most promising lead compounds.

  • Exploring the potential for these derivatives to overcome drug resistance mechanisms.

A deeper understanding of the mechanisms of action of this intriguing class of molecules will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL not available)
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. ([Link])
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. ([Link])
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. ([Link])
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. ([Link])
  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. ([Link])
  • Synthesis of bromoquinazoline‐2,4(1H,3H)
  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbon
  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbon
  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. ([Link])
  • Design, synthesis and biological evaluation of novel quinazoline-2,4-diones conjugated with different amino acids as potential chitin synthase inhibitors. ([Link])
  • Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)
  • Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors. ([Link])

Sources

Methodological & Application

Application Note: A Step-by-Step Guide to the Synthesis of 5-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinazolinedione Scaffold

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry and drug development. This nitrogen-containing heterocyclic system is the foundation for a multitude of compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The strategic placement of a bromine atom at the 5-position can significantly modulate the compound's physicochemical properties and biological target engagement, making 5-Bromoquinazoline-2,4(1H,3H)-dione a valuable intermediate for synthetic chemists.

This application note provides a detailed, field-tested protocol for the synthesis of this compound via the thermal condensation of 2-amino-6-bromobenzoic acid with urea. We will delve into the causality behind each experimental step, ensuring the protocol is not just a procedure but a self-validating and instructive guide for researchers.

Reaction Principle and Mechanism

The synthesis proceeds through a well-established pathway for forming the quinazolinedione ring system. The core transformation involves the reaction of an anthranilic acid derivative with urea.

Overall Reaction:

Chemical reaction for the synthesis of this compound from 2-amino-6-bromobenzoic acid and urea.

The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-6-bromobenzoic acid on one of the carbonyl carbons of urea. This is followed by an intramolecular cyclization and condensation, driven by heat, which eliminates two molecules of ammonia to form the stable heterocyclic product. The use of excess urea ensures the reaction proceeds to completion and compensates for its thermal decomposition at the required reaction temperatures.

Materials and Methods

Reagent and Solvent Data

A summary of all necessary reagents and their relevant properties is provided below for ease of experimental planning.

Reagent/SolventChemical FormulaMW ( g/mol )Moles (mmol)EquivalentsAmount Used
2-Amino-6-bromobenzoic acidC₇H₆BrNO₂216.03101.02.16 g
UreaCH₄N₂O60.06505.03.00 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.09--~20 mL
Deionized WaterH₂O18.02--As needed
EthanolC₂H₅OH46.07--As needed
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Buchner funnel and filter flask assembly

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

  • Analytical balance

Detailed Step-by-Step Synthesis Protocol

This protocol is designed for a 10 mmol scale. Adjustments can be made as needed, with corresponding modifications to reagent quantities and glassware.

Step 1: Reagent Combination and Setup
  • To a 100 mL round-bottom flask, add 2-amino-6-bromobenzoic acid (2.16 g, 10 mmol).[4]

  • Add urea (3.00 g, 50 mmol).

  • Place a magnetic stir bar into the flask.

  • Mount the flask in a heating mantle and attach a reflux condenser.

Scientist's Note (Expertise & Experience): A 5-fold excess of urea is used. This is a crucial parameter for driving the reaction equilibrium towards the product. At high temperatures, urea can decompose into isocyanic acid and ammonia. The excess ensures a sufficient concentration of the reactive species is present throughout the reaction duration to react with the starting acid. The reaction can be run as a neat (solvent-free) melt, but gentle stirring is important to ensure homogeneity as the solids melt and react.

Step 2: Thermal Condensation Reaction
  • Begin stirring the solid mixture.

  • Slowly heat the mixture to 180-190 °C. The solids will begin to melt and fuse together, and the evolution of ammonia gas will become apparent.

  • Maintain this temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired, using a mobile phase such as 10% methanol in dichloromethane. The starting material (2-amino-6-bromobenzoic acid) will have a different Rf value than the product.

Scientist's Note (Trustworthiness): The temperature is critical. Below 180 °C, the reaction rate is impractically slow. Above 200 °C, significant decomposition of both urea and the product can occur, leading to lower yields and a more complex purification process. The evolution of ammonia is a key indicator that the cyclization and condensation are proceeding as expected. The reaction should be conducted in a well-ventilated fume hood due to the release of ammonia.

Step 3: Reaction Work-up and Isolation
  • After the reaction period, turn off the heat and allow the flask to cool to room temperature. The reaction mixture will solidify into a hard cake.

  • Add approximately 20 mL of deionized water to the flask and heat the mixture gently with stirring to break up the solid mass. This step helps to dissolve any unreacted urea and other water-soluble impurities.

  • Cool the slurry in an ice bath for 30 minutes to ensure complete precipitation of the crude product.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove residual impurities.

  • Dry the crude product in a vacuum oven at 60-70 °C overnight.

Scientist's Note: The initial solid mass can be difficult to break up. Using a spatula to carefully chip away at it before adding water can be helpful. The water wash is essential for removing the large excess of urea, which would otherwise contaminate the final product.

Step 4: Purification by Recrystallization
  • Transfer the dried crude solid to a beaker.

  • Add a minimal amount of hot N,N-Dimethylformamide (DMF) or a mixture of Ethanol/Water to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any residual DMF.

  • Dry the final product under vacuum to yield this compound as a white to off-white solid.

Scientist's Note: Recrystallization is a critical step for achieving high purity. The choice of solvent is important; the product should be sparingly soluble at room temperature but highly soluble at elevated temperatures. DMF is often a good choice for this class of compounds. A minimal amount of hot solvent should be used to maximize the recovery yield.

Characterization and Validation

  • Appearance: White to off-white crystalline solid.

  • Yield: Typical yields for this reaction range from 70-85%.

  • Melting Point: The melting point should be sharp and is expected to be above 250 °C, consistent with related quinazolinedione structures.[5][6]

  • Spectroscopic Analysis:

    • ¹H NMR (DMSO-d₆): Expect two broad singlets in the downfield region (δ 11-12 ppm) corresponding to the two N-H protons. The aromatic protons will appear in the δ 7-8 ppm region, showing coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.

    • ¹³C NMR (DMSO-d₆): Expect signals for the two carbonyl carbons in the δ 150-165 ppm range. Aromatic carbon signals will also be present.

    • Mass Spectrometry (ESI-MS): Calculate m/z for [M+H]⁺: 240.96 and [M-H]⁻: 238.95. The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be observed.

Workflow and Mechanism Diagrams

Experimental Workflow

The following diagram outlines the high-level workflow for the synthesis and purification process.

G Experimental Workflow for Synthesis A 1. Reagent Combination (2-Amino-6-bromobenzoic acid + Urea) B 2. Thermal Condensation (180-190 °C, 3-4h) A->B Heat C 3. Aqueous Work-up (Precipitation & Filtration) B->C Cool & Add H₂O D 4. Purification (Recrystallization from DMF/Ethanol) C->D Crude Product E 5. Characterization (NMR, MS, MP) D->E Pure Product

Caption: High-level experimental workflow diagram.

Simplified Reaction Mechanism

This diagram illustrates the key steps in the formation of the quinazolinedione ring.

G Simplified Reaction Mechanism cluster_0 cluster_1 A 2-Amino-6-bromobenzoic acid + Urea B Acylurea Intermediate A->B + Heat - NH₃ C Intramolecular Cyclization B->C Tautomerization & Nucleophilic Attack D This compound + 2 NH₃ C->D + Heat - H₂O (from tautomer)

Caption: Simplified reaction mechanism pathway.

Safety and Handling

  • 2-Amino-6-bromobenzoic acid: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Urea: Generally considered low hazard, but avoid inhalation of dust.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Always use in a chemical fume hood with proper PPE.

  • General: The reaction should be performed in a well-ventilated chemical fume hood due to the evolution of ammonia gas.

References

  • ResearchGate. (n.d.). Synthesis of bromoquinazoline-2,4(1H,3H)-dione derivative 147.
  • ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate.
  • National Institutes of Health. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate.
  • MDPI. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.
  • Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones.
  • PubChem. (n.d.). 2-Amino-6-bromobenzoic acid.
  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid.
  • PMC - NIH. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
  • Chemsrc. (n.d.). 5-Bromo isatoic anhydride | CAS#:4692-98-2.
  • PubMed Central. (2019). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro.

Sources

Application Note & Protocols: Streamlining the Synthesis of N-Substituted Quinazoline-2,4-diones via One-Pot Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinazoline-2,4-dione Scaffold in Modern Drug Discovery

The quinazoline-2,4-dione core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant and diverse pharmacological activities.[1][2] This bicyclic system is present in approved pharmaceuticals and a multitude of investigational drugs, demonstrating activities that span from anticancer and antimicrobial to antihypertensive and anti-inflammatory.[1][3][4] Representative examples of commercial drugs or biologically active compounds containing this core include Zenarestat, an agent for diabetic neuropathy, and Doxazosin, an α1-adrenoceptor antagonist.[3][4]

The escalating demand for novel therapeutic agents has intensified the need for efficient, scalable, and environmentally benign synthetic routes to access libraries of these valuable compounds. Traditional multi-step syntheses are often hampered by laborious procedures, the use of hazardous reagents, and poor overall yields.[3][5] One-pot multicomponent reactions (MCRs) have emerged as a powerful strategic alternative, allowing for the rapid and straightforward construction of the quinazoline scaffold from readily available substrates in a single synthetic operation.[6] This approach enhances efficiency by minimizing intermediate isolation and purification steps, thereby saving time, resources, and reducing waste.

This application note provides an in-depth guide to several field-proven, one-pot methodologies for synthesizing N-substituted quinazoline-2,4-diones. We will explore the mechanistic underpinnings of these reactions and provide detailed, step-by-step protocols for thermal, microwave-assisted, and advanced catalyst-driven approaches, designed for immediate application in research and drug development laboratories.

Mechanistic Rationale: Constructing the Quinazoline-2,4-dione Core

The formation of the quinazoline-2,4-dione ring in a one-pot reaction fundamentally involves the sequential formation of two key bonds: an amide/urea bond and a subsequent intramolecular cyclization. The most common strategies start with an ortho-substituted aniline derivative, such as isatoic anhydride or 2-aminobenzamide, which provides the benzene ring and an amino group. The second component provides the two carbonyl carbons and the N-substituent.

A generalized pathway starting from isatoic anhydride and a primary amine illustrates this process. The initial step is the nucleophilic attack of the amine on the more reactive C-4 carbonyl of isatoic anhydride, leading to ring-opening and the formation of a 2-aminobenzamide intermediate with the concurrent loss of carbon dioxide.[7] This intermediate then reacts with a carbonyl source (or undergoes cyclization with an incorporated carbonyl precursor) to form the final heterocyclic product.

Mechanism IA Isatoic Anhydride Intermediate 2-Aminobenzamide Intermediate IA->Intermediate + R-NH2 Amine Primary Amine (R-NH2) CO2 CO2 Intermediate->CO2 - CO2 Product N-Substituted Quinazoline-2,4-dione Intermediate->Product CarbonylSource Carbonyl Source (e.g., (Boc)2O, CO2, Isocyanate)

Caption: Generalized reaction pathway for quinazoline-2,4-dione synthesis.

Synthetic Protocols & Methodologies

We present three distinct, robust one-pot protocols that leverage different activation methods and starting materials.

Method A: Catalyst-Free Synthesis from Isatoic Anhydride and Amines

This method represents a foundational, green approach that relies on thermal energy to drive the reaction in an eco-friendly solvent like water.[8] The simplicity of the procedure, avoiding hazardous solvents and catalysts, makes it highly attractive for large-scale synthesis.

Causality Behind Experimental Choices:

  • Isatoic Anhydride: Serves as a stable, commercially available precursor for the 2-aminobenzoyl moiety. Its reaction with amines is efficient and releases gaseous CO2, which helps drive the reaction to completion.[7]

  • Water as Solvent: Offers significant green chemistry advantages. The low solubility of the final product in water often allows for simple isolation by filtration, obviating the need for chromatographic purification.[5][8]

  • Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier for both the initial ring-opening of isatoic anhydride and the subsequent intramolecular cyclization/condensation with an aldehyde.

Experimental Protocol (General Procedure):

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add isatoic anhydride (10 mmol, 1.63 g).

  • Add the primary amine or aniline (12 mmol) and the desired aromatic aldehyde (10 mmol).

  • Add deionized water (30 mL) to the flask.

  • Heat the reaction mixture to reflux (100 °C) with vigorous stirring for the time specified in Table 1.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 15 mL) and then a small amount of cold ethanol to remove residual impurities.

  • Dry the product under vacuum to obtain the pure 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one. For many applications, this can be oxidized in a subsequent step to the fully aromatic quinazolin-4(3H)-one.

Table 1: Representative Yields for Catalyst-Free Synthesis in Water

Entry Aldehyde Amine Time (h) Yield (%)
1 Benzaldehyde Aniline 2 92
2 4-Chlorobenzaldehyde Aniline 2.5 95
3 4-Methoxybenzaldehyde Aniline 3 90
4 Benzaldehyde 4-Methylaniline 2 94

Data synthesized from protocols described in the literature.[8]

Method B: Microwave-Assisted Synthesis from Methyl Anthranilate and Isocyanates

Microwave irradiation offers a significant advantage by dramatically reducing reaction times from hours to minutes.[9] This high-efficiency method is particularly suitable for library synthesis in drug discovery, where speed and yield are paramount.[10][11]

Causality Behind Experimental Choices:

  • Microwave Irradiation: Provides rapid, uniform heating of the polar solvent and reactants. This efficient energy transfer accelerates the rate of reaction, often leading to higher yields and cleaner product profiles by minimizing the formation of thermal degradation byproducts.[9][12]

  • Methyl Anthranilate & Isocyanates: This combination provides a direct route to N3-substituted quinazoline-2,4-diones. The isocyanate serves as both the C2 carbonyl source and the N3-substituent precursor.

  • DMSO/H₂O Solvent System: A polar aprotic solvent like DMSO is highly effective at absorbing microwave energy and solubilizing the reactants. The addition of water can facilitate the reaction and product formation.[10]

Experimental Protocol (General Procedure):

  • In a 10 mL microwave reaction vial, combine substituted methyl anthranilate (1.0 mmol) and the corresponding isocyanate (1.2 mmol).

  • Add a solvent mixture of DMSO/H₂O (e.g., 4:1, 2 mL).

  • Seal the vial with a cap.

  • Place the vial in a dedicated microwave reactor. Irradiate the mixture at 120-150 °C for 10-20 minutes.

  • After irradiation, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • The solid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the product with water and dry under vacuum. If necessary, purify further by recrystallization from ethanol.

Table 2: Representative Yields for Microwave-Assisted Synthesis

Entry Methyl Anthranilate Isocyanate Time (min) Yield (%)
1 Methyl anthranilate Phenyl isocyanate 10 92
2 Methyl anthranilate Ethyl isocyanate 15 88
3 Methyl 5-bromoanthranilate Phenyl isocyanate 10 95
4 Methyl anthranilate Benzyl isocyanate 12 90

Data synthesized from protocols described in the literature.[10][11]

Method C: DMAP-Catalyzed Synthesis from 2-Aminobenzamides and (Boc)₂O

This modern, metal-free approach utilizes di-tert-butyl dicarbonate ((Boc)₂O) as a convenient and safe carbonyl source, activated by 4-dimethylaminopyridine (DMAP).[4] The reaction proceeds smoothly under mild conditions, often at room temperature, and is compatible with a wide range of functional groups.[4]

Causality Behind Experimental Choices:

  • (Boc)₂O and DMAP: This combination forms a highly reactive intermediate. DMAP, a superacylation catalyst, reacts with (Boc)₂O to form a reactive species that is readily attacked by the amino group of the 2-aminobenzamide. This facilitates the introduction of the C2 carbonyl group.[4]

  • 2-Aminobenzamides: These starting materials can be readily substituted on the aromatic ring and at the amide nitrogen, allowing for the direct synthesis of N1-substituted quinazoline-2,4-diones.

  • Room Temperature Conditions: The high reactivity of the DMAP-(Boc)₂O system allows the reaction to proceed efficiently without heating, which is ideal for sensitive substrates.[4]

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization reagents Combine 2-Aminobenzamide, (Boc)2O, and DMAP in Acetonitrile stir Stir at Room Temperature (12 h) reagents->stir filter Filter Precipitate stir->filter wash Wash with Acetonitrile filter->wash dry Dry Under Vacuum wash->dry analysis Confirm Structure via NMR, IR, HRMS dry->analysis

Sources

Palladium-catalyzed cross-coupling reactions of 5-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromoquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinazolinedione Scaffold

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Specifically, derivatization at the C5-position offers a strategic vector for modulating pharmacological profiles.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, celebrated for their efficiency, functional group tolerance, and reliability in constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[3][4] This guide provides an in-depth exploration of the application of these powerful reactions to this compound, offering detailed protocols, mechanistic insights, and expert commentary to empower researchers in their synthetic endeavors.

Pillar 1: Understanding the Catalytic Heart of the Reaction

At its core, a palladium-catalyzed cross-coupling reaction is an elegant cycle driven by the palladium catalyst, which shuttles between its Pd(0) and Pd(II) oxidation states.[5] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner (e.g., an organoboron compound or an amine) displaces the halide on the palladium complex.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

General_Pd_Catalytic_Cycle cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Intermediate R¹-Pd(II)L₂-X Pd0->PdII_Intermediate R¹-X (5-Bromoquinazoline) Transmetalation Transmetalation (or equivalent step) PdII_Coupling R¹-Pd(II)L₂-R² PdII_Intermediate->PdII_Coupling R²-M (Coupling Partner) PdII_Coupling->Pd0 RedElim Reductive Elimination Product Product R¹-R² PdII_Coupling->Product

Caption: General Palladium Catalytic Cycle.

Pillar 2: The Key Players—Catalysts, Ligands, and Bases

The success of any cross-coupling reaction hinges on the judicious selection of its components.

  • Palladium Source: While Pd(0) is the active catalyst, more stable and air-tolerant Pd(II) precatalysts like Palladium(II) acetate (Pd(OAc)₂) or complexes such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are commonly used.[7] These are reduced in situ to Pd(0).

  • Ligands: These are not mere spectators. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center, enhance its solubility, and critically, modulate its reactivity.[8][9] Sterically bulky, electron-rich ligands often accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers.

  • Base: The base plays a multifaceted role. In Suzuki-Miyaura reactions, it facilitates the transmetalation step. In Buchwald-Hartwig aminations, it deprotonates the amine. In Heck reactions, it neutralizes the H-X generated during the catalytic cycle.[10] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu) is critical and depends on the specific reaction type and substrate sensitivity.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for creating aryl-aryl bonds, making it ideal for attaching diverse aromatic and heteroaromatic moieties to the C5-position of the quinazolinedione core.

Expertise & Causality

This protocol employs Pd(dppf)Cl₂, a highly efficient and reliable precatalyst for coupling heteroaryl halides. The dppf ligand provides both the steric bulk and electronic properties necessary to promote the catalytic cycle effectively.[11] A biphasic solvent system (Toluene/Water) with a phase-transfer catalyst (optional, but can enhance rate) is often used to bring the organic-soluble substrate and the water-soluble inorganic base into productive contact.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX 5-Bromoquinazoline (Ar-Br) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) Transmetalation Transmetalation ArBOH2->Transmetalation Base Base (e.g., Na₂CO₃) Base->Transmetalation PdII_Intermediate Ar-Pd(II)L₂-Br OxAdd->PdII_Intermediate PdII_Intermediate->Transmetalation PdII_Coupling Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product 5-Arylquinazoline (Ar-Ar') RedElim->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and sodium carbonate (Na₂CO₃, 3.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) gas three times to create an inert atmosphere.

  • Solvent Addition: Add degassed toluene and water (e.g., in a 4:1 ratio by volume) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Scope
EntryArylboronic AcidTypical Yield
1Phenylboronic acid85-95%
24-Methoxyphenylboronic acid80-92%
33-Pyridylboronic acid70-85%
42-Thiopheneboronic acid75-88%

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the introduction of primary and secondary amines at the C5-position. This reaction has revolutionized the synthesis of arylamines, which are common motifs in pharmaceuticals.[6][12][13]

Expertise & Causality

This reaction is highly sensitive to the choice of ligand and base. Sterically hindered biarylphosphine ligands, such as XPhos, are critical for achieving high catalytic activity, particularly with less reactive aryl bromides and a wide range of amines.[14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine (or the N-H of the Pd-amine complex) without competing as a nucleophile.[14] The reaction must be conducted under strictly anhydrous and anaerobic conditions as the catalyst and base are sensitive to air and moisture.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArX 5-Bromoquinazoline (Ar-Br) ArX->OxAdd Amine Amine (R₂NH) AmineCoord Amine Coordination Amine->AmineCoord Base Base (NaOt-Bu) Deprotonation Deprotonation Base->Deprotonation PdII_Intermediate Ar-Pd(II)L-Br OxAdd->PdII_Intermediate PdII_Intermediate->AmineCoord PdII_Amine_Complex [Ar-Pd(II)L(R₂NH)-Br] AmineCoord->PdII_Amine_Complex PdII_Amine_Complex->Deprotonation PdII_Amido Ar-Pd(II)L(R₂N) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product 5-Aminoquinazoline (Ar-NR₂) RedElim->Product

Caption: The Buchwald-Hartwig Amination Cycle.

Detailed Step-by-Step Protocol
  • Reagent Preparation (Glovebox Recommended): In a glovebox, add sodium tert-butoxide (1.4 equiv.) to an oven-dried vial. In a separate vial, add this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and XPhos (0.04 equiv.).

  • Inert Atmosphere & Reagent Addition: Remove the vials from the glovebox. Add anhydrous, degassed toluene to both vials. Add the amine (1.2 equiv.) to the substrate/catalyst vial.

  • Reaction Initiation: Transfer the base suspension to the reaction vial via cannula or syringe.

  • Reaction: Seal the vial and heat in a preheated oil bath or heating block to 100-110 °C for 6-24 hours. Monitor the reaction progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Data Summary: Buchwald-Hartwig Amination Scope
EntryAmineTypical Yield
1Morpholine80-90%
2Aniline75-85%
3Benzylamine70-85%
4n-Hexylamine65-80%

Application Protocol 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to 5-alkynyl-substituted quinazolinediones.[15] These products are valuable as final targets or as intermediates for further transformations.

Expertise & Causality

The classic Sonogashira reaction employs a dual-catalyst system. The palladium catalyst drives the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[16] The copper facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex more readily than the alkyne itself. An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both to scavenge the HBr byproduct and to serve as the solvent.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX 5-Bromoquinazoline (Ar-Br) ArX->OxAdd PdII_Intermediate Ar-Pd(II)L₂-Br OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Coupling Ar-Pd(II)L₂-C≡CR Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product 5-Alkynylquinazoline (Ar-C≡CR) RedElim->Product Alkyne Terminal Alkyne (R-C≡CH) Cu_Acetylide Copper Acetylide (R-C≡C-Cu) Alkyne->Cu_Acetylide Base Base (Et₃N) Base->Cu_Acetylide CuI CuI CuI->Cu_Acetylide Cu_Acetylide->Transmetalation from Cu cycle

Caption: The Sonogashira Dual Catalytic Cycle.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.06 equiv.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by cycling between vacuum and argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and degassed triethylamine (Et₃N, 3.0-4.0 equiv.). Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate or dichloromethane, and wash with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling Scope
EntryTerminal AlkyneTypical Yield
1Phenylacetylene85-95%
21-Hexyne75-85%
3(Trimethylsilyl)acetylene90-98%
4Propargyl alcohol70-80%

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.
  • Palladium N-Heterocyclic Carbene Complexes in Cross-Coupling Reactions: Ligand and Catalyst Development. Digital Collections.
  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. PubMed Central.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Cross-coupling reaction. Wikipedia.
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Buchwald-Hartwig Amin
  • Synthesis of Quinazolinediones. Organic Chemistry Portal.
  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjug
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.
  • Heck Reaction. Organic Chemistry Portal.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University.
  • Synthesis of bromoquinazoline-2,4(1H,3H)-dione derivative 147.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton.
  • A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes.

Sources

Application Notes & Protocols: Utilizing 5-Bromoquinazoline-2,4(1H,3H)-dione as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Within this class, the quinazoline-2,4(1H,3H)-dione core is particularly noteworthy, forming the basis of compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[3][4][5][6] This application note provides a comprehensive guide for researchers on leveraging 5-Bromoquinazoline-2,4(1H,3H)-dione as a strategic starting point for drug discovery campaigns. The bromine atom at the C5 position is not merely a substituent; it is a versatile chemical handle that unlocks powerful synthetic transformations, such as palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). We present detailed protocols for the synthesis of the scaffold, its subsequent derivatization, and its application in the development of potent enzyme inhibitors, using Poly (ADP-ribose) polymerase (PARP) as an illustrative case study.

The Strategic Advantage of the 5-Bromo Substituent

The introduction of a bromine atom onto the quinazoline-2,4-dione core offers three distinct advantages in a drug discovery context:

  • Synthetic Versatility: The carbon-bromine bond is an ideal substrate for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the late-stage introduction of diverse aryl, heteroaryl, alkyl, and amino moieties, facilitating the rapid generation of compound libraries for screening.

  • Pharmacokinetic Modulation: Bromine is a lipophilic atom. Its presence can enhance a molecule's ability to cross cellular membranes, potentially improving oral bioavailability and cell permeability.

  • Target Engagement: As a heavy halogen, bromine can participate in halogen bonding—a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site. This can provide an additional anchor point, enhancing binding affinity and selectivity.

Synthesis of the Core Scaffold: this compound

The foundational scaffold can be reliably synthesized from commercially available starting materials. The most common route involves the bromination of anthranilic acid followed by cyclization.

Protocol 1: Two-Step Synthesis of this compound

This protocol first describes the bromination of anthranilic acid to form 2-amino-6-bromobenzoic acid, followed by a cyclization reaction with urea to yield the final product.

Step A: Synthesis of 2-Amino-6-bromobenzoic Acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (e.g., 0.1 mol) in glacial acetic acid (100 mL).

  • Bromination: Cool the solution to approximately 15-20°C in an ice bath. Slowly add bromine (0.1 mol) dropwise from the dropping funnel over 30-45 minutes while stirring. Causality: Slow, cooled addition is crucial to control the exotherm of the reaction and minimize the formation of di-brominated side products.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

  • Work-up and Isolation: Pour the reaction mixture into 500 mL of ice-cold water. The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The crude product can be recrystallized from ethanol/water if necessary.

Step B: Cyclization to this compound

  • Reaction Setup: Combine the 2-amino-6-bromobenzoic acid (0.05 mol) and urea (0.15 mol, 3 equivalents) in a round-bottom flask.

  • Melt Reaction: Heat the mixture in an oil bath to 180-190°C. The solids will melt and react, releasing ammonia gas. Causality: This is a solvent-free condensation reaction. The high temperature is required to drive the cyclization and expulsion of ammonia and water. Ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction Completion: Maintain the temperature for 1-2 hours, or until the evolution of ammonia ceases. The melt will solidify upon cooling.

  • Purification: Treat the cooled solid with a hot 5% sodium hydroxide solution to dissolve the product, forming the sodium salt. Filter the hot solution to remove any insoluble impurities. Acidify the filtrate with concentrated hydrochloric acid until the pH is ~2-3. The desired this compound will precipitate.

  • Final Isolation: Collect the white solid by vacuum filtration, wash with copious amounts of water until the washings are neutral, and dry in a vacuum oven at 80°C.

Expected Characterization:

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.5 (br s, 1H, N3-H), 11.2 (br s, 1H, N1-H), 7.5-7.7 (m, 2H, Ar-H), 7.1 (t, J = 8.0 Hz, 1H, Ar-H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 163.2, 150.5, 142.0, 134.5, 126.0, 116.0, 115.5, 113.0.

G cluster_0 Step A: Bromination cluster_1 Step B: Cyclization Anthranilic Acid Anthranilic Acid 2-Amino-6-bromobenzoic Acid 2-Amino-6-bromobenzoic Acid Anthranilic Acid->2-Amino-6-bromobenzoic Acid  + Bromine\nGlacial Acetic Acid Bromine Glacial Acetic Acid Bromine\nGlacial Acetic Acid->2-Amino-6-bromobenzoic Acid 2-Amino-6-bromobenzoic Acid_ref 2-Amino-6-bromobenzoic Acid Urea Urea Scaffold This compound Urea->Scaffold 2-Amino-6-bromobenzoic Acid_ref->Scaffold  + (Heat, 190°C) G Scaffold This compound N1_Alkylation N1-Alkylation/ Arylation Scaffold->N1_Alkylation R1-X, Base N3_Alkylation N3-Alkylation/ Arylation Scaffold->N3_Alkylation R3-X, Base C5_Coupling C5 Cross-Coupling (Suzuki, Sonogashira, etc.) Scaffold->C5_Coupling Pd Catalyst, R5-Source

Fig 2. Key derivatization pathways.
Protocol 2: General Procedure for N-Alkylation
  • Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add a base such as potassium carbonate (K₂CO₃, 2.2 mmol for di-alkylation) or sodium hydride (NaH, 1.1 mmol for mono-alkylation, use with caution). Stir the suspension for 30 minutes at room temperature. Causality: The base deprotonates the acidic N-H protons, forming a nucleophilic anion that readily attacks the electrophilic alkyl halide.

  • Addition of Electrophile: Add the desired alkyl or benzyl halide (R-X, 1.1 to 2.2 mmol) to the mixture.

  • Reaction: Heat the reaction to 50-80°C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into ice water. If a precipitate forms, collect it by filtration. If not, extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Note on Regioselectivity: Mono-alkylation often yields a mixture of N1 and N3 isomers. The N1 position is generally more sterically hindered but its proton can be more acidic. Stepwise addition or the use of protecting groups may be required to achieve specific regioselectivity.

Protocol 3: General Procedure for C5-Suzuki Cross-Coupling
  • Reagent Preparation: In a Schlenk flask, combine the N-protected 5-bromoquinazoline-2,4-dione derivative (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvent and Degassing: Add a solvent mixture, typically dioxane/water (4:1, 10 mL). Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Causality: Oxygen can oxidize the Pd(0) catalyst to its inactive Pd(II) state, quenching the catalytic cycle. Degassing is critical for reaction success.

  • Reaction: Heat the mixture to 90-100°C and stir for 6-18 hours under an inert atmosphere. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel column chromatography to yield the C5-arylated quinazoline-2,4-dione.

Case Study: Targeting PARP-1 for Anticancer Therapy

Poly (ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. [7]Quinazoline-2,4-dione derivatives have been successfully developed as potent PARP-1 inhibitors. [7]

G cluster_0 Normal Cell cluster_1 BRCA-Mutant Cancer Cell cluster_2 BRCA-Mutant Cell + PARP Inhibitor SSB Single-Strand DNA Break PARP1 PARP-1 (BER Pathway) SSB->PARP1 Repair Cell Survival_1 Cell Survival_1 PARP1->Cell Survival_1 Successful DSB_repair Homologous Recombination (BRCA1/2) SSB_2 Single-Strand DNA Break PARP1_2 PARP-1 (BER Pathway) SSB_2->PARP1_2 DSB Double-Strand Break PARP1_2->DSB Replication Fork Collapse DSB_repair_2 Homologous Recombination (Defective) Apoptosis Apoptosis DSB_repair_2->Apoptosis Repair Failure DSB->DSB_repair_2 SSB_3 Single-Strand DNA Break PARP1_3 PARP-1 (Inhibited) SSB_3->PARP1_3 DSB_2 Double-Strand Break PARP1_3->DSB_2 Replication Fork Collapse DSB_repair_3 Homologous Recombination (Defective) Apoptosis_2 Apoptosis_2 DSB_repair_3->Apoptosis_2 Repair Failure Quinazolinone\nInhibitor Quinazolinone Inhibitor Quinazolinone\nInhibitor->PARP1_3 DSB_2->DSB_repair_3

Fig 3. The principle of synthetic lethality with PARP inhibitors.

Biological Evaluation Protocols

Protocol 4: In Vitro PARP-1 Enzymatic Assay (Colorimetric)

This protocol outlines a standard, ELISA-based method to determine the IC₅₀ value of synthesized compounds against PARP-1.

  • Plate Preparation: Coat a 96-well, high-binding microplate with histones overnight at 4°C. Wash the plate 3 times with wash buffer (e.g., PBS + 0.05% Tween-20).

  • Reaction Mixture: In each well, add activated DNA (to stimulate the enzyme), the PARP-1 enzyme, and the substrate NAD+.

  • Compound Addition: Add serial dilutions of the test compounds (typically from 100 µM to 1 nM in DMSO, ensuring the final DMSO concentration is <1%) to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the PARylation reaction to occur.

  • Detection: Wash the plate thoroughly. Add a primary antibody that specifically recognizes poly(ADP-ribose) (PAR) chains, and incubate for 1 hour.

  • Secondary Antibody: Wash again, then add an HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Signal Development: Wash a final time and add TMB substrate. Stop the reaction with 1M H₂SO₄ and read the absorbance at 450 nm.

  • Data Analysis: Subtract the background, normalize the data to the positive control (100% activity), and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 5: Cell-Based Cytotoxicity Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with test compounds.

  • Cell Seeding: Seed a BRCA-deficient cancer cell line (e.g., MDA-MB-436) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 72 hours.

  • MTS Addition: Add MTS reagent to each well and incubate for 1-3 hours at 37°C. Causality: Viable cells contain dehydrogenase enzymes that reduce the MTS tetrazolium compound into a colored formazan product.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against compound concentration to determine the IC₅₀ (or GI₅₀) value.

Illustrative Structure-Activity Relationship (SAR) Data

Systematic derivatization using the protocols above allows for the elucidation of SAR. The following table presents hypothetical data based on published findings for PARP-1 inhibitors, demonstrating how scaffold modifications can impact potency. [7]

Compound ID N1-Substituent N3-Substituent C5-Substituent (via Suzuki) PARP-1 IC₅₀ (nM) Cell Viability IC₅₀ (µM)
Scaffold -H -H -Br >10,000 >100
A-1 -CH₃ -H -Br 8,500 85
A-2 -H -CH₂-Ph -Br 4,200 50
B-1 -H -CH₂-Ph -Phenyl 950 15.2
B-2 -H -CH₂-Ph -3-pyridyl 150 4.1
B-3 -H -CH₂-(4-F-Ph) -3-pyridyl 85 3.5

| C-1 | -H | -CH₂-(4-F-Ph) | -4-(aminomethyl)phenyl | 5.2 | 0.8 |

This is representative data for illustrative purposes.

From this data, a clear SAR emerges:

  • N-alkylation (A-1, A-2) provides a modest increase in activity.

  • Replacing the C5-bromo with an aryl group via Suzuki coupling (B-1, B-2) significantly boosts potency, with a nitrogen-containing heterocycle being favorable (B-2).

  • Fine-tuning the N3-substituent (B-3) further improves enzymatic inhibition.

  • Introducing a group at the C5-position capable of key hydrogen bonding interactions (C-1) leads to a highly potent compound.

Conclusion

This compound is a powerful and versatile scaffold for drug discovery. Its strategic bromine handle facilitates access to a broad and diverse chemical space through reliable and well-established synthetic protocols. By enabling systematic exploration of substitutions at the N1, N3, and C5 positions, this scaffold allows researchers to rapidly build structure-activity relationships and optimize compounds toward potent and selective modulators of a wide range of biological targets. The protocols and strategies outlined in this note provide a robust framework for initiating and advancing drug discovery programs built upon this privileged chemical core.

References

  • Jadhav, S. A. et al. (2020). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Research Journal of Pharmacy and Technology. [Link]
  • Rashdan, H. R. M. et al. (2025). Recent Advances in Synthesis of Quinazoline‐2,4(1H,3H)‐diones: Versatile Building Blocks in N‐ Heterocyclic Compounds.
  • Boshta, N. M. et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. [Link]
  • Anure, P. A. et al. (2020). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
  • Neochoritis, C. G. et al. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]
  • Zhang, Z. et al. (2020).
  • Abdel-Wahab, B. F. et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules. [Link]
  • Siddiqui, N. et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. [Link]
  • Zahran, M. A. et al. (2012). Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. Asian Journal of Chemistry. [Link]
  • Al-Omar, M. A. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. [Link]
  • Zhang, Z. et al. (2020).
  • Shi, D-Q. et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. [Link]
  • Sharma, P. C. (2017). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
  • Xu, B. et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry. [Link]
  • Parish, T. et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry. [Link]
  • Yang, Y. et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. [Link]
  • Abdel-Wahab, B. F. et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI. [Link]
  • Al-Sanea, M. M. et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dovepress. [Link]
  • Al-Suhaimi, K. S. et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]
  • Abdel-Wahab, B. F. et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. PubMed. [Link]
  • El Aissouq, A. et al. (2025). Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. Preprints.org. [Link]
  • El-Sayed, N. N. E. et al. (2018). Design, synthesis and biological evaluation of novel quinazoline-2,4-diones conjugated with different amino acids as potential chitin synthase inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the N-Alkylation of the Quinazolinedione Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Quinazolinediones

The quinazolinedione scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a versatile template for presenting functional groups in a defined three-dimensional space, enabling interaction with a wide array of biological targets. N-alkylation of the quinazolinedione ring, particularly at the N-3 position, is a critical synthetic transformation that allows for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modification can profoundly influence a molecule's pharmacokinetic profile and its binding affinity to target proteins. Consequently, robust and regioselective N-alkylation protocols are indispensable tools for researchers in the synthesis of novel therapeutic agents, including those with anticancer, anti-inflammatory, and antiviral activities.[1]

This guide provides a detailed experimental protocol for the N-alkylation of the quinazolinedione ring, grounded in an understanding of the underlying chemical principles. We will explore the causality behind experimental choices, methods for ensuring the regiochemical outcome, and a step-by-step procedure for synthesis and characterization.

Chemical Principles and Mechanistic Insights: Controlling Regioselectivity

The N-alkylation of a quinazolin-2,4(1H,3H)-dione presents a classic challenge of regioselectivity due to the presence of two potentially reactive nitrogen atoms (N-1 and N-3) and the possibility of O-alkylation. The core of this challenge lies in the nature of the deprotonated quinazolinedione, which is an ambident nucleophile.

Upon treatment with a base, the quinazolinedione forms a resonance-stabilized anion where the negative charge is delocalized over the N-1, N-3, and oxygen atoms. The site of the subsequent alkylation (N vs. O) is governed by a delicate interplay of several factors:

  • The Nature of the Base and Counter-ion: The choice of base is critical. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and stronger bases like sodium hydride (NaH).[1] The counter-ion (Na⁺, K⁺, Cs⁺) can coordinate with the oxygen atom of the anionic intermediate, sterically hindering O-alkylation and favoring N-alkylation.

  • The Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are typically employed.[1][2] These solvents effectively solvate the cation without strongly interacting with the nucleophilic sites of the anion, allowing the alkylation reaction to proceed efficiently. The choice of solvent can influence the reaction rate and, in some cases, the regioselectivity.[3]

  • The Alkylating Agent: The nature of the electrophile (the alkylating agent, R-X) is also a key determinant. Harder electrophiles tend to react at the more electronegative oxygen atom (O-alkylation), while softer electrophiles favor reaction at the more polarizable nitrogen atom (N-alkylation), in accordance with Hard and Soft Acids and Bases (HSAB) theory. However, in practice, N-3 alkylation is the most commonly observed outcome under standard conditions.[1]

  • Steric Effects: The steric bulk of substituents on the quinazolinedione ring or the alkylating agent can influence the regioselectivity. The less sterically hindered N-3 position is generally more accessible to incoming electrophiles than the N-1 position, which is flanked by the benzene ring and the C-2 carbonyl group.

Under typical conditions utilizing a solid base like potassium carbonate in a polar aprotic solvent like DMF, the reaction proceeds regioselectively to yield the N-3 alkylated product.[1][4] This is often the thermodynamically more stable isomer.

Experimental Workflow for N-Alkylation

The following diagram outlines the general workflow for the N-alkylation of a quinazolinedione, from reaction setup to final product characterization.

N_Alkylation_Workflow cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification cluster_analysis Analysis & Characterization start Combine Quinazolinedione, Base, and Solvent add_alkylating_agent Add Alkylating Agent start->add_alkylating_agent Stir heat_reaction Heat and Stir (Monitor by TLC) add_alkylating_agent->heat_reaction Initiate Reaction quench Quench Reaction (e.g., with water) heat_reaction->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify Crude Product (e.g., Column Chromatography) extract->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize final_product Final N-Alkylated Quinazolinedione characterize->final_product

Sources

Application Notes & Protocols: Screening 5-Bromoquinazoline-2,4(1H,3H)-dione Derivatives for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents

The relentless rise of antibiotic resistance presents a formidable challenge to global health. The diminishing efficacy of existing drugs necessitates an urgent and continuous search for novel antimicrobial agents.[1][2] Quinazoline and its derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3][4][5][6]

The quinazolinone scaffold, in particular, is considered a "privileged structure," meaning it can serve as a versatile template for the development of new therapeutic agents.[6] Structure-activity relationship (SAR) studies have indicated that substitutions at various positions on the quinazolinone ring can significantly influence its biological activity.[5] For instance, the introduction of a halogen atom, such as bromine, at specific positions has been shown to enhance the antimicrobial properties of these compounds.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of 5-bromoquinazoline-2,4(1H,3H)-dione derivatives for antibacterial activity. It outlines detailed, field-proven protocols for preliminary screening and quantitative evaluation, explains the scientific rationale behind the experimental choices, and offers insights into data interpretation.

Principle of Antibacterial Susceptibility Testing

The core objective of antibacterial susceptibility testing is to determine the effectiveness of a compound against a specific microorganism. This is typically achieved by bringing the bacteria into contact with the test compound and observing the extent to which bacterial growth is inhibited.[7] The two primary methods detailed in this guide are the Kirby-Bauer disk diffusion test for initial qualitative screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a quantitative measure of a compound's potency.[7][8]

Experimental Workflow

The screening process follows a logical progression from a broad, qualitative assessment to a more precise, quantitative analysis. This ensures efficient use of resources by first identifying promising candidates before committing to more detailed characterization.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_quant Phase 3: Quantitative Analysis cluster_analysis Phase 4: Data Analysis & Interpretation Compound_Prep Compound Synthesis & Preparation Disk_Diffusion Disk Diffusion Assay (Qualitative) Compound_Prep->Disk_Diffusion Bacterial_Culture Bacterial Strain Selection & Culture Bacterial_Culture->Disk_Diffusion Broth_Microdilution Broth Microdilution (MIC Determination) Bacterial_Culture->Broth_Microdilution QC Quality Control (Strains & Media) QC->Disk_Diffusion Disk_Diffusion->Broth_Microdilution Promising Compounds Data_Interpretation Data Interpretation & Hit Identification Broth_Microdilution->Data_Interpretation G A Prepare 0.5 McFarland Bacterial Suspension B Inoculate MHA Plate with Sterile Swab A->B C Apply Impregnated Disks (Test & Control) B->C D Incubate Plate (35°C, 18-24h) C->D E Measure Zone of Inhibition (in mm) D->E

Caption: Kirby-Bauer disk diffusion workflow.

Step-by-Step Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. [9]This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Expertise & Trustworthiness: Standardization of the inoculum density is a critical step. A suspension that is too light will result in oversized inhibition zones, while a suspension that is too dense can lead to reduced or absent zones, both yielding inaccurate results. [10]2. Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth. [9]3. Disk Application: Using sterile forceps, apply paper disks impregnated with a known concentration of the test derivatives (e.g., 50 µ g/disk ) onto the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar. [11]Also, apply a positive control disk (standard antibiotic) and a negative control disk (DMSO alone).

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours. [10]5. Result Interpretation: After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using calipers or a ruler. [7]The absence of a zone indicates no activity, while the size of the zone gives a qualitative measure of the compound's potency.

Protocol 2.3: Quantitative Analysis - Broth Microdilution for MIC Determination

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. [8][12][13]This quantitative result is crucial for comparing the potency of different compounds. [14]

G A Prepare Serial Dilutions of Compounds in a 96-well Plate B Add Standardized Bacterial Inoculum to Each Well A->B D Incubate Plate (35°C, 16-20h) B->D C Include Growth and Sterility Controls C->B E Determine MIC (Lowest Concentration with No Visible Growth) D->E

Caption: Broth microdilution for MIC determination.

Step-by-Step Procedure:

  • Plate Preparation: In a sterile 96-well microtiter plate, dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a given row.

  • Serial Dilution: Add 100 µL of the 2x final desired starting concentration of the test compound (dissolved in CAMHB) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This leaves wells 11 and 12 as controls.

    • Self-Validation: This serial dilution creates a range of concentrations to precisely pinpoint the MIC.

  • Control Wells:

    • Growth Control (Well 11): Add 50 µL of CAMHB. This well will receive the bacterial inoculum but no drug, and should show turbidity. [12] * Sterility Control (Well 12): Add 100 µL of CAMHB only. This well receives no bacteria and should remain clear, verifying the sterility of the medium. [12]4. Inoculation: Prepare a bacterial inoculum as described in Protocol 2.2, but dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 50 µL of this final inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours. [13]6. MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). [12]A plate reader can also be used to measure the optical density (OD) at 600 nm.

PART 3: Data Presentation and Interpretation

Table 1: Example Disk Diffusion Screening Results
Compound IDGram-Positive BacteriaGram-Negative Bacteria
S. aureus (Zone of Inhibition, mm)B. cereus (Zone of Inhibition, mm)
BQD-1 1517
BQD-2 1820
BQD-3 910
Ciprofloxacin (10 µg) 2528
DMSO (Vehicle) --
(-) indicates no zone of inhibition.

Interpretation: In this hypothetical data, compound BQD-2 shows the most promising broad-spectrum activity, with significant zones of inhibition against all tested strains. BQD-1 shows moderate activity, while BQD-3 has weak activity limited to Gram-positive bacteria. Compounds showing significant zones of inhibition should be prioritized for MIC determination.

Table 2: Example MIC Determination Results

| Compound ID | MIC (µg/mL) | | :--- | :--- | :--- | :--- | :--- | | | S. aureus | B. cereus | E. coli | P. aeruginosa | | BQD-2 | 16 | 8 | 32 | 64 | | Ciprofloxacin | 0.5 | 0.25 | 0.125 | 1 |

Interpretation: The MIC value provides a quantitative measure of potency. A lower MIC value indicates greater antibacterial activity. [15]In this example, BQD-2 is more potent against the Gram-positive strains (S. aureus and B. cereus) than the Gram-negative strains. While its activity is less than the control antibiotic, Ciprofloxacin, an MIC in the low µg/mL range can be considered a promising starting point for further lead optimization. The MIC cannot be interpreted on absolute values alone and should be compared to established breakpoints where available. [15] Interpreting Susceptibility:

  • Susceptible (S): The concentration of the drug required to inhibit the organism is achievable at the site of infection with standard dosing. [15][16]* Intermediate (I): The MIC is approaching attainable blood and tissue levels; the drug may be effective in body sites where it is concentrated or when a higher dose can be used. [15][16]* Resistant (R): The organism is not inhibited by concentrations of the drug that are safely achievable. [15][16] These categories are determined by comparing the MIC to established clinical breakpoints defined by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [17]

Conclusion and Future Directions

This guide provides a robust framework for the initial antibacterial screening of this compound derivatives. The described protocols, from qualitative disk diffusion to quantitative broth microdilution, allow for the efficient identification and characterization of promising lead compounds. Derivatives that exhibit low MIC values against a broad spectrum of bacteria warrant further investigation, including:

  • Minimum Bactericidal Concentration (MBC) assays: To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). [18]* Time-kill kinetic studies: To assess the rate at which the compound kills bacteria. [8]* Mechanism of action studies: To identify the cellular target of the compound (e.g., DNA gyrase, cell wall synthesis). [19]* In silico and ADMET studies: To predict pharmacokinetic properties and potential toxicity. [20] The systematic application of these methods will facilitate the discovery and development of novel quinazolinone-based antibacterial agents, contributing to the critical fight against antimicrobial resistance.

References

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination.
  • Wikipedia. Disk diffusion test.
  • Eco-Vector Journals Portal. (2021, August 29). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae.
  • Wikipedia. Broth microdilution.
  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Research in Pharmacy and Health Sciences. (2023, June 12). Recent Developments in the Antimicrobial Activity of Quinazoline.
  • ID Stewardship. (2021, July 13). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing.
  • MI - Microbiology. Broth Microdilution.
  • Iranian Journal of Pharmaceutical Research. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives.
  • National Institutes of Health. (2024, January 30). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion.
  • Longdom Publishing. (2023). Screening Antibacterial Activity: A Crucial Step in Drug Discovery.
  • National Institutes of Health. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • Lumen Learning. Testing the Effectiveness of Antimicrobials | Microbiology.
  • Open Access Pub. Broth Microdilution | International Journal of Antibiotic Research.
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
  • National Institutes of Health. (2024, May 1). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing.
  • Frontiers. (2019, January 17). Antibacterial activity of newer Quinazolin-4(3H)-one derivatives.
  • Dr.Oracle. (2025, November 22). How do you interpret antibiotic susceptibility test results?
  • Clinician's Brief. Interpretation of Culture & Susceptibility Reports.
  • Medscape. (2025, October 14). Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • National Institutes of Health. (2022, November 11). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
  • Google Patents. US20030040032A1 - Methods of screening for antimicrobial compounds.
  • International Journal of ChemTech Research. (2010). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives.
  • MDPI. (2022, June 15). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.
  • PubMed. (2022, June 15). Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity.
  • ResearchGate. (2020, June 1). (PDF) New Diquinazoline Derivatives: Synthesis and Evaluation of Anti- Bacterial Activity.
  • National Institutes of Health. (2023, September 25). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches.

Sources

Application Notes and Protocols for the Utilization of 5-Bromoquinazoline-2,4(1H,3H)-dione in the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Its rigid, heterocyclic structure provides an excellent framework for introducing diverse functionalities to precisely interact with biological targets. The strategic incorporation of a bromine atom at the 5-position modifies the scaffold's electronic properties and provides a valuable synthetic handle for further derivatization, making 5-bromoquinazoline-2,4(1H,3H)-dione a highly attractive starting material for the development of targeted anticancer agents. These derivatives have shown significant promise as inhibitors of key oncogenic drivers, including receptor tyrosine kinases like EGFR and enzymes critical to DNA damage repair such as PARP.[2][3] This document provides a comprehensive guide for researchers, outlining synthetic strategies, key molecular targets, and detailed protocols for the preclinical evaluation of novel anticancer candidates derived from this versatile scaffold.

Rationale and Strategic Advantage

The selection of the this compound scaffold is underpinned by several key principles of modern drug design:

  • Structural Preorganization: The fused ring system holds appended pharmacophores in a defined spatial orientation, reducing the entropic penalty upon binding to a target protein and potentially increasing affinity.

  • Hydrogen Bonding Capabilities: The two urea-like nitrogen atoms and carbonyl oxygens of the dione ring are potent hydrogen bond donors and acceptors, respectively. These interactions are crucial for anchoring the molecule within the ATP-binding pocket of kinases or the NAD+ binding site of PARP enzymes.[4]

  • The Role of the Bromo Substituent: Halogen atoms, particularly bromine, can significantly enhance binding affinity through halogen bonding—a non-covalent interaction with electron-rich atoms like oxygen or sulfur in the protein's active site. Furthermore, the bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[5]

Synthetic Pathways and Derivatization

The successful development of lead compounds hinges on robust and flexible synthetic chemistry. The following section details the synthesis of the core scaffold and provides a general workflow for library generation.

Protocol: Synthesis of this compound Core

This protocol describes a common and efficient method for synthesizing the quinazolinedione core from the corresponding 2-aminobenzoic acid derivative. The causality behind this choice is the commercial availability of starting materials and the high-yielding nature of the cyclization step.

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Urea

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sand bath or heating mantle

  • Standard reflux glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-bromobenzoic acid (10 mmol) and urea (30 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask. The solvent is chosen for its high boiling point and ability to dissolve the reactants.

  • Thermal Cyclization: Heat the reaction mixture to 150-160 °C using a sand bath or heating mantle. This temperature provides the necessary activation energy for the cyclization cascade, which involves initial formation of an acylurea intermediate followed by intramolecular condensation and ammonia elimination.

  • Reaction Monitoring: Maintain the temperature and stir the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting material indicates reaction completion.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. This precipitates the product, which is sparingly soluble in water.

  • Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with water (3 x 30 mL) followed by a small amount of cold ethanol to remove residual DMF and unreacted urea.

  • Drying: Dry the purified this compound in a vacuum oven at 60 °C to a constant weight. Characterize the final product via ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Derivatization Workflow for Library Synthesis

The N1 and N3 positions of the quinazolinedione ring are primary sites for derivatization to explore the chemical space around the core scaffold. This workflow allows for the generation of a library of compounds targeting different enzymatic pockets.

G start This compound n1_alkylation N1/N3 Alkylation (e.g., R-X, K2CO3, DMF) start->n1_alkylation Introduce solubilizing or H-bonding groups derivatives N-Substituted Derivatives n1_alkylation->derivatives cross_coupling C5 Cross-Coupling (e.g., Suzuki, Sonogashira) derivatives->cross_coupling Introduce larger aryl/alkynyl groups for extended binding final_library Final Compound Library cross_coupling->final_library

Caption: General workflow for derivatizing the core scaffold.

Key Molecular Targets and Mechanisms of Action

Derivatives of this compound have been successfully designed to inhibit several classes of enzymes crucial for cancer cell survival and proliferation.

Inhibition of Tyrosine Kinases (e.g., EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, drives uncontrolled cell growth in various cancers, including non-small cell lung cancer.[6][7] Quinazoline-based molecules are classic ATP-competitive inhibitors. They mimic the adenine portion of ATP, occupying the kinase's active site and preventing the phosphorylation of downstream substrates.[8]

G cluster_membrane Cell Membrane cluster_pathway Signaling Cascade EGFR EGFR ADP ADP Ras Ras/Raf EGFR->Ras P PI3K PI3K/Akt EGFR->PI3K P EGF EGF Ligand EGF->EGFR Inhibitor Quinazolinedione Inhibitor Inhibitor->EGFR Blocks ATP Binding Site ATP ATP MEK MEK/ERK Ras->MEK Proliferation Cell Proliferation & Survival MEK->Proliferation PI3K->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Inhibition of PARP and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a central enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks.[9] In cancers with mutations in BRCA1/2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibiting PARP in these cells creates a state of "synthetic lethality": single-strand breaks persist and degrade into toxic double-strand breaks during replication, which cannot be repaired, leading to cell death.[2][4] Quinazolinedione derivatives can be designed to mimic the nicotinamide portion of PARP's NAD+ substrate, blocking its catalytic activity.[10]

Protocols for Preclinical Evaluation

A tiered screening approach is essential for identifying promising lead candidates. The following protocols provide a robust framework for in vitro evaluation.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This colorimetric assay is a standard, high-throughput method to assess a compound's effect on cell viability.[11] It measures the metabolic activity of living cells, which serves as a proxy for cell number.

Materials:

  • Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • This compound derivatives dissolved in DMSO (10 mM stock).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Multichannel pipette and plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. The choice of seeding density is critical; it must allow for logarithmic growth during the experiment without reaching confluency.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the compounds (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours. The incubation time should be sufficient to observe significant effects on cell proliferation (typically 2-3 cell doubling times).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Target Engagement - In Vitro Kinase/PARP Inhibition Assay

This protocol provides a general framework for a biochemical assay to confirm direct inhibition of the target enzyme.[11] Commercial kits are widely available for specific kinases and PARP.

Materials:

  • Recombinant human enzyme (e.g., EGFR, PARP-1).

  • Substrate (e.g., a specific peptide for a kinase, NAD+ for PARP).

  • ATP (for kinases).

  • Assay buffer.

  • Detection reagent (e.g., ADP-Glo™ for kinases, PARP-Glo™ for PARP).

  • Test compounds in DMSO.

  • 384-well white plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Reaction Setup: To each well of a 384-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

  • Enzyme-Inhibitor Pre-incubation: Incubate for 15-20 minutes at room temperature. This step allows the compound to bind to the enzyme before the enzymatic reaction is initiated.

  • Initiation of Reaction: Add the substrate (and ATP for kinases) to each well to start the reaction. Incubate for the recommended time (e.g., 60 minutes) at the optimal temperature for the enzyme.

  • Detection: Add the detection reagent according to the manufacturer's protocol. This reagent typically stops the enzymatic reaction and generates a luminescent signal that is inversely proportional to the enzyme's activity.

  • Data Acquisition: After a brief incubation, measure the luminescence.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.

Protocol: Cellular Mechanism of Action - Apoptosis Assay

This flow cytometry-based assay determines if the compound induces programmed cell death (apoptosis). It uses Annexin V to detect phosphatidylserine (PS) externalization (an early apoptotic event) and a viability dye like Propidium Iodide (PI) to identify late apoptotic/necrotic cells.

Materials:

  • Cells treated with the test compound (at 1x, 2x, and 5x its IC₅₀) for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the treatment plates. Adherent cells are detached using trypsin, and the trypsin is neutralized with serum-containing medium. This ensures all cells, including those that have died and detached, are analyzed.

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with ice-cold PBS. This removes any residual medium or trypsin that could interfere with staining.

  • Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of Binding Buffer to each tube and analyze the samples immediately on a flow cytometer.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V-/PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells.

    • Upper-Left Quadrant (Annexin V-/PI+): Necrotic cells (due to primary necrosis). Quantify the percentage of cells in each quadrant to determine the extent and type of cell death induced by the compound.

Data Summary and Lead Optimization

Systematic evaluation of the synthesized library allows for the elucidation of Structure-Activity Relationships (SAR). The data should be compiled to guide the next round of molecular design.

Table 1: Example Data Summary for a Hypothetical Series of Derivatives

Compound IDR¹ Group (N3-pos)R² Group (C5-pos)A549 IC₅₀ (µM)EGFR IC₅₀ (nM)PARP-1 IC₅₀ (nM)
Scaffold HBr> 50> 10,000> 10,000
Cpd-01 -CH₃Br25.48,5009,100
Cpd-02 -(CH₂)₂-OHBr15.25,6006,200
Cpd-03 -(CH₂)₂-morpholineBr2.11504,500
Cpd-04 -(CH₂)₂-morpholinePhenyl1.81254,100
Cpd-05 BenzylBr8.99,80015.8
Cpd-06 Benzyl4-fluorophenyl7.59,5009.3

SAR Insights from Hypothetical Data:

  • For EGFR Activity (Cpd-03, Cpd-04): A small, polar, basic group like morpholine at the N3 position appears crucial for EGFR inhibition, likely by forming a key hydrogen bond in the hinge region of the kinase. A Suzuki coupling at the C5 position to add a phenyl ring provides a modest improvement in potency.

  • For PARP-1 Activity (Cpd-05, Cpd-06): A larger hydrophobic group like a benzyl ring at the N3 position seems to direct activity towards PARP-1. Modifying the C5-position with a fluorophenyl group via cross-coupling enhances PARP-1 inhibition, possibly through additional interactions in the nicotinamide-binding pocket.

Conclusion

This compound is a powerful and versatile starting point for the discovery of novel anticancer agents. Its robust chemistry allows for the creation of diverse libraries, and its core structure is well-suited for targeting critical oncogenic pathways like receptor tyrosine kinase signaling and DNA damage repair. By employing a systematic approach involving rational design, flexible synthesis, and a tiered cascade of in vitro assays as detailed in these notes, researchers can efficiently identify and optimize potent and selective lead compounds for further preclinical and clinical development.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.).
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.).
  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]
  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (2024).
  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (2012). PubMed. [Link]
  • Bioassays for anticancer activities. (2015). PubMed. [Link]
  • Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. (2024). Bentham Science. [Link]
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. [Link]
  • Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. (2022). PubMed. [Link]
  • Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. (2023).
  • Cell-culture based test systems for anticancer drug screening. (2020). EurekAlert!. [Link]
  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. (2023). Taylor & Francis Online. [Link]
  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. (2014). PubMed. [Link]
  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. (2021). RSC Publishing. [Link]
  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. (2014).
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (2022). MDPI. [Link]
  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. (2018). RSC Publishing. [Link]
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]
  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020).
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (2022).
  • Synthesis of bromoquinazoline‐2,4(1H,3H)‐dione derivative. (2020).
  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020).
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2016). RSC Publishing. [Link]
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2024).
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (2021).
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024).
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024).
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2020).
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). MDPI. [Link]

Sources

Application Note & Protocols: A Strategic Approach to the Synthesis and Evaluation of Novel PARP Inhibitors from 5-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and biological evaluation of novel Poly(ADP-ribose) Polymerase (PARP) inhibitors, utilizing 5-Bromoquinazoline-2,4(1H,3H)-dione as a versatile starting scaffold. We delve into the mechanistic underpinnings of PARP inhibition, present a detailed, flexible synthetic route leveraging modern cross-coupling chemistry, and provide robust, step-by-step protocols for the essential enzymatic and cell-based assays required to characterize newly synthesized compounds. The methodologies are designed to be self-validating, with explanations for key experimental choices to ensure both technical accuracy and practical applicability in a drug discovery setting.

Introduction: The Rationale for Targeting PARP

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical to cellular homeostasis, with its most prominent member, PARP1, acting as a primary sensor and signaler of DNA single-strand breaks (SSBs).[1][2] Upon detecting a break, PARP1 binds to the damaged DNA and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[3][4] This PARylation process serves as a beacon, recruiting the machinery required for DNA repair, primarily through the Base Excision Repair (BER) pathway.[5]

The therapeutic potential of PARP inhibitors (PARPi) is rooted in the concept of synthetic lethality .[6] In healthy cells, if the BER pathway is blocked by a PARPi, the resulting unrepaired SSBs can degrade into more cytotoxic double-strand breaks (DSBs) during DNA replication.[5][6] These DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[3] However, many cancers, notably specific types of ovarian, breast, prostate, and pancreatic cancers, harbor mutations in BRCA1/2 or other HR pathway genes, rendering them HR-deficient.[1][7][8] In these cancer cells, the inhibition of PARP creates a catastrophic scenario: SSBs cannot be repaired by BER, and the resulting DSBs cannot be repaired by the defective HR pathway, leading to genomic instability and selective cancer cell death.[6]

The quinazoline-2,4(1H,3H)-dione core represents a privileged scaffold in the design of PARP inhibitors. It acts as a structural mimic, or bioisostere, of the nicotinamide moiety of NAD+, allowing it to competitively bind within the catalytic domain of PARP and inhibit its enzymatic function.[9][10][11] Our starting material, this compound, is strategically selected. The bromine atom at the C5 position serves as a versatile chemical handle for introducing a wide array of molecular diversity through well-established palladium-catalyzed cross-coupling reactions. This enables a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy & Protocols

Our synthetic approach is designed for flexibility, allowing for the generation of a library of diverse analogs from a common intermediate. The core strategy involves an initial N-alkylation to enhance solubility and provide a vector for SAR exploration, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling at the C5 position to install various aryl or heteroaryl moieties.

G cluster_0 Synthetic Workflow A This compound (Starting Material) B Step 1: N1-Alkylation A->B R-X, Base (K2CO3) DMF, 60 °C C Intermediate 1: 1-Alkyl-5-bromoquinazoline-2,4(1H,3H)-dione B->C D Step 2: C5-Arylation (Suzuki Coupling) C->D Ar-B(OH)2, Pd Catalyst Base, Dioxane/H2O, 90 °C E Final Product: Novel PARP Inhibitor Candidate D->E G cluster_1 Biological Evaluation Workflow A Synthesized Compound Library B Protocol 3.1: PARP1 Enzymatic Assay A->B Primary Screen C Determine IC50 Values B->C D Protocol 3.2: Cellular Proliferation Assay (BRCA-proficient vs. BRCA-deficient cells) C->D Select Potent Hits E Determine GI50 Values (Single agent & Combo w/ TMZ) D->E F Lead Candidate Identification E->F Analyze for Potency & Synthetic Lethality

Sources

Application Notes and Protocols: Designing Cell-Based Assays for Novel Quinazolinedione Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anti-tumor effects.[1][2] The development of novel quinazolinedione-based compounds necessitates a robust and systematic approach to elucidate their cellular mechanism of action (MoA) and to identify promising therapeutic candidates. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and implement a suite of cell-based assays for the characterization of novel quinazolinedione compounds. We will delve into a tiered assay strategy, beginning with broad assessments of cytotoxicity and progressing to more intricate mechanistic studies of apoptosis, cell cycle perturbation, and target engagement. Each section provides not only detailed, step-by-step protocols but also the underlying scientific rationale, ensuring the generation of reliable and translatable data.

Introduction: The Therapeutic Potential of Quinazolinediones

Quinazolinone and its derivatives are heterocyclic compounds that have garnered significant interest due to their diverse pharmacological properties, which include anti-inflammatory, anti-bacterial, and notably, anti-cancer activities.[1][3] Several FDA-approved drugs for cancer treatment feature a quinazoline or quinazolinone core, underscoring the therapeutic value of this scaffold.[1] These compounds can exert their effects through various mechanisms, such as inhibiting kinases, modulating cellular redox status, and inducing programmed cell death.[1][4][5]

Given the diverse potential mechanisms of action, a systematic and multi-faceted approach to cellular characterization is paramount. Cell-based assays serve as a critical tool in this process, offering a more physiologically relevant context than biochemical assays by preserving cellular structures and signaling pathways.[6][7] This allows for a more accurate prediction of a compound's behavior in a living system.[6] This document outlines a logical workflow for the cellular evaluation of novel quinazolinedione compounds, from initial screening to in-depth mechanistic studies.

A Tiered Strategy for Cellular Characterization

A hierarchical approach to assay design allows for efficient screening and resource allocation. We propose a three-tiered strategy:

  • Tier 1: Primary Screening for Cytotoxicity and Viability. The initial step is to determine the general cytotoxic or cytostatic potential of the quinazolinedione compounds across a panel of relevant cancer cell lines.

  • Tier 2: Mechanistic Elucidation of Cell Death and Proliferation. Compounds demonstrating significant activity in Tier 1 are advanced to assays designed to unravel the underlying mechanism, such as the induction of apoptosis or cell cycle arrest.

  • Tier 3: Target Identification and Validation. For lead compounds with a well-defined cellular phenotype, the focus shifts to identifying the specific molecular target(s) and confirming target engagement within the cellular environment.

Tier 1: Primary Screening for Cytotoxicity and Viability

The objective of this tier is to identify active compounds and determine their potency (e.g., IC50 values) across different cell lines.

Foundational Cytotoxicity Assays: MTT and LDH

Two of the most common and robust methods for assessing cytotoxicity are the MTT and LDH assays. They are often used in parallel to provide a more complete picture of a compound's effect. The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH assay quantifies membrane integrity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[8][9]

The results from these assays can be tabulated to provide a clear overview of a compound's activity.

CompoundCell LineMTT Assay IC50 (µM)LDH Assay EC50 (µM)
Quinazolinedione-XMCF-75.2 ± 0.47.8 ± 0.6
A54912.1 ± 1.115.3 ± 1.5
HCT1163.8 ± 0.35.1 ± 0.5
Doxorubicin (Control)MCF-70.1 ± 0.020.3 ± 0.04

IC50 (half-maximal inhibitory concentration) from MTT assay represents the concentration at which cell viability is reduced by 50%. EC50 (half-maximal effective concentration) from LDH assay represents the concentration at which 50% of the maximum LDH release is observed.

Experimental Protocols

This assay is predicated on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

Materials:

  • Novel quinazolinedione compounds

  • Target cancer cell lines

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[9]

  • Compound Treatment: Prepare serial dilutions of the quinazolinedione compounds in complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated (negative control) and untreated cells.

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[10]

Materials:

  • LDH cytotoxicity assay kit

  • Target cancer cell lines

  • Complete culture medium (low serum is recommended to reduce background)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Controls: Prepare three sets of controls:

    • Spontaneous LDH release: Vehicle-treated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

    • Background: Medium only.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions, correcting for background and normalizing to the maximum LDH release.[11]

Tier 2: Mechanistic Elucidation

Compounds that exhibit significant cytotoxicity are further investigated to determine the mode of cell death or the nature of their anti-proliferative effects.

Apoptosis vs. Necrosis: Annexin V and Propidium Iodide Staining

A key step in characterizing a cytotoxic compound is to determine if it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). This can be achieved by flow cytometry using Annexin V and propidium iodide (PI) co-staining.[12] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12][13] PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[12]

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis A Seed Cells B Treat with Quinazolinedione Compound A->B C Harvest and Wash Cells B->C D Resuspend in Annexin V Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate in the Dark E->F G Analyze by Flow Cytometry F->G H Quantify Cell Populations: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) G->H

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with the quinazolinedione compound at its IC50 concentration for a predetermined time.

  • Cell Collection: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[14]

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

Cell Cycle Analysis

Many anti-cancer agents exert their effects by disrupting the cell cycle. Flow cytometry with PI staining can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15] An accumulation of cells in a particular phase suggests that the compound may be interfering with a cell cycle checkpoint.

G G1 G1 Phase G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M Phase (Mitosis) M->G1 G1_S_checkpoint->S Proceed if DNA is undamaged G2_M_checkpoint->M Proceed if DNA is fully replicated

Caption: Simplified diagram of the cell cycle phases and major checkpoints.

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described previously and harvest approximately 1 x 10^6 cells.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 200 µL of PBS and add 2 mL of ice-cold 70% ethanol dropwise while vortexing gently. Incubate at 4°C overnight.[16]

  • Rehydration: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 15-30 minutes to degrade RNA, which can also be stained by PI.[17]

  • PI Staining: Add 200 µL of PI staining solution and incubate for 15 minutes in the dark.[17]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[17]

Tier 3: Target Identification and Validation

For promising lead compounds, identifying the molecular target is crucial for further development. Quinazolinones are known to target a variety of proteins, particularly kinases.[18][19]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for assessing target engagement in a cellular context.[20][21] It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[22]

  • Compound Treatment: Treat intact cells with the quinazolinedione compound or vehicle.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[21]

Cell-Based Kinase Activity Assays

If a specific kinase is a hypothesized target, its activity can be measured directly in cell-based assays.[18][19] These assays typically measure the phosphorylation of a known substrate of the kinase.[23]

  • Cell Treatment: Treat cells with the quinazolinedione compound at various concentrations.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Phosphorylation Detection: Measure the level of phosphorylation of the kinase's substrate using methods such as:

    • Western Blotting: Using a phospho-specific antibody.

    • ELISA or AlphaLISA: High-throughput methods that use antibody pairs to detect the phosphorylated substrate.[23]

    • Meso Scale Discovery (MSD) Assays: An electrochemiluminescence-based detection method.[19]

  • Data Analysis: A decrease in substrate phosphorylation in a dose-dependent manner indicates inhibition of the kinase by the compound.

Best Practices and Assay Validation

For all cell-based assays, adherence to best practices is crucial for generating reproducible and reliable data.[24]

  • Cell Line Selection: Choose cell lines that are relevant to the disease context and express the target of interest at sufficient levels.[25]

  • Culture Conditions: Maintain consistent culture conditions, including media, supplements, temperature, and CO2 levels.[25]

  • Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase. Avoid using cells that are over-confluent.[25][26]

  • Controls: Include appropriate positive and negative controls in every experiment.[25]

  • Assay Optimization: Optimize parameters such as cell seeding density, compound incubation time, and reagent concentrations.[25][27]

  • Assay Validation: Validate the assay by assessing parameters such as precision, accuracy, and robustness to ensure it is fit for purpose.[28]

Conclusion

The systematic application of the cell-based assays outlined in this guide will enable a thorough characterization of novel quinazolinedione compounds. By progressing through a tiered strategy of cytotoxicity screening, mechanistic elucidation, and target validation, researchers can efficiently identify promising drug candidates and gain a deep understanding of their mechanism of action. The detailed protocols and the emphasis on scientific rationale and best practices are intended to empower researchers to generate high-quality, reproducible data, thereby accelerating the drug discovery and development process.[29][30][31]

References

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
  • Methods in Molecular Biology. (2020). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained.
  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery.
  • Patricelli, M. P., & Cravatt, B. F. (2014). Determining target engagement in living systems. Nature chemical biology, 10(7), 517–523.
  • Spandidos Publications. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
  • ACS Publications. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays.
  • Experimental & Molecular Medicine. (2014). Assaying cell cycle status using flow cytometry.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • University of Leicester. (n.d.). Cell Cycle Tutorial Contents.
  • Wikipedia. (n.d.). Cell cycle analysis.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • PLOS One. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • ResearchGate. (2025). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
  • ResearchGate. (2018). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
  • DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement.
  • JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies.
  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
  • PubMed. (2013). Design and discovery of novel quinazolinedione-based redox modulators as therapies for pancreatic cancer.
  • National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents.
  • PLOS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • MDPI. (2018). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
  • National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • BioTechniques. (2019). Best practice in bioassay development.
  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
  • National Center for Biotechnology Information. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
  • ResearchGate. (n.d.). Biological Activity of Quinazolinones.
  • YSLAB. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
  • MDPI. (2022). Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure.
  • BMG LABTECH. (2022). Cell-based assays on the rise.

Sources

Application Notes: 5-Bromoquinazoline-2,4(1H,3H)-dione as a Versatile Intermediate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Bromoquinazoline-2,4-dione Scaffold

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an excellent pharmacophore for interacting with various biological targets.

This guide focuses on a particularly valuable derivative: 5-Bromoquinazoline-2,4(1H,3H)-dione . The strategic placement of a bromine atom at the C5 position transforms this already important scaffold into a highly versatile synthetic intermediate. The bromine atom serves as a robust and reliable synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse molecular complexity, enabling the systematic exploration of structure-activity relationships (SAR) and the targeted design of potent and selective therapeutic agents.

The utility of this intermediate is most prominently demonstrated in the development of targeted cancer therapies, particularly as a cornerstone for building potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and various protein kinases.[3][4][5]

Synthesis of the Core Intermediate: this compound

The reliable synthesis of the starting material is paramount for any successful multi-step synthetic campaign. This compound can be efficiently prepared from commercially available 2-amino-6-bromobenzoic acid. The most common and effective method involves a cyclization reaction with a carbonyl source, such as triphosgene or 1,1'-carbonyldiimidazole (CDI), followed by an intramolecular amidation.

G cluster_0 Synthesis of this compound A 2-Amino-6-bromobenzoic Acid reagent1 Triphosgene or CDI Dioxane, Reflux A->reagent1 B Isatoic Anhydride Intermediate reagent2 1. NH3 or Amine Source 2. Intramolecular Cyclization B->reagent2 C This compound reagent1->B reagent2->C

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from procedures used in the synthesis of substituted quinazolinediones.[6]

Materials:

  • 2-Amino-6-bromobenzoic acid

  • Triphosgene (or 1,1'-carbonyldiimidazole - CDI)

  • 1,4-Dioxane (anhydrous)

  • Ammonia solution (or appropriate amine source)

  • Hydrochloric acid (HCl)

  • Standard glassware for organic synthesis, including a reflux condenser and inert atmosphere setup.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-amino-6-bromobenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to form a suspension.

  • Cyclization: Carefully add triphosgene (0.4 eq, portion-wise) or CDI (1.1 eq) to the suspension.

    • Scientist's Note: Triphosgene is a safer solid equivalent to gaseous phosgene. The reaction generates HCl gas, so it must be performed in a well-ventilated fume hood with appropriate scrubbing. CDI is a milder and often preferred alternative.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This step forms the intermediate isatoic anhydride.

  • Amine Addition: Cool the reaction mixture to room temperature. Slowly add an ammonia solution. This opens the anhydride ring.

  • Second Cyclization: Heat the mixture to reflux again to facilitate the intramolecular cyclization to form the quinazolinedione ring.

  • Work-up: After cooling, the product often precipitates. If not, reduce the solvent volume under reduced pressure. Acidify the mixture with HCl to precipitate the product fully.

  • Purification: Collect the solid product by filtration, wash with cold water, and then a small amount of cold diethyl ether. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol or a similar solvent if necessary.

Application I: A Key Building Block for PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are critical enzymes in the DNA damage repair process. Inhibiting PARP, particularly PARP-1 and PARP-2, has become a highly successful strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7][8] The 5-bromoquinazoline-2,4-dione scaffold is a validated core for constructing potent PARP inhibitors.[4][5]

The general synthetic strategy involves two key transformations:

  • N-Alkylation: The N1 or N3 position is alkylated to introduce a side chain, often containing a basic amine, which is crucial for binding to the enzyme's active site.[9]

  • C5-Arylation: A Suzuki-Miyaura cross-coupling reaction at the C5-bromo position is used to install an aryl or heteroaryl group that occupies another key pocket in the PARP active site.

G cluster_1 Synthesis of PARP Inhibitor Precursors Start 5-Bromoquinazoline- 2,4(1H,3H)-dione reagent1 R-X, Base (K2CO3) DMF, 80 °C Start->reagent1 Step1 N-Alkylated Intermediate reagent2 Ar-B(OH)2, Pd(PPh3)4 Base, Solvent, Heat Step1->reagent2 Step2 Final PARP Inhibitor Scaffold reagent1->Step1 N-Alkylation reagent2->Step2 Suzuki Coupling

Caption: General workflow for synthesizing PARP inhibitors.

Protocol 2: General Procedure for N-Alkylation

This procedure details the alkylation at the N1 or N3 position of the quinazolinedione ring.[10] The regioselectivity can sometimes be controlled by the choice of base and reaction conditions, though mixtures are common.

Materials:

  • This compound

  • Alkyl halide (R-X, e.g., benzyl bromide, ethyl chloroacetate) (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃).

    • Scientist's Note: Cs₂CO₃ is a stronger base and more soluble than K₂CO₃, often leading to faster reactions and higher yields. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

  • Alkylating Agent: Add the desired alkyl halide (1.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, or until TLC analysis indicates completion.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. A precipitate will form.

  • Purification: Collect the solid by filtration. If an aqueous work-up is required, extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the functionalization of the C5-position.

Materials:

  • N-alkylated 5-Bromoquinazoline-2,4-dione derivative (from Protocol 2)

  • Aryl- or heteroaryl-boronic acid or boronic ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the N-alkylated 5-bromoquinazoline-2,4-dione (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst, and the base.

  • Degassing: Add the solvent system and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Scientist's Note: Degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst and deactivate it, leading to a failed reaction.

  • Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by column chromatography on silica gel to obtain the desired C5-arylated product.

Application II: Scaffolding for Kinase Inhibitors

The quinazoline core is a well-established "hinge-binding" motif in a multitude of FDA-approved protein kinase inhibitors.[3][11] While many of these are 4-anilinoquinazolines, the quinazoline-2,4-dione scaffold also serves as a valuable platform for developing inhibitors targeting kinases like VEGFR-2, EGFR, and c-Met.[12][13] The synthetic logic mirrors that for PARP inhibitors, where the C5-position is functionalized via cross-coupling to interact with specific regions of the kinase active site.

Data Summary Table: Representative Transformations

EntryStarting MaterialReaction TypeReagents & ConditionsProduct TypeApplicationReference
1This compoundN-AlkylationR-X, K₂CO₃, DMFN-Substituted derivativePARP/Kinase Synthesis[10][14]
2N-Alkyl-5-bromo-quinazolinedioneSuzuki CouplingArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃C5-Aryl-quinazolinedionePARP/Kinase Synthesis[6]
36-Bromoquinazoline-2,4(1H,3H)-dioneSulfonylationChlorosulfonic Acid6-Bromo-8-chlorosulfonyl-derivativeFurther Functionalization[15]
42-AminobenzamidesDMAP-Catalyzed Cyclization(Boc)₂O, DMAPQuinazoline-2,4-dioneGeneral Synthesis[16][17]

Conclusion and Future Outlook

This compound is more than just a chemical; it is a strategic platform for innovation in drug discovery. Its straightforward synthesis and the reliable reactivity of the C5-bromo group provide medicinal chemists with a powerful tool for rapidly generating diverse libraries of complex molecules. The proven success of this intermediate in the synthesis of PARP and kinase inhibitors underscores its importance. As the demand for novel, targeted therapeutics continues to grow, the strategic application of versatile intermediates like this compound will remain a cornerstone of modern synthetic and medicinal chemistry.

References

  • Synthesis of quinazolines as tyrosine kinase inhibitors.Anticancer Agents Med Chem.
  • Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors.Bentham Science.
  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbon
  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate.
  • Synthesis of bromoquinazoline‐2,4(1H,3H)‐dione derivative 147.
  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity.PubMed.
  • Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors.PubMed.
  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors.PubMed.
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.MDPI.
  • Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II.MDPI.
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity | Request PDF.
  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities.PubMed Central.
  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties.PubMed.
  • Synthesis of Quinazolinediones.Organic Chemistry Portal.
  • Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery.PubMed Central.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evalu
  • Discovery of Novel quinazoline-2,4(1H,3H)-dione Derivatives as Potent PARP-2 Selective Inhibitors.PubMed.
  • Experimental procedure for N-1 substitution of 3-hydroxyquinazoline-2,4(1H,3H)-dione.BenchChem.
  • Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues
  • Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors.
  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline deriv
  • N- and / or O- Alkylation of Quinazolinone Deriv
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput.Temple University Libraries.
  • (PDF) Quinazolines. 3. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromoquinazoline-2,4(1H,3H)-dione. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuances of this synthesis, focusing on improving yield, ensuring purity, and troubleshooting common experimental hurdles. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory work.

Introduction: The Significance of this compound

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The 5-bromo derivative, in particular, serves as a versatile synthetic intermediate. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of diverse compound libraries for drug discovery programs.[4]

Achieving a high yield of this key intermediate is therefore a critical first step. This guide will explore the primary synthetic pathways and provide solutions to common challenges.

Core Synthesis & Mechanistic Overview

There are two primary strategies for synthesizing this compound:

  • Route A: Cyclization from a Pre-brominated Precursor. This is the most common and often highest-yielding approach. It typically starts with 2-amino-5-bromobenzoic acid, which is first converted to 5-bromoisatoic anhydride. This anhydride is then reacted with a nitrogen source to form the quinazolinedione ring.

  • Route B: Direct Bromination of the Quinazolinedione Core. This route involves the electrophilic bromination of the parent quinazoline-2,4(1H,3H)-dione. While seemingly more direct, this method can suffer from issues with regioselectivity and the formation of over-brominated side products.[5]

Below is a workflow diagram illustrating these primary synthetic strategies.

G cluster_0 Route A: From Pre-brominated Precursor cluster_1 Route B: Direct Bromination A1 2-Amino-5-bromobenzoic Acid A2 5-Bromoisatoic Anhydride A1->A2 Phosgenation / Acetic Anhydride [1] P This compound A2->P Cyclocondensation [1] A3 Urea or Ammonia Source A3->P Cyclocondensation [1] B1 Quinazoline-2,4(1H,3H)-dione B1->P Electrophilic Aromatic Substitution [4] B2 Brominating Agent (e.g., NBS, Br2) B2->P Electrophilic Aromatic Substitution [4]

Caption: Primary synthetic routes to this compound.

Given its reliability and control, this guide will focus primarily on Route A .

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for this synthesis?

A1: For achieving the best yield and purity, starting with 5-Bromoisatoic anhydride (the key intermediate in Route A) is highly recommended.[6][] This compound is commercially available and serves as a clean, efficient precursor for the cyclocondensation step.[6][8] Synthesizing it from 2-amino-5-bromobenzoic acid is also straightforward.[6]

Q2: How can I be certain I have synthesized the correct product?

A2: A combination of analytical techniques is essential for structural confirmation:

  • ¹H NMR: In a solvent like DMSO-d₆, you should expect to see characteristic peaks for the aromatic protons. Based on data for the analogous 6-bromo isomer, you would anticipate signals in the aromatic region (around 7-8 ppm) and two broad singlets for the N-H protons (around 11 ppm).[9]

  • ¹³C NMR: The spectrum will show two carbonyl carbons (around 150-163 ppm) and distinct signals for the aromatic carbons, including the carbon attached to the bromine.[9]

  • Mass Spectrometry (MS): ESI-HRMS should show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and confirm the molecular weight (C₈H₅BrN₂O₂).[9]

  • Melting Point: The product is a stable solid with a high melting point, typically above 250 °C.[9]

Q3: What are the most critical reaction parameters to control for high yield?

A3: Three parameters are paramount:

  • Reagent Purity: Use high-purity, dry 5-bromoisatoic anhydride and your chosen nitrogen source. Moisture can hydrolyze the anhydride, reducing yield.

  • Temperature Control: During the cyclocondensation of isatoic anhydride, the temperature must be carefully managed. Excessive heat can lead to decomposition and the formation of tar-like byproducts, while insufficient heat will result in a slow or incomplete reaction.

  • Choice of Solvent and Base: For cyclization reactions, solvents like DMF or dioxane are often used.[10][11] When starting from 2-aminobenzamides, a non-nucleophilic base like DMAP has been shown to be highly effective in promoting cyclization with high yields.[9][12]

Troubleshooting Specific Issues

Q4: My reaction yield is consistently low. What are the likely causes and solutions?

A4: Low yield is the most common complaint. Let's break down the potential causes based on the reaction's appearance.

Observation Potential Cause Recommended Solution & Explanation
TLC shows significant unreacted starting material. 1. Insufficient Reaction Time/Temperature: The activation energy for the cyclization step has not been overcome. 2. Poor Quality Reagents: The 5-bromoisatoic anhydride may have degraded due to age or moisture exposure.Solution: 1. Incrementally increase the reaction temperature by 10 °C or extend the reaction time, monitoring progress every hour by TLC. 2. Use freshly purchased or recrystallized 5-bromoisatoic anhydride. Ensure all reagents and solvents are anhydrous.
The reaction mixture turns dark or forms a tar. 1. Reaction Temperature is Too High: This leads to the thermal decomposition of the starting material or product. 2. Incorrect Stoichiometry: An excess of a reactive reagent might be promoting polymerization or side reactions.Solution: 1. Reduce the reaction temperature. If refluxing, consider a lower-boiling solvent. 2. Re-verify the molar equivalents of all reagents. Ensure additions are performed slowly, especially if the reaction is exothermic.
A significant amount of a water-soluble byproduct is formed. Hydrolysis of Isatoic Anhydride: Traces of water in the reagents or solvent are reacting with the anhydride to form 2-amino-5-bromobenzoic acid, which may not cyclize under the reaction conditions.Solution: Use anhydrous solvents and dry glassware thoroughly before starting. Store hygroscopic reagents like 5-bromoisatoic anhydride in a desiccator.

Q5: I've formed a product, but it's difficult to purify. What should I do?

A5: Purification challenges usually stem from unreacted starting materials or the formation of closely related side products.

  • Problem: The crude product is an intractable solid or oil.

    • Causality: This often points to a mixture of the desired product, unreacted starting materials, and polymeric byproducts.

    • Solution: First, attempt to triturate the crude material with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, ethyl acetate, or water). If this fails, the primary purification method is recrystallization . Given the product's low solubility, high-boiling polar solvents like DMF, DMSO, or acetic acid are often required. Dissolve the crude solid in a minimum amount of the hot solvent and allow it to cool slowly.

  • Problem: Recrystallization does not remove all impurities.

    • Causality: A side product with very similar solubility to your desired compound has likely formed. If using Route B, this could be an isomer or a di-brominated product.

    • Solution: If recrystallization is insufficient, column chromatography is the next step. However, due to the low solubility of this compound class, this can be challenging. A mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small percentage of acetic acid (to improve solubility and peak shape) may be effective.

Recommended Experimental Protocol (Route A)

This protocol is a robust method starting from 2-amino-5-bromobenzamide, adapted from a highly efficient, DMAP-catalyzed procedure shown to produce the analogous 6-bromo-isomer in 97% yield.[9] This one-pot method avoids the isolation of the isatoic anhydride.

G A 1. Combine Reagents B 2. Heat & Stir A->B Acetonitrile, 80°C C 3. Cool & Precipitate B->C 16 hours D 4. Isolate & Wash C->D Cool to RT E 5. Dry D->E Filter & Wash with Water/MeOH

Caption: Workflow for DMAP-catalyzed synthesis.
Materials & Reagents
ReagentMolar Eq.Purpose
2-Amino-5-bromobenzamide1.0Starting Material
Di-tert-butyl dicarbonate ((Boc)₂O)1.5Carbonyl Source
4-(Dimethylamino)pyridine (DMAP)0.2Catalyst
Acetonitrile (MeCN)-Solvent
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-bromobenzamide (1.0 eq.), di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq.), and 4-(dimethylamino)pyridine (DMAP, 0.2 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 0.1 M concentration relative to the starting amide).

  • Heating: Stir the mixture and heat to 80 °C. The reaction is typically complete within 16 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake sequentially with cold water and cold methanol to remove residual DMAP and other impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to yield this compound. The reported yield for the analogous 6-bromo isomer using this method is 97%.[9]

References

  • wwjmrd. Selective Bromination of Tricyclic Quinazolones.
  • ResearchGate. Synthesis of bromoquinazoline-2,4(1H,3H)-dione derivative 147.
  • MDPI. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents.
  • Organic Syntheses. 2,4,6-tribromobenzoic acid.
  • NIH National Library of Medicine. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate.
  • PrepChem.com. Preparation of 2-bromobenzoic acid.
  • MDPI. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.
  • ACS Publications. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate.
  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde.
  • Semantic Scholar. Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution.
  • Organic Chemistry Portal. Synthesis of Quinazolinediones.
  • Arkat USA, Inc. Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution.
  • MDPI. Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species.
  • OPhCJ. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents.
  • PubMed Central. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities.
  • PMC - NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • MDPI. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity.
  • PMC - PubMed Central. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.
  • PubMed Central. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors.

Sources

Technical Support Center: Recrystallization and Purification of Quinazolinedione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the common and complex challenges encountered during the purification of quinazolinedione derivatives. This resource moves beyond simple protocols to explain the underlying principles, helping you make informed decisions to optimize your purification strategy.

Troubleshooting Guide

This section addresses specific issues that can arise during the recrystallization process. Each answer provides a mechanistic explanation and actionable steps for resolution.

Q1: My quinazolinedione derivative is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" occurs when the dissolved compound comes out of the supersaturated solution at a temperature that is above its own melting point.[1][2] Because the compound is molten, it cannot form a crystal lattice and instead separates as an immiscible liquid. This is problematic because oils are excellent solvents for impurities, which then get trapped when the oil eventually solidifies, defeating the purpose of purification.[2]

Causality & Resolution:

  • Cooling Rate is Too High: Rapid cooling can cause the solution to become supersaturated too quickly at a higher temperature. The remedy is to reheat the mixture until the oil redissolves completely and then allow it to cool much more slowly. Insulating the flask can promote the slow, controlled crystal growth required for high purity.[3]

  • Excessive Solute Concentration: The solution may be too concentrated, leading to precipitation at a higher temperature. Reheat the solution to dissolve the oil and add a small amount (1-5%) of additional hot solvent to slightly decrease the saturation point.[1][3]

  • High Impurity Load: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out. If slower cooling and solvent addition do not work, it may be necessary to first purify the crude material by another method, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.[3]

  • Inappropriate Solvent Choice: The solvent system may not be ideal. A different solvent or a modified mixed-solvent ratio might be required to achieve a suitable solubility curve.

Q2: I'm getting a very low or no yield after recrystallization. What are the most likely causes?

A: A low yield is one of the most common frustrations in recrystallization. The primary cause is that too much of the target compound remains dissolved in the mother liquor after cooling.[1][4]

Causality & Resolution:

  • Too Much Solvent: This is the most frequent error.[3] The goal is to use the minimum amount of near-boiling solvent to just dissolve the crude solid.[4] If you added too much, you can carefully evaporate a portion of the solvent by gently heating the solution and then attempt the cooling process again.[1]

  • Premature Cooling: If the solution is not cooled sufficiently, the compound's solubility will remain high. Ensure the flask is cooled to room temperature first, then transfer it to an ice-water bath for at least 15-20 minutes to maximize crystal precipitation.[5]

  • Incorrect Rinsing Technique: Washing the collected crystals with room-temperature or warm solvent, or simply using too large a volume, will redissolve a significant portion of your product. Always use a minimal amount of ice-cold recrystallization solvent for the rinse.[4]

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures. If a significant residue remains after evaporating a drop of the mother liquor, it indicates substantial product loss, and a different solvent system should be considered for future attempts.[1]

Q3: My solution has cooled completely, but no crystals have formed. What should I do?

A: This phenomenon is known as supersaturation, where the solution holds more dissolved solute than it theoretically should at that temperature.[3][4] Crystal formation requires a nucleation event—a starting point for the lattice to grow.

Inducing Crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line.[4][6] The microscopic scratches on the glass provide a rough surface that can act as a nucleation site.

  • Seed Crystals: If you have a small crystal of the pure compound, add it to the supersaturated solution.[4][6] This "seed" provides a perfect template for further crystal growth.

  • Extreme Cooling: Further reduce the temperature by placing the flask in an ice-salt or dry ice/acetone bath.[2] This drastically lowers the solubility, which can often force crystallization. Use this as a later option, as very rapid crystallization can sometimes trap impurities.

  • Solvent Removal: If all else fails, the compound can be recovered by removing the solvent via rotary evaporation.[1][3] You can then re-attempt the recrystallization, perhaps using less solvent or a different solvent system.

Q4: The color of my crystals is off, even after recrystallization. How can I remove colored impurities?

A: Persistent color often comes from high-molecular-weight, highly conjugated byproducts that have similar solubility profiles to your desired compound. These can be effectively removed using activated charcoal.

Mechanism & Protocol:

Activated charcoal has a very high surface area with pores that are excellent at adsorbing large, flat (aromatic) molecules.[7]

  • After dissolving your crude compound in the hot solvent, cool the solution slightly below its boiling point. Crucially, never add charcoal to a boiling solution, as it will cause violent bumping .[7]

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; a spatula tip is often sufficient). Using too much will adsorb your product and reduce the yield.[7]

  • Swirl the flask and gently heat it for a few minutes to allow for adsorption.

  • Perform a hot gravity filtration to remove the charcoal before allowing the clear, colorless filtrate to cool and crystallize.[7]

Frequently Asked Questions (FAQs)

This section covers broader questions about strategy and alternative methods for purifying quinazolinedione derivatives.

Q1: How do I select the best solvent system for recrystallizing my quinazolinedione derivative?

A: The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] Conversely, impurities should either be insoluble at high temperatures (allowing them to be filtered out hot) or remain highly soluble at low temperatures (staying in the mother liquor).[6]

A systematic approach is best:

  • Initial Screening: Place a small amount (~10-20 mg) of your crude material into several test tubes.

  • Test Solvents: Add ~0.5 mL of a different solvent to each tube at room temperature. Common starting points for quinazolinediones include ethanol, methanol, ethyl acetate, and acetonitrile.[8][9]

  • Observe: A good candidate solvent will not dissolve the compound at room temperature.

  • Heat: Gently heat the tubes that did not show solubility. If the compound dissolves completely at or near the boiling point, you have a promising candidate.

  • Cool: Allow the hot solution to cool to room temperature and then in an ice bath. The formation of a heavy precipitate indicates a successful recrystallization solvent.

For compounds with challenging solubility, mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane) are highly effective.[10] In these systems, the compound is dissolved in a minimal amount of a "good" hot solvent (in which it is very soluble), and then a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added back to clarify the solution before it is allowed to cool slowly.

Table 1: Common Solvents for Quinazolinedione Recrystallization
SolventBoiling Point (°C)PolarityNotes & Common Use Cases
Ethanol 78Polar ProticExcellent general-purpose solvent. Often used in a mixture with water.[8][9][11]
Methanol 65Polar ProticSimilar to ethanol but more polar and has a lower boiling point.[10]
Ethyl Acetate 77Polar AproticGood for moderately polar compounds. Often used with hexane as a co-solvent.[10][12]
Hexane/Pentane ~69 / ~36NonpolarTypically used as the "poor" solvent in a mixed system with a more polar solvent like ethyl acetate.
Water 100Very Polar ProticUsed as a co-solvent with alcohols for polar compounds or for washing away inorganic salts.
DMF / DMSO 153 / 189Polar AproticHigh-boiling solvents used for derivatives that are poorly soluble in common solvents.[13][14] Note: Difficult to remove.
Q2: My compound is still impure after one recrystallization. What are my options?

A: If a single recrystallization does not provide the desired purity (as determined by TLC, melting point, or NMR), you have two primary options:

  • Repeat the Recrystallization: A second recrystallization using the same solvent system will often remove the remaining impurities. Purity generally increases with each successive recrystallization, though there will be some loss of yield each time.

  • Switch Purification Methods: If impurities persist, it is likely they have a very similar solubility profile to your product. In this case, an orthogonal purification technique is necessary. Column chromatography is the most powerful and common alternative.[10][15] Using a silica gel stationary phase with a gradient elution, typically starting with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity, can effectively separate compounds based on their differential adsorption to the silica.[10][16]

Q3: What are the main alternatives to recrystallization for purifying quinazolinedione derivatives?

A: Besides recrystallization, several other techniques are available, chosen based on the properties of the compound and its impurities.

  • Column Chromatography: As mentioned above, this is the most versatile alternative. It separates compounds based on their polarity. For nitrogen-containing heterocycles like quinazolinediones, sometimes adding a small amount of a basic modifier (like triethylamine) to the eluent can prevent streaking on the silica gel.[17] Amine-functionalized silica can also be an effective stationary phase.[16]

  • Acid-Base Extraction: This technique is useful if your quinazolinedione derivative has a basic nitrogen atom that can be protonated, or an acidic proton, and the impurities do not. By dissolving the mixture in an organic solvent and washing with an aqueous acid, the basic compound will move to the aqueous layer. The layers can be separated, and the aqueous layer can then be basified to precipitate the pure compound, which is then extracted back into an organic solvent.[10]

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications (<100 mg), preparative TLC can be a rapid and effective method. The crude mixture is loaded as a band onto a large TLC plate, which is then developed. The separated band corresponding to the desired product is scraped off, and the compound is eluted from the silica with a polar solvent.[18]

Visualized Workflows and Protocols

General Recrystallization Workflow

The following diagram outlines the standard, self-validating procedure for a single-solvent recrystallization.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (If needed) cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Drying A Place crude solid in flask B Add MINIMUM amount of near-BOILING solvent A->B C Heat and swirl until solid just dissolves B->C D Gravity filter hot solution to remove insoluble impurities C->D Insoluble impurities present? E Allow filtrate to cool slowly to room temp C->E No insoluble impurities D->E F Place flask in ice-water bath to maximize precipitation E->F G Collect crystals by vacuum filtration F->G H Rinse crystals with minimal ICE-COLD solvent G->H I Dry crystals to constant weight H->I J J I->J Pure Product

Caption: Standard workflow for purification by recrystallization.

Troubleshooting Decision Tree

Use this logical guide to diagnose and solve common recrystallization problems.

Troubleshooting_Tree Start Solution Cooled Q_Crystals Crystals Formed? Start->Q_Crystals NoCrystals No Q_Crystals->NoCrystals No Q_Oil Did it 'Oil Out'? Q_Crystals->Q_Oil Yes Action_Induce Induce Crystallization: 1. Scratch flask 2. Add seed crystal NoCrystals->Action_Induce Q_Success_Induce Success? Action_Induce->Q_Success_Induce Action_ReduceV Reduce solvent volume (boil off excess) and re-cool Q_Success_Induce->Action_ReduceV No Q_Yield Yield Acceptable? Q_Success_Induce->Q_Yield Yes Action_ReduceV->Start Re-attempt YesCrystals Yes YesCrystals->Q_Yield LowYield No Q_Yield->LowYield No GoodYield Yes Q_Yield->GoodYield Yes Check_Yield Check Mother Liquor. If rich in product, boil off solvent and re-crystallize. LowYield->Check_Yield Collect Collect, Wash, Dry GoodYield->Collect Q_Oil->YesCrystals No OilOut Yes Q_Oil->OilOut Yes Action_Oil Re-heat to dissolve. Add small amount more solvent. Cool SLOWLY. OilOut->Action_Oil Re-attempt Action_Oil->Start Re-attempt

Caption: Decision tree for troubleshooting recrystallization issues.

Protocol 1: Standard Single-Solvent Recrystallization
  • Preparation: Place the crude quinazolinedione derivative into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Dissolution: Add a small portion of the selected solvent and bring the mixture to a gentle boil on a hot plate. Continue to add the solvent in small portions, maintaining the boil, until the solid has just dissolved completely.[4][7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a minimal amount of activated charcoal. Reheat gently for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, warm flask.[7]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[4] Slow cooling is essential for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize the amount of precipitate.[5]

  • Collection: Collect the crystals using vacuum filtration (e.g., with a Büchner funnel).

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[4]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass or weighing paper and dry them to a constant weight, either in the air or in a vacuum oven.

References

  • Baluja, S., et al. (2013). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Journal of Chemical and Pharmaceutical Research, 5(12), 656-661.
  • Krasavin, M. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(15), 4788.
  • Alagarsamy, V. (2013). Quinazoline derivatives: synthesis and bioactivities. International Journal of Pharmaceutical Sciences and Research, 4(6), 2096.
  • Kumar, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 715830.
  • Jadrijević-Mladar Takač, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 85(10), 1331-1343.
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Maiyalagan, T., et al. (2012). Solvent free synthesis of some quinazolin-4(3H)-ones. Journal of the Chilean Chemical Society, 57(3), 1275-1278.
  • Synthesis and biological activity of some novel quinazolinone derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 353-358.
  • Purification Techniques. (2022). Journal of New Developments in Chemistry.
  • Purification of Quinoline-3,4-diones. (2023). Reddit.
  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate.
  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube.
  • Asiri, A. M., et al. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen.
  • Lab Report Recrystallization. (2016). Florida A&M University.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Problems with Recrystallisations. (n.d.). University of York.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • Organic chemistry solution. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification. YouTube.
  • The Organic Chemistry Tutor. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique. YouTube.
  • JoVE. (2022, September 25). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube.
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne ISCO.
  • Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 853.
  • Haghighijoo, Z., et al. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Medical Research Archives, 5(5).
  • Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 853.
  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637.
  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: A Scientist's Guide to Solubilizing 5-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromoquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions to help you successfully incorporate this promising molecule into your experimental workflows.

The Challenge: Why is this compound Poorly Soluble?

The limited aqueous solubility of this compound is a common hurdle faced by researchers. This characteristic stems from its rigid, fused heterocyclic quinazolinone ring system. This structure leads to high crystal lattice energy, making it energetically unfavorable for water molecules to break apart the crystal structure and solvate individual molecules. Many quinazolinone derivatives are classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, which are characterized by low solubility and, in the case of Class IV, also low permeability.[1] Understanding this inherent property is the first step toward developing an effective solubilization strategy.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project with this compound. What is the best solvent for making a stock solution?

A1: For initial stock solutions, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common and effective choice for quinazolinone derivatives.[1] If you encounter difficulty, gentle warming (30-40°C) and sonication can aid in dissolution. Always ensure the compound is fully dissolved before use.

Q2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What should I do?

A2: This phenomenon, known as "precipitation upon dilution," is a clear indicator that the final concentration of the compound exceeds its solubility limit in the aqueous buffer. Here are a few immediate strategies to try:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of the compound in your assay.

  • Incremental Dilution: Instead of a single large dilution, add the DMSO stock to your buffer in a stepwise manner with vigorous vortexing between each addition. This can help to minimize localized areas of high concentration that can trigger precipitation.

  • Incorporate a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a co-solvent like ethanol or propylene glycol to your final aqueous buffer can increase the solubility of your compound.[2]

Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?

Q4: Are there alternatives to co-solvents that might be less disruptive to my biological assay?

A4: Absolutely. If co-solvents are a concern for your specific application, consider using surfactants or cyclodextrins.

  • Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[2] These are typically used at concentrations above their critical micelle concentration (CMC).

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where poorly soluble molecules can be encapsulated.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Compound crashes out of DMSO stock upon storage at 4°C or -20°C. The compound's solubility in DMSO is temperature-dependent.Store the stock solution at room temperature if the compound's stability allows. If refrigeration is necessary, gently warm the vial and vortex thoroughly to ensure complete re-dissolution before use.[1]
Inconsistent results in cell-based assays. Precipitation of the compound in the cell culture medium is leading to variable effective concentrations.Visually inspect your assay plates under a microscope for any signs of precipitation. Implement one of the solubility enhancement strategies discussed in the FAQs, such as the use of co-solvents, surfactants, or cyclodextrins.[1] Also, consider the possibility of the compound binding to the plasticware.
Low oral bioavailability in animal studies despite good in vitro activity. Poor aqueous solubility is limiting the dissolution and absorption of the compound in the gastrointestinal (GI) tract.This is a classic challenge for BCS Class II/IV compounds. Advanced formulation strategies are required to improve the dissolution rate. Consider techniques like the preparation of solid dispersions, nanosuspensions, or lipid-based formulations.[1]

Experimental Protocols

Protocol 1: Solubilization using Co-solvents

This protocol provides a stepwise approach for using co-solvents to enhance the solubility of this compound in aqueous buffers.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (or Propylene Glycol)

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a small amount of this compound and dissolve it in a minimal volume of DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) and sonication can be used if necessary.

  • Prepare Intermediate Dilutions (Optional but Recommended):

    • Perform serial dilutions of your DMSO stock with DMSO to create a range of intermediate concentrations. This can make the final dilution into the aqueous buffer more manageable.

  • Final Dilution into Aqueous Buffer with Co-solvent:

    • To your aqueous buffer, add the desired final concentration of the co-solvent (e.g., for a 1% ethanol solution, add 10 µL of ethanol to 990 µL of buffer).

    • While vortexing the buffer-co-solvent mixture, add the appropriate volume of your DMSO stock solution dropwise to achieve the final desired concentration of the quinazolinone.

  • Observation and Final Check:

    • Visually inspect the final solution for any signs of precipitation. If the solution is hazy or contains visible particles, the compound is not fully solubilized.

    • If precipitation occurs, you may need to increase the percentage of the co-solvent or decrease the final concentration of the compound.

Protocol 2: Solubilization using Cyclodextrins (Kneading Method)

This protocol describes the preparation of a drug-cyclodextrin complex to enhance the aqueous solubility of this compound. The kneading method is a simple and effective way to form these inclusion complexes.[3]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/Water (1:1 v/v) solution

  • Glass mortar and pestle

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Molar Ratio Selection:

    • Determine the desired molar ratio of the drug to HP-β-CD. A 1:1 molar ratio is a good starting point.

  • Mixing:

    • Accurately weigh the this compound and HP-β-CD and place them in the glass mortar.

    • Thoroughly mix the two powders with the pestle.

  • Kneading:

    • Add the ethanol/water solution dropwise to the powder mixture while continuously triturating with the pestle.

    • Continue adding the solvent mixture until a consistent, paste-like mass is formed.

    • Knead the paste for 30-45 minutes. If the mixture becomes too dry, add a few more drops of the solvent.

  • Drying:

    • Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated. Alternatively, the paste can be dried in a vacuum desiccator.

  • Pulverization and Storage:

    • Once completely dry, pulverize the solid complex into a fine powder using the mortar and pestle.

    • Store the resulting powder in a tightly sealed container, protected from moisture. This powder can now be used for dissolution in aqueous buffers.

Visualization of Experimental Workflow

Decision Tree for Solubilization Strategy

The following diagram illustrates a logical workflow for selecting an appropriate solubilization strategy for this compound.

solubilization_workflow cluster_options Solubilization Options start Start: Poorly Soluble This compound stock_solution Prepare concentrated stock in 100% DMSO start->stock_solution dilution Dilute stock into aqueous buffer stock_solution->dilution precipitation_check Does it precipitate? dilution->precipitation_check success Success! Proceed with experiment precipitation_check->success No troubleshoot Troubleshoot Solubility precipitation_check->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc cosolvent Add Co-solvent (1-5% Ethanol/PG) troubleshoot->cosolvent surfactant Add Surfactant (e.g., Tween 80) troubleshoot->surfactant cyclodextrin Use Cyclodextrin (HP-β-CD) troubleshoot->cyclodextrin advanced Advanced Formulation (Solid Dispersion, Nanosuspension) troubleshoot->advanced For in vivo

Caption: A decision-making workflow for addressing the poor solubility of this compound.

Quantitative Data Summary

The following table provides a summary of common excipients used for solubility enhancement and their typical working concentrations.

Method Excipient Typical Starting Concentration Mechanism of Action
Co-solvency Ethanol, Propylene Glycol1-5% (v/v)Reduces the polarity of the aqueous solvent.[2]
Surfactant Polysorbate 80 (Tween® 80)> 0.019 mM (CMC)Forms micelles that encapsulate the hydrophobic drug.[4]
Surfactant Polysorbate 20 (Tween® 20)> 0.05 mM (CMC)Forms micelles that encapsulate the hydrophobic drug.[4]
Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:1 molar ratio with drugForms inclusion complexes, masking the drug's hydrophobic regions.[2]

Concluding Remarks

Overcoming the poor aqueous solubility of this compound is a critical step in unlocking its full potential in research and drug development. By systematically applying the principles and protocols outlined in this guide, researchers can develop robust and reproducible methods for working with this compound. Remember that the optimal solubilization strategy will always be dependent on the specific requirements of your experimental system. We encourage a methodical approach, starting with the simplest techniques and progressing to more complex formulations as needed.

References

  • Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. (n.d.). SlideShare.
  • Knopp, M. M., et al. (2021). Complex Micellization Behavior of the Polysorbates Tween 20 and Tween 80. Molecular Pharmaceutics, 18(8), 3137–3146. [Link]
  • Ali, B., Ali, I. H., & Kareem, S. H. (2015). Micelle Formation and Adsorption of Individual and Mixed Nonionic Surfactant (Tween20+ Tween 80) System in Water. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1569-1577.
  • Gould, S. (2011). Salt selection for basic drugs. International Journal of Pharmaceutics, 420(1), 1-12.
  • Ban Ali, Inaam H Ali,and Sameer H Kareem*. (n.d.). Micelle Formation and Adsorption of Individual and Mixed Nonionic Surfactant (Tween20+ Tween 80) System in Water. RJPBCS.

Sources

Identifying and minimizing side products in quinazolinedione synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazolinedione Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of quinazoline-2,4(1H,3H)-diones. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to help you identify and minimize the formation of unwanted side products, thereby improving yield, purity, and the overall success of your synthetic endeavors.

Introduction: The Criticality of Purity in Quinazolinedione Synthesis

Quinazolinedione scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] However, the synthesis of these heterocycles is often plagued by the formation of side products, which can complicate purification, reduce yields, and introduce confounding variables into biological assays.[1][4] Understanding the origins of these impurities is the first step toward rationally designing reaction conditions that favor the formation of the desired product. This guide provides a structured approach to troubleshooting common synthetic issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products in quinazolinedione synthesis?

A1: Side product formation is highly dependent on the specific synthetic route and reaction conditions.[5] However, several common classes of impurities are frequently observed:

  • Unreacted Starting Materials: Indicates an incomplete reaction, which can be due to suboptimal conditions or reactant decomposition.[5]

  • Acyclic Intermediates: The most common issue is the failure of the intermediate urea or thiourea (formed from anthranilic acid and an isocyanate/isothiocyanate) to cyclize.[5][6]

  • Hydrolysis Products: Water present in the reaction medium can hydrolyze sensitive reagents (like isocyanates) or the final product.[5]

  • Over-Alkylation/Arylation Products: If harsh conditions are used with alkylating or arylating agents, substitution can occur at both N1 and N3 positions when only mono-substitution is desired.[5]

  • Self-Condensation Products: Starting materials, particularly under thermal stress, may react with themselves to form undesired oligomers or polymers.[5]

Q2: How does the choice of primary starting material (e.g., anthranilic acid vs. isatoic anhydride) affect the side product profile?

A2: The choice of starting material fundamentally defines the initial reactive intermediates and, consequently, the potential side reactions.

  • Anthranilic Acid: When reacting with urea or isocyanates, the primary side product is often the uncyclized N-acylanthranilamide or the corresponding urea derivative.[5][7] The cyclization step requires dehydration, and if this is inefficient, the acyclic intermediate will be the main impurity.

  • Isatoic Anhydride: This is a popular alternative that reacts with amines or isocyanates.[1] A common issue here is the formation of 2-aminobenzamide derivatives if the second cyclization step does not proceed efficiently, especially when reacting with primary amines.[8]

  • 2-Aminobenzonitriles: These are versatile starting materials, but their conversion often involves hydration of the nitrile to an amide in situ, followed by cyclization.[9][10] Incomplete hydration is a potential side reaction, leading to nitrile-containing impurities.

Q3: What is the general role of solvent and base selection in controlling side reactions?

A3: Solvent and base selection are critical for controlling reaction pathways and minimizing impurities.

  • Solvent Polarity: The polarity of the solvent can dramatically influence reaction outcomes. For instance, polar aprotic solvents like DMF or DMSO can enhance the solubility of reactants and are often better at promoting the desired cyclization steps compared to non-polar solvents like toluene, which might favor the formation of different byproducts.[11]

  • Base Strength: The base is crucial for deprotonation steps necessary for cyclization. A base that is too weak may lead to an incomplete reaction. Conversely, a base that is too strong could promote undesired side reactions like deprotonation at unintended sites or decomposition of starting materials. The choice between an inorganic base (e.g., K₂CO₃) and an organic base (e.g., DABCO) depends on the specific mechanism and solubility requirements.[11]

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you might encounter in the lab. Each issue is presented with probable causes and recommended solutions.

Problem 1: Low yield with significant recovery of unreacted starting materials.
  • Probable Cause 1: Suboptimal Reaction Temperature/Time. Many quinazolinedione syntheses, particularly the cyclization step, have a significant activation energy barrier. The reaction of anthranilic acid with urea, for example, often requires heating to 150-160 °C to proceed efficiently.[7]

  • Solution 1: Optimize Reaction Conditions.

    • Temperature Screening: Set up small-scale reactions at various temperatures (e.g., 100 °C, 120 °C, 150 °C) and monitor progress by TLC or LC-MS to find the optimal point where product formation is maximized without significant decomposition.

    • Time Course Study: Run the reaction at the optimized temperature and take aliquots at different time points (e.g., 2h, 6h, 12h, 24h) to determine when the reaction reaches completion.

  • Probable Cause 2: Moisture Contamination. Water in the solvent or on glassware can decompose moisture-sensitive reagents like isocyanates or isothiocyanates, effectively reducing their concentration and leading to an incomplete reaction.[5]

  • Solution 2: Ensure Anhydrous Conditions.

    • Use freshly distilled, anhydrous solvents.

    • Dry all glassware in an oven (e.g., >100 °C) for several hours and cool under a stream of inert gas or in a desiccator.

    • Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.[5]

Problem 2: The major isolated product is an acyclic urea or amide intermediate.
  • Probable Cause: Incomplete Cyclization. This is a very common issue where the initial nucleophilic attack occurs (e.g., anthranilic acid amine attacking an isocyanate), but the subsequent intramolecular condensation to form the heterocyclic ring fails to complete. This indicates the conditions are not sufficient to promote the final dehydration/cyclization step.[5]

  • Solution: Promote Cyclization.

    • Increase Temperature: As with incomplete reactions, higher temperatures often provide the energy needed for the final ring-closing step.

    • Use a Dehydrating Agent: For syntheses that involve the elimination of water, adding a dehydrating agent like trimethylsilyl polyphosphate (PPSE) can be effective.[12]

    • Acid/Base Catalysis: The cyclization can often be catalyzed. Adding a catalytic amount of a strong acid (like p-toluenesulfonic acid) or using a stronger base can facilitate the ring closure.[12]

    • Microwave-Assisted Synthesis: Microwave irradiation can be highly effective at promoting cyclization, often leading to shorter reaction times, cleaner reaction profiles, and higher yields compared to conventional heating.[13][14]

Problem 3: Mass spectrometry analysis indicates the presence of di-substituted byproducts.
  • Probable Cause: Over-alkylation or Over-arylation. The quinazolinedione ring has two secondary amide protons (at N1 and N3) that can be deprotonated and subsequently substituted. If conditions are too harsh or the stoichiometry of the alkylating/arylating agent is not carefully controlled, di-substitution can occur when mono-substitution is the goal.[5]

  • Solution: Control Reaction Selectivity.

    • Stoichiometry: Carefully control the stoichiometry of your electrophile. Use no more than 1.0 equivalent for mono-substitution.

    • Milder Conditions: Reduce the reaction temperature and consider using a milder base. For example, if you are using NaH, consider switching to K₂CO₃.

    • Protecting Groups: For complex syntheses requiring high selectivity, consider using a protecting group strategy to block one of the nitrogen atoms before proceeding with the substitution reaction.

Problem 4: The crude product is a dark, tarry material that is difficult to purify.
  • Probable Cause: Polymerization and Decomposition. Harsh reaction conditions, particularly strong acids and high temperatures, can cause reactants and intermediates to polymerize or decompose, leading to the formation of intractable tars.[15] This is a known issue in related syntheses like the Skraup reaction for quinolines.[15]

  • Solution: Moderate Reaction Conditions.

    • Lower Temperature: Determine the minimum temperature required for the reaction to proceed.

    • Use a Moderator: In acid-catalyzed reactions that are highly exothermic, adding a moderator like ferrous sulfate (FeSO₄) can help control the reaction rate and reduce charring.[15]

    • Alternative Synthetic Routes: Consider newer, milder synthetic methods. Visible-light-promoted or metal-catalyzed reactions often proceed under much gentler conditions, avoiding the harshness that leads to decomposition.[16][17]

Analytical Techniques for Impurity Identification

Properly identifying a side product is crucial for troubleshooting its formation. A multi-technique approach is often necessary for unambiguous structure elucidation.

TechniqueApplication in Impurity Profiling
Thin-Layer Chromatography (TLC) A rapid, qualitative method ideal for monitoring reaction progress and detecting the presence of impurities in real-time. Different spots indicate different compounds.[18]
High-Performance Liquid Chromatography (HPLC) The primary technique for quantitative purity analysis. It offers high resolution to separate the main product from closely related impurities and determine their relative percentages.[18]
Liquid Chromatography-Mass Spectrometry (LC-MS) A powerful hyphenated technique that separates impurities by LC and provides their molecular weights by MS. This is often the fastest way to get initial structural information on unknown byproducts.[19][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy Indispensable for the definitive structural elucidation of isolated impurities. ¹H and ¹³C NMR provide detailed information about the chemical structure and connectivity of the molecule.[18][21]
Fourier-Transform Infrared (FTIR) Spectroscopy Useful for identifying key functional groups. For example, an acyclic intermediate would show N-H and C=O stretching frequencies characteristic of a urea or amide, which would differ from the cyclic quinazolinedione product.[21]

Experimental Protocols

Protocol 1: General Synthesis of Quinazoline-2,4(1H,3H)-dione from Anthranilic Acid

This protocol is a classic example that can be optimized to minimize side products.

Materials:

  • Anthranilic acid

  • Urea

  • Glycerol or high-boiling point solvent (e.g., mineral oil)

Procedure:

  • Combine anthranilic acid (1.0 eq) and urea (2.0-3.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add a high-boiling point solvent (optional, for better heat transfer) to create a slurry.

  • Heat the reaction mixture in a heating mantle or oil bath to 150-160 °C.[7] Caution: The reaction will evolve ammonia gas; ensure adequate ventilation in a fume hood.

  • Maintain the temperature for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent). The starting anthranilic acid spot should disappear.

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • Add hot water to the crude mixture and stir to dissolve any unreacted urea.

  • Filter the solid product, wash with cold water, and then a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to yield quinazoline-2,4(1H,3H)-dione. Purity can be assessed by HPLC and NMR.

Protocol 2: Purity Assessment by Reversed-Phase HPLC

Instrumentation:

  • HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]

Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: Acetonitrile

Procedure:

  • Prepare a stock solution of your crude product in a suitable solvent (e.g., Methanol or a mixture of Acetonitrile/Water) at a concentration of ~1 mg/mL.

  • Set the HPLC flow rate to 1.0 mL/min and the UV detection wavelength to 254 nm.

  • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

  • Inject 10 µL of the sample.

  • Run a linear gradient program, for example:

    • 0-5 min: 5% B

    • 5-25 min: Ramp from 5% B to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: Return to 5% B and re-equilibrate.

  • Analyze the resulting chromatogram. The peak area percentage can be used to estimate the purity of the main product and quantify the relative amounts of impurities.

Visualizations

Workflow for Troubleshooting Quinazolinedione Synthesis

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Solution Implementation cluster_3 Verification Start Low Yield or Multiple Spots on TLC Analysis Analyze Crude Product: TLC, LC-MS, NMR Start->Analysis Impurity_ID Identify Side Products Analysis->Impurity_ID Unreacted Unreacted Starting Materials Impurity_ID->Unreacted High SM recovery Acyclic Acyclic Intermediate Impurity_ID->Acyclic Open-chain structure Other Other Byproducts (Polymer, Hydrolysis etc.) Impurity_ID->Other Complex mixture Optimize_Conditions Increase Temp/Time Check Stoichiometry Unreacted->Optimize_Conditions Promote_Cyclization Increase Temp Add Catalyst/Dehydrant Use Microwave Acyclic->Promote_Cyclization Moderate_Conditions Lower Temp Use Anhydrous Solvents Change Solvent/Base Other->Moderate_Conditions Re_run Re-run Reaction with Optimized Protocol Optimize_Conditions->Re_run Promote_Cyclization->Re_run Moderate_Conditions->Re_run Final_Analysis Analyze Final Product (HPLC for Purity) Re_run->Final_Analysis

Caption: A logical workflow for troubleshooting and optimizing quinazolinedione synthesis.

General Reaction and Side Reaction Pathways

G cluster_main Desired Reaction Pathway cluster_side Common Side Reaction A Anthranilic Acid + Isocyanate B Acyclic Urea Intermediate A->B Nucleophilic Addition C Quinazolinedione (Product) B->C Cyclization (-H2O) D Isocyanate + Water E Carbamic Acid (Unstable) D->E Hydrolysis F Amine + CO2 (Starting Material Loss) E->F Decomposition B_side->F Incomplete Reaction (Stalls Here)

Caption: Formation of the desired product versus a common hydrolysis side reaction.

References

  • BenchChem (2025).
  • Organic Chemistry Portal. Synthesis of quinazolinones.
  • Al-Suwaidan, I. A., et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 23(11), 2796. [Link]
  • BenchChem (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • ResearchGate (2021). Strategies for the synthesis of quinazolines, quinazolinones and.... [Link]
  • Chemical Reactions.
  • Popova, E. A., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(19), 6649. [Link]
  • Organic Chemistry Portal. Synthesis of Quinazolinediones.
  • Generis Publishing (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
  • ResearchGate.
  • BenchChem. A Comparative Guide to Assessing the Purity of Synthesized 2,4-Dihydroxyquinoline.
  • Chen, Y., et al. (2019). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances, 9(32), 18353-18357. [Link]
  • ResearchGate.
  • BenchChem.
  • ResearchGate. Quinazolinone and quinazolinedione structures. [Link]
  • Li, J., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. International Journal of Molecular Sciences, 25(3), 1819. [Link]
  • ResearchGate. Plausible mechanism for the synthesis of (a) quinazoline (b)
  • ResearchGate (2020).
  • Alagarsamy, V. (2021).
  • ResearchGate (2022). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. [Link]
  • Research and Reviews (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
  • Al-Masoudi, N. A., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives.... Oriental Journal of Chemistry, 39(5). [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Bromoquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this specific heterocyclic substrate. The inherent challenges of working with nitrogen-rich heterocyles, such as potential catalyst inhibition and competing side reactions, necessitate a carefully considered approach to reaction optimization.[1][2] This document provides in-depth, experience-driven advice in a question-and-answer format to address common issues and guide you toward successful outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings with nitrogen-rich heterocycles like this compound are a common challenge.[1] The primary factors to scrutinize are:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount. The N-H protons in the quinazolinedione ring can interact with the palladium center, potentially leading to catalyst inhibition.[1] Using bulky, electron-rich phosphine ligands can often mitigate this issue and promote the desired catalytic cycle.[3][4][5]

  • Base Selection: The base plays a crucial role in the activation of the boronic acid and the overall catalytic cycle.[6][7] For N-heterocyclic substrates, a careful selection is necessary to avoid undesired side reactions.

  • Solvent System: The polarity and coordinating ability of the solvent can significantly influence the reaction's outcome.[8][9] The solubility of the quinazolinedione substrate and the boronic acid partner must also be considered.

  • Reaction Temperature and Time: These parameters are interdependent and often require empirical optimization. Insufficient temperature or time can lead to incomplete conversion, while excessive heat can cause decomposition of reactants or the catalyst.[10][11]

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical for preventing the oxidative degradation of the Pd(0) catalyst and the homocoupling of the boronic acid.[12][13]

Q2: What is the recommended starting point for a catalyst and ligand combination for this specific Suzuki coupling?

A2: For challenging Suzuki couplings involving electron-rich and potentially coordinating N-heterocycles, pre-formed palladium catalysts with bulky, electron-donating phosphine ligands are often the most effective. A robust starting point would be to use a second-generation (G2) or third-generation (G3) Buchwald precatalyst.

Catalyst/Ligand CombinationRationale
XPhos Pd G3 or SPhos Pd G2 These catalysts are known for their high activity and stability, particularly with challenging substrates like heteroaryl bromides.[4] The bulky biarylphosphine ligands promote the reductive elimination step and prevent catalyst deactivation.[5]
Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃) This combination allows for the in situ formation of the active Pd(0) catalyst. It provides flexibility in tuning the palladium-to-ligand ratio, which can be beneficial during optimization.[7][14]

It is advisable to start with a catalyst loading of 1-3 mol% and adjust as necessary based on reaction performance.

Q3: How do I select the optimal base for the coupling of this compound?

A3: The choice of base is critical and can significantly impact the reaction's success.[15] For nitrogen-containing heterocycles, a moderately strong, non-nucleophilic base is often preferred to avoid undesired side reactions with the substrate.

BaseCommon SubstratesTypical Yield (%)Notes
K₃PO₄ Aryl bromides, aryl chlorides, nitrogen-containing heterocycles90-99%A strong, non-nucleophilic base, particularly effective for coupling nitrogen-rich heterocycles.[15]
K₂CO₃ Aryl bromides, aryl chlorides85-95%A versatile and commonly used base. Often used in aqueous solvent mixtures.[15]
Cs₂CO₃ Aryl bromides, challenging substratesHighKnown for the "caesium effect," it can be highly effective for difficult couplings, though it is more expensive.[15]
KOtBu Aryl chloridesHighA very strong base, often used for less reactive aryl chlorides.[15]

For this compound, K₃PO₄ is an excellent starting point due to its proven efficacy with nitrogen-rich heterocycles.[15] Typically, 2-3 equivalents of the base are used.

Q4: What solvent system is most suitable for this reaction?

A4: The solvent must be chosen to ensure adequate solubility of all reactants and reagents while also facilitating the catalytic cycle. A mixture of an organic solvent and water is often beneficial for Suzuki couplings.

Solvent SystemRationale
Dioxane/H₂O or THF/H₂O These are common and effective solvent systems for Suzuki reactions. The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.[6][11] A ratio of 4:1 to 10:1 (organic:water) is a good starting point.
Toluene/H₂O A non-polar aprotic solvent that can be effective, especially when paired with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to improve the interaction between the aqueous and organic phases.[14]
DMF or Acetonitrile Polar aprotic solvents can sometimes alter the selectivity and reactivity in Suzuki couplings.[8][9] They should be used with caution and after initial screening with more common solvent systems.

Given the polar nature of the quinazolinedione substrate, a dioxane/water or THF/water mixture is a logical first choice.

Troubleshooting Guide

Troubleshooting_Suzuki_Coupling

Problem: Low Conversion of Starting Material

  • Possible Cause: Insufficient catalyst activity or deactivation.

    • Solution: Switch to a more robust catalyst system, such as a third-generation Buchwald precatalyst (e.g., XPhos Pd G3). Ensure all reagents and solvents are of high purity and rigorously degassed.[12][16]

  • Possible Cause: Inappropriate reaction temperature or time.

    • Solution: Incrementally increase the reaction temperature (e.g., from 80°C to 100°C) and monitor the reaction progress by TLC or LC-MS.[11] Microwave irradiation can sometimes accelerate the reaction and improve yields.[17]

Problem: Formation of Significant Byproducts

  • Possible Cause: Homocoupling of the boronic acid.

    • Solution: This is often due to the presence of oxygen.[13] Ensure the reaction setup is under a strict inert atmosphere (argon or nitrogen) and that all solvents have been thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas.[14]

  • Possible Cause: Dehalogenation of the this compound.

    • Solution: This side reaction can be promoted by overly harsh conditions.[3] Try using a milder base (e.g., switching from KOtBu to K₃PO₄) or lowering the reaction temperature.

  • Possible Cause: Protodeborylation of the boronic acid.

    • Solution: This is more likely with unstable boronic acids, especially at higher temperatures.[1] Using a boronic ester (e.g., a pinacol ester) can sometimes improve stability.[3]

Experimental Protocol: A Recommended Starting Point

This protocol provides a robust set of initial conditions for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, deionized and degassed

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.[12]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe to achieve a desired concentration (e.g., 0.1 M with respect to the limiting reagent) and a solvent ratio of approximately 10:1 (dioxane:water).[12]

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 80-100°C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Suzuki_Workflow

By systematically addressing the key parameters of catalyst, base, solvent, and reaction conditions, and by being mindful of potential side reactions, researchers can significantly improve the outcome of Suzuki couplings with the challenging this compound substrate.

References

  • Suzuki reaction - Wikipedia. (n.d.).
  • Lei, Y., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1).
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267-79.
  • Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions... (n.d.). ResearchGate.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (n.d.). Sci-Hub.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Nonpolar and many polar non‐coordinating solvents promote Suzuki... (n.d.). ResearchGate.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2020). Molecules, 25(21), 5236.
  • Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... (n.d.). ResearchGate.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega, 3(7), 7434–7440.
  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2025, August 7). MDPI.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025, May 20). Chemical Society Reviews.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate.
  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using... (n.d.). ResearchGate.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). ResearchGate.
  • Accounts of Chemical Research. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (2016). Journal of Medicinal Chemistry, 59(17), 7991–8006.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube.
  • Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate.
  • Struggling with Suzuki Reaction. (2024, September 4). Reddit.

Sources

Navigating Inconsistent Results in Biological Assays with Quinazolinediones: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered challenges when working with quinazolinedione derivatives in biological assays. Inconsistent results can be a significant roadblock in research, and this resource aims to equip you with the knowledge and protocols to identify, understand, and mitigate common issues, ensuring the reliability and reproducibility of your data.

The quinazoline and quinazolinedione scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] However, their physicochemical properties can often lead to assay artifacts and misleading results. This guide will walk you through a systematic approach to troubleshooting, grounded in scientific principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries and provides immediate troubleshooting steps.

FAQ 1: My quinazolinedione compound shows activity in multiple, unrelated assays. What could be the cause?

This is a classic sign of a Pan-Assay Interference Compound (PAINS).[3][4] PAINS are compounds that appear to be active in a wide range of assays due to non-specific interactions rather than specific binding to a biological target. The quinazoline scaffold itself is not inherently a PAIN, but certain derivatives can fall into this category depending on their substituents.[5][6]

Immediate Actions:

  • Substructure Search: Utilize computational tools or online servers to check if your specific quinazolinedione derivative contains known PAINS substructures.

  • Orthogonal Assays: Test your compound in a completely different assay format (e.g., if you see activity in a fluorescence-based assay, try a luminescence-based or label-free assay). True inhibitors should show activity across different platforms measuring the same biological endpoint.

FAQ 2: My compound precipitates out of solution when I dilute it from a DMSO stock into my aqueous assay buffer. How can I solve this?

Poor aqueous solubility is a very common issue with quinazolinedione derivatives, many of which are classified as BCS Class II drugs (low solubility, high permeability).[7][8] Precipitation leads to an unknown and inconsistent final compound concentration in your assay wells, which is a major source of variability.[9]

Immediate Actions:

  • Visual Inspection: Always visually inspect your diluted compound in the assay buffer for any signs of cloudiness or precipitate before adding it to your cells or other assay components.

  • Reduce Final DMSO Concentration: While DMSO is an excellent solvent for initial stock solutions, its concentration in the final assay should be kept to a minimum (ideally ≤0.5%) to avoid solvent-induced artifacts and cytotoxicity.

  • Lower the Final Compound Concentration: The simplest first step is to test a lower concentration range of your compound.

  • Consider Co-solvents: If lowering the concentration isn't an option, you can try adding a small percentage (1-5% v/v) of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) to your buffer.[10] However, you must first validate that the co-solvent does not affect your assay's performance.

A decision tree for selecting a solubilization strategy is presented below:

G start Low Aqueous Solubility of Compound q1 Is direct dilution in buffer sufficient? start->q1 a1_yes Proceed with Assay q1->a1_yes Yes a1_no Precipitation Observed q1->a1_no No q2 Can final concentration be lowered? a1_no->q2 a2_yes Test Lower Concentrations q2->a2_yes Yes a2_no No q2->a2_no No q3 Is pH modification compatible with assay? a2_no->q3 a3_yes Optimize Buffer pH q3->a3_yes Yes a3_no No q3->a3_no No q4 Are co-solvents or surfactants compatible? a3_no->q4 a4_yes Test Co-solvents (e.g., PEG) or Surfactants (e.g., Tween-20) q4->a4_yes Yes a4_no No q4->a4_no No a5 Advanced Formulation (e.g., Cyclodextrins, Solid Dispersions) q4->a5

Caption: Decision tree for selecting a solubilization strategy.

FAQ 3: I'm seeing a high background signal in my fluorescence-based assay. Could my quinazolinedione be interfering?

Yes, this is a strong possibility. The aromatic, heterocyclic ring system of quinazolinediones can exhibit intrinsic fluorescence (autofluorescence), which can interfere with fluorescence-based assays.[9][11] This is particularly problematic in the blue-green spectral region.

Immediate Actions:

  • Run a Compound-Only Control: Measure the fluorescence of your compound in the assay buffer at various concentrations, using the same excitation and emission wavelengths as your assay. This will quantify the extent of its autofluorescence.

  • Spectral Scan: If your plate reader allows, perform a spectral scan of your compound to identify its excitation and emission maxima. This will help you choose fluorophores with non-overlapping spectra for your assay.

Part 2: In-Depth Troubleshooting Guides

If the initial troubleshooting steps in the FAQ section do not resolve the inconsistencies, a more systematic investigation is required. This section provides detailed guides for identifying and mitigating specific types of assay interference.

Issue 1: Suspected Compound Aggregation

The Problem: Many organic molecules, including quinazolinedione derivatives, can self-assemble into colloidal aggregates in aqueous solutions, especially at micromolar concentrations.[12] These aggregates can non-specifically sequester and denature proteins, leading to false-positive inhibition in enzymatic assays.[13] This is a prevalent and often overlooked cause of irreproducible results.

Causality: Aggregation is driven by the hydrophobic nature of the compound. When a DMSO stock is diluted into an aqueous buffer, the compound may exceed its critical aggregation concentration (CAC) and form these nano- to micro-sized particles.

Troubleshooting Workflow:

G start Inconsistent Results / Suspected Aggregation step1 Step 1: Detergent Test start->step1 q1 Does 0.01% Triton X-100 or Tween-80 abolish or significantly reduce compound activity? step1->q1 a1_yes Aggregation is Highly Likely q1->a1_yes Yes a1_no Aggregation Less Likely, or Aggregates are Detergent-Resistant q1->a1_no No step2 Step 2: Biophysical Confirmation a1_yes->step2 a1_no->step2 dls Dynamic Light Scattering (DLS) step2->dls nmr NMR Spectroscopy step2->nmr step3 Step 3: Mitigation dls->step3 nmr->step3 mitigation_options Lower Compound Concentration Optimize Buffer Conditions Consider Compound Analogs step3->mitigation_options

Caption: Troubleshooting workflow for suspected compound aggregation.

Experimental Protocols:

Protocol 1: Detergent-Based Disruption of Aggregates

  • Principle: Non-ionic detergents like Triton X-100 or Tween-80 can disrupt compound aggregates. If the observed activity of your compound is significantly reduced in the presence of a low concentration of detergent, it is a strong indicator of aggregation-based inhibition.

  • Procedure:

    • Prepare your standard assay reaction.

    • In a parallel set of experiments, include 0.01% (v/v) Triton X-100 or Tween-80 in your assay buffer before adding the quinazolinedione compound.

    • Compare the dose-response curves in the presence and absence of the detergent. A significant rightward shift in the IC50 value in the presence of detergent suggests aggregation.

Protocol 2: Detection of Aggregates by Dynamic Light Scattering (DLS)

  • Principle: DLS measures the size of particles in a solution by analyzing the fluctuations in scattered light caused by Brownian motion. The formation of aggregates will result in the detection of larger particles.

  • Procedure:

    • Prepare solutions of your quinazolinedione compound in the final assay buffer at a range of concentrations, including those that show activity in your assay.

    • Use a DLS instrument to measure the particle size distribution in each sample.

    • The appearance of particles with hydrodynamic radii significantly larger than a single molecule (typically >100 nm) is evidence of aggregation.

Protocol 3: NMR Spectroscopy for Aggregation Detection

  • Principle: The NMR spectrum of a small molecule changes upon aggregation. As the molecule becomes part of a larger, slower-tumbling aggregate, its NMR signals will broaden and may decrease in intensity.

  • Procedure:

    • Acquire a 1D proton NMR spectrum of your compound at a low concentration (e.g., 10 µM) in your deuterated assay buffer.

    • Acquire another spectrum at a higher, biologically active concentration (e.g., 100 µM).

    • A significant broadening or disappearance of peaks at the higher concentration is indicative of aggregation.

Issue 2: Poor Compound Solubility and Stability

The Problem: Beyond immediate precipitation, quinazolinediones may have low kinetic solubility, leading to the formation of small, often invisible, precipitates over the course of an assay. Additionally, the compound may be unstable in the assay buffer, degrading over time and leading to a loss of activity.

Causality: The planar, aromatic nature of the quinazolinedione core contributes to high crystal lattice energy, making it difficult for the compound to dissolve and remain in solution.[7] Chemical instability can be pH-dependent or due to reactions with buffer components.

Troubleshooting and Validation:

Protocol 4: Kinetic Solubility Assay (Nephelometry)

  • Principle: This high-throughput method measures the light scattered by insoluble particles to determine the kinetic solubility of a compound.

  • Procedure:

    • Prepare serial dilutions of your compound in DMSO in a 96-well plate.

    • Add your aqueous assay buffer to each well to achieve the desired final concentrations.

    • Incubate the plate for a set period (e.g., 2 hours) at the assay temperature.

    • Measure the light scattering using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

    • The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

Method Principle Typical Throughput Advantages Disadvantages
Nephelometry Light scattering by insoluble particlesHighFast, requires small amount of compoundIndirect measurement, can be affected by colored compounds
Shake-Flask Measures concentration of dissolved compound after equilibration with excess solidLow"Gold standard" for thermodynamic solubilitySlow, requires larger amount of compound
Direct UV UV absorbance of filtrate after removing precipitateMediumDirect measurementRequires a UV chromophore, potential for compound adsorption to filter

Protocol 5: Compound Stability Assessment by LC-MS

  • Principle: This method directly measures the concentration of the intact compound over time to assess its stability in the assay medium.

  • Procedure:

    • Spike your quinazolinedione compound into the assay buffer or cell culture medium to a final concentration relevant to your experiments.

    • Incubate the solution under the same conditions as your assay (e.g., 37°C).

    • At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and quench any potential degradation by adding cold acetonitrile.

    • Analyze the samples by LC-MS to determine the concentration of the parent compound remaining at each time point.

Issue 3: Interference in Specific Assay Formats

The Problem: Quinazolinediones can interfere with the detection method of an assay, leading to false positives or negatives that are independent of their effect on the biological target.

Causality and Mitigation Strategies:

  • Autofluorescence (Fluorescence-Based Assays):

    • Causality: The conjugated π-system of the quinazolinedione ring can absorb and emit light, interfering with the assay's fluorescent probe.[11]

    • Mitigation:

      • Switch to Red-Shifted Dyes: Autofluorescence is often more pronounced at shorter wavelengths. If possible, use fluorophores that excite and emit in the red or far-red region of the spectrum (>600 nm).

      • Use a Different Assay Format: Switch to a non-fluorescence-based method, such as a luminescence-based assay (e.g., ADP-Glo™ for kinase assays) or a label-free technology.[9]

      • Data Correction: If interference is minor, you can subtract the signal from compound-only controls from your experimental wells.

  • Redox Cycling (Assays with Redox-Sensitive Reagents):

    • Causality: Some quinazolinedione derivatives can undergo redox cycling in the presence of reducing agents (like DTT, common in kinase assays), generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[14] This H₂O₂ can then non-specifically oxidize and inactivate proteins, mimicking true inhibition.

    • Mitigation:

      • Test for DTT Dependence: Run the assay with and without DTT (if the enzyme is stable without it). If the compound's inhibitory activity is significantly reduced in the absence of DTT, redox cycling is a likely cause.

      • Add Catalase: Catalase is an enzyme that degrades H₂O₂. The addition of catalase to the assay buffer can quench the effects of redox cycling compounds.

  • Chemical Reactivity (Assays with Reactive Nucleophiles):

    • Causality: Certain substituents on the quinazolinedione ring can be electrophilic and react covalently with nucleophilic residues (like cysteine) on the target protein or other assay components.[3]

    • Mitigation:

      • Thiol Reactivity Assay: Incubate the compound with a thiol-containing molecule like glutathione and monitor for the disappearance of the parent compound by LC-MS.

      • Consult a Medicinal Chemist: An experienced medicinal chemist can often identify potentially reactive functional groups on your compound.

Part 3: Best Practices for Working with Quinazolinediones

Adhering to best practices in compound handling and assay design can prevent many of the issues detailed above.

  • Compound Management:

    • Use fresh, high-quality DMSO for preparing stock solutions.

    • Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Confirm the identity and purity of your compound batch by LC-MS and NMR.

  • Assay Plate Design:

    • Avoid using the outer wells of microplates for experimental samples, as they are more prone to evaporation ("edge effects").[15]

    • Always include appropriate positive and negative controls on every plate.

    • Run vehicle-only controls (e.g., DMSO) to assess the effect of the solvent on the assay.

  • For Cell-Based Assays:

    • Regularly test for mycoplasma contamination.

    • Use cells within a consistent and low passage number range.

    • Ensure even cell seeding density across all wells.

    • Always perform a cytotoxicity assay in parallel to your functional assay to ensure that the observed effects are not simply due to cell death.

By systematically applying the principles and protocols outlined in this guide, researchers can confidently navigate the challenges associated with using quinazolinedione compounds in biological assays, leading to more robust and reliable scientific discoveries.

References

  • BenchChem Technical Support Team. (2025).
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
  • Jasial, S., et al. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry, 60(9), 3879–3886. [Link]
  • BenchChem Technical Support Team. (2025). Troubleshooting Kinase Assays with 5-(1,3-Thiazol-4-yl)pyridin-2. BenchChem.
  • BenchChem Technical Support Team. (2025). Overcoming poor solubility of 4(3H)-quinazolinone compounds. BenchChem.
  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978. [Link]
  • Asati, V., et al. (2019). Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. Research in Pharmaceutical Sciences, 14(5), 395–407. [Link]
  • Gravier, D., et al. (1992).
  • Cimpean, A. M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11885. [Link]
  • Fereidoonnezhad, M., et al. (2019). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Pharmaceutical and Biomedical Research, 5(2), 29-39. [Link]
  • Singh, A., et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]
  • Lankheet, N. A. G., et al. (2013). Method development and validation for the quantification of dasatinib, erlotinib, gefitinib, imatinib, lapatinib, nilotinib, sorafenib and sunitinib in human plasma by liquid chromatography coupled with tandem mass spectrometry.
  • BenchChem Technical Support Team. (2025).
  • Abcam. (n.d.).
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Adottu, D. D., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075. [Link]
  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(12), 2976–2980. [Link]
  • Sadek, M. M., et al. (2021). Structural modifications of the lead compounds (Gefitinib, Erlotinib and Lapatinib). Bioorganic Chemistry, 115, 105193. [Link]
  • Shinde, S. S., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Research Journal of Pharmacy and Technology, 10(3), 779-786. [Link]
  • Al-Ghabeish, M., et al. (2019). The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays. Pharmaceutical Research, 36(12), 180. [Link]
  • Wang, Z., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210. [Link]
  • Wikipedia. (2023). Pan-assay interference compounds. [Link]
  • DePalma, A. (2010). Finding Solutions. Chemical & Engineering News, 88(22), 18-20. [Link]
  • Savjani, K. T., et al. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Nanomedicine & Nanotechnology, 3(5), 1000145. [Link]
  • Jura, N., et al. (2011). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal, 436(1), 33–40. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Akgun, H., et al. (2020). A Series of 2, 4(1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. Molecules, 25(16), 3748. [Link]
  • Paldan, F., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(48), 28723–28729. [Link]
  • Al-Qaisi, Z. I., et al. (2024). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. Molecules, 30(3), 555. [Link]
  • Alagarsamy, V., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]
  • LaPlante, S. R. (2021). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Espace INRS.
  • Serra, E., et al. (2024).
  • Pal, A., et al. (2023). Drug Aggregation of Sparingly-Soluble Ionizable Drugs: Molecular Dynamics Simulations of Papaverine and Prostaglandin F2α. Molecular Pharmaceutics, 20(11), 5585–5603. [Link]
  • Krawczyk, P., et al. (2017). Comparison of the effectiveness of erlotinib, gefitinib, and afatinib for treatment of non-small cell lung cancer in patients with common and rare EGFR gene mutations. Oncology Letters, 13(6), 4433–4444. [Link]
  • Yang, Z., et al. (2017). Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis. Oncotarget, 8(33), 55550–55561. [Link]
  • Tkach, V. O., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(12), 2901. [Link]
  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978. [Link]

Sources

Technical Support Center: A-Z Guide to Regioselective Functionalization of the Quinazolinedione Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of the quinazolinedione scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic motif. The quinazolinedione core is a privileged structure in drug discovery, and mastering its selective functionalization is key to unlocking novel therapeutic agents.

This resource provides in-depth, experience-driven answers to common challenges, troubleshooting advice for experiments gone awry, and detailed protocols to guide your synthetic strategy.

Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind Your Observations

Here, we address the fundamental principles governing the reactivity of the quinazolinedione core. Understanding these concepts is the first step toward rational design and troubleshooting.

Question 1: Why am I getting a mixture of N1 and N3 alkylated products, and how can I favor one over the other?

Answer: This is the most common challenge in quinazolinedione chemistry. The regioselectivity of N-alkylation is a delicate balance of electronic and steric factors. The two nitrogen atoms, N1 and N3, possess distinct electronic environments. The N1 position is typically more nucleophilic due to its enaminic character, while the N3 nitrogen is more amide-like. However, the acidity of the N-H protons is also a critical factor; the N1-H is generally more acidic than the N3-H.

  • Electronic Control: Under thermodynamic control (e.g., using a strong base like NaH to fully deprotonate, followed by the addition of an electrophile), the reaction often favors alkylation at the N1 position. This is because the resulting N1-anion is more stable.

  • Steric Control: The steric environment around the N1 and N3 positions plays a crucial role. Bulky alkylating agents will preferentially react at the less sterically hindered position.[1] Often, this is the N3 position, especially if there is a substituent at the C2 position of the quinazolinedione ring. Conversely, a large substituent at the C8 position can direct alkylation to the N1 position.

  • Kinetic vs. Thermodynamic Control: Under kinetic control (e.g., using a weaker base or milder conditions), a mixture of products is common. The N1 position, being more nucleophilic, may react faster, but the N3 product might be the more thermodynamically stable isomer in some cases.

Troubleshooting Flowchart for N1/N3 Selectivity

Caption: Decision tree for directing N-alkylation.

Question 2: I am attempting a C-H functionalization on the benzene ring, but I am seeing low yields and a mix of isomers. How can I improve regioselectivity?

Answer: Direct C-H functionalization is a powerful but challenging tool.[2][3] The inherent reactivity of the C-H bonds on the benzene portion of the quinazolinedione core is not uniform. The regioselectivity is governed by the electronic nature of the quinazolinedione system and, more importantly, by the directing-group ability of the substituents.

  • Inherent Reactivity: The positions ortho to the N1-amide (C8) and the C5 position are often the most electronically activated. However, without a directing group, achieving high selectivity can be difficult.

  • Directing Groups: The most effective strategy is to use a directing group. The amide oxygen of the quinazolinedione itself can act as a directing group in some metal-catalyzed reactions, such as ortho-lithiation.[4] For instance, a ruthenium(II) catalyst has been used for regioselective C-5 alkenylation using the amide as a weak directing group.[5]

  • Catalyst and Ligand Choice: The choice of transition metal catalyst and its coordinating ligands is paramount. Different catalyst systems will have different steric and electronic preferences, leading to different regiochemical outcomes. For example, palladium catalysts are commonly used for C-H activation, and the choice of ligand can steer the reaction to a specific position.

Section 2: Troubleshooting Guides - "What Went Wrong and How to Fix It"

This section provides a systematic approach to diagnosing and solving common experimental failures.

Problem 1: My protecting group is being cleaved during my reaction, or it is impossible to remove.

Scenario A: Premature Cleavage

  • Likely Cause: The protecting group is not stable to the reaction conditions. For example, a Boc (tert-butoxycarbonyl) group, which is acid-labile, will be cleaved in the presence of strong acids.[6] Similarly, a Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile and will not survive reactions using strong bases.

  • Solution:

    • Re-evaluate Stability: Cross-reference the stability of your chosen protecting group with all reagents and conditions in your planned step.

    • Choose an Orthogonal Protecting Group: Select a protecting group that has different cleavage conditions from other protecting groups in your molecule and is stable to the planned reaction.[7] For instance, if you need to perform a reaction under acidic conditions, a base-labile Fmoc group or a hydrogenolysis-labile Cbz (carboxybenzyl) group would be a better choice than Boc.

Scenario B: Failure to Deprotect

  • Likely Cause: The deprotection conditions are not optimal, or the catalyst (if applicable) is poisoned.

  • Solution:

    • Increase Reagent Stoichiometry/Reaction Time: The deprotection may be sluggish. Try increasing the amount of deprotecting agent or extending the reaction time.

    • Check Catalyst Activity: For hydrogenolysis (e.g., removing a Cbz or Benzyl group), the Pd/C catalyst may be old or poisoned by sulfur-containing compounds or other inhibitors. Use fresh catalyst and ensure your solvents and substrates are free of potential poisons.

    • Switch Deprotection Method: Many protecting groups can be removed by multiple methods. If HBr/AcOH is not working to remove a Cbz group, consider catalytic hydrogenolysis.

Data Table: Common Protecting Groups for Quinazolinedione Nitrogens

Protecting GroupAbbreviationCommon Protection ConditionsCommon Deprotection ConditionsStability Notes
tert-ButoxycarbonylBocBoc₂O, DMAP, CH₂Cl₂TFA, CH₂Cl₂; or HCl in DioxaneAcid-labile, stable to base and hydrogenolysis.
BenzyloxycarbonylCbz (or Z)CbzCl, Base (e.g., NaHCO₃)H₂, Pd/C; or HBr/AcOHStable to mild acid and base. Cleaved by hydrogenolysis.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSu, Base20% Piperidine in DMFBase-labile, stable to acid and hydrogenolysis.
BenzylBnBnBr, Base (e.g., K₂CO₃)H₂, Pd/CStable to acid and base. Cleaved by hydrogenolysis.

Problem 2: My reaction to form the quinazolinedione ring itself is giving low yields.

  • Likely Cause: Incomplete cyclization, side reactions, or poor choice of cyclizing agent. The synthesis of the quinazolinedione core, often from an anthranilamide derivative, is a critical first step.

  • Solution:

    • Choice of Carbonyl Source: The reaction of an anthranilamide with a carbonyl source is a common route. Simple reagents like triphosgene or carbonyldiimidazole (CDI) are effective. For substituted quinazolinediones, orthoamides can be used, but be aware that they can also be a source of N3-alkylation.[8]

    • Reaction Conditions: These cyclizations often require heat. Ensure your reaction temperature is adequate (refluxing in a high-boiling solvent like toluene or dioxane is common).

    • Catalysis: Acid or base catalysis can promote the cyclization. Some modern methods utilize heterogeneous catalysts, which can simplify workup and improve yields.[9][10]

    • Water Removal: The cyclization is a condensation reaction that releases water. Using a Dean-Stark trap to remove water can drive the equilibrium towards the product and significantly improve yields.

Section 3: Detailed Experimental Protocols

These protocols are provided as a starting point. Optimization for your specific substrate is likely necessary.

Protocol 1: Selective N1-Alkylation under Thermodynamic Control

This protocol is designed to favor alkylation at the more acidic N1 position.

Workflow Diagram

Caption: Workflow for selective N1-alkylation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add quinazoline-2,4(1H,3H)-dione (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe (approx. 0.1 M concentration).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The suspension should become a clearer solution as the sodium salt forms.

  • Alkylation: Cool the solution back to 0 °C. Add the alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Protecting Group Strategy for Unambiguous N3-Functionalization

This protocol ensures functionalization occurs only at the N3 position by first protecting the N1 position.

Step-by-Step Methodology:

  • N1-Protection:

    • Dissolve the starting quinazoline-2,4(1H,3H)-dione (1.0 eq) in an appropriate solvent (e.g., CH₂Cl₂ for Boc protection).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Stir at room temperature overnight. The N1-Boc protected intermediate is generally the major product under these conditions.

    • Purify the N1-Boc protected quinazolinedione by column chromatography.

  • N3-Alkylation:

    • Dissolve the purified N1-Boc protected intermediate (1.0 eq) in anhydrous DMF.

    • Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).

    • Add the desired alkyl halide (R-X, 1.2 eq).

    • Stir at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

    • Perform an aqueous workup and extract with an organic solvent. Purify the N1-Boc, N3-alkylated product.

  • N1-Deprotection:

    • Dissolve the purified product in dichloromethane (CH₂Cl₂).

    • Add an excess of trifluoroacetic acid (TFA, typically 25-50% v/v).

    • Stir at room temperature for 1-4 hours until the deprotection is complete (monitor by TLC).

    • Remove the solvent and TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).

    • Purify the final N3-alkylated quinazolinedione, often by recrystallization or column chromatography after neutralization.

References

  • Maiden, T. M., Swanson, S., Procopiou, P. A., & Harrity, J. P. A. (2015). A mild and regioselective route to functionalized quinazolines. Chemistry, 21(41), 14342-6. [Link]
  • Al-Sanea, M. M., & Abdelgawad, M. A. (2022). Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action. Molecules, 27(19), 6529. [Link]
  • Giraud, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
  • Reddy, G. S., et al. (2022). Ru(II)-Catalyzed Regioselective C(5)-H Functionalization of Quinazolinone-Coumarin Conjugates: Synthesis and Photophysical Studies. The Journal of Organic Chemistry, 87(16), 10673–10683. [Link]
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
  • Maleki, A., & Ghamari, N. (2018). Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry. RSC Advances, 8(36), 20235-20244. [Link]
  • Giraud, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
  • Kamal, A., et al. (2004). Regioselective quinazolinone-directed ortho lithiation of quinazolinoylquinoline: practical synthesis of naturally occurring human DNA topoisomerase I poison luotonin a and luotonins B and E. The Journal of Organic Chemistry, 69(13), 4563-6. [Link]
  • Heaney, H., & Raghunathan, R. (2011). N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. Organic & Biomolecular Chemistry, 9(20), 7048-54. [Link]
  • Zarei, S. A., et al. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports, 14(1), 11340. [Link]
  • Wang, S., et al. (2024). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society. [Link]
  • Adam, W., et al. (2000). Steric and conformational control of the regioselectivities in the ene reaction with trisubstituted cycloalkenes: comparison of the enophiles singlet oxygen, triazolinedione, and nitrosoarene. Organic Letters, 2(21), 3293-6. [Link]

Sources

Technical Support Center: Scale-Up Production of 5-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scale-up production of 5-Bromoquinazoline-2,4(1H,3H)-dione. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and scale-up of this important heterocyclic compound. Quinazoline-2,4(1H,3H)-diones are a significant class of N-fused heterocycles with a wide array of biological activities.[1][2] The introduction of a bromine atom at the 5-position creates a versatile intermediate for further functionalization in drug discovery programs.

Transitioning from laboratory-scale synthesis to large-scale production presents numerous challenges, including maintaining process consistency, ensuring safety, and managing costs.[3][4][5] This resource is structured to help you navigate these complexities with scientifically sound advice and practical solutions.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the synthesis and scale-up of this compound.

Synthesis & Reaction Conditions

Q1: What are the most common synthetic routes for quinazoline-2,4(1H,3H)-diones, and which is most amenable to scale-up?

There are several established methods for the synthesis of the quinazoline-2,4(1H,3H)-dione core.[1][6][7][8] A common and often scalable approach involves the cyclization of a substituted anthranilic acid derivative. For the synthesis of the parent quinazoline-2,4(1H,3H)-dione, anthranilic acid can be used as a starting material.[2] One-pot syntheses from 2-aminobenzamides and di-tert-butyl dicarbonate have also been reported.[9][10] When considering scale-up, factors such as the availability and cost of starting materials, reaction conditions (temperature, pressure), and the use of hazardous reagents should be carefully evaluated.

Q2: I am observing low yields in my bromination step. What are the likely causes and how can I optimize the reaction?

Low yields in bromination reactions can stem from several factors.[11] For electrophilic aromatic bromination, the reactivity of the substrate and the choice of brominating agent are critical.

  • Insufficiently Activating Conditions: The quinazolinedione ring may require harsh conditions for bromination. Consider using a stronger Lewis acid catalyst or a more reactive brominating agent.

  • Side Reactions: Over-bromination or degradation of the starting material can occur. Careful control of reaction temperature and stoichiometry is crucial.[12]

  • Choice of Brominating Agent: While molecular bromine (Br₂) is a common reagent, its use at scale can be hazardous due to its toxicity and high reactivity.[13][14] Safer alternatives like N-bromosuccinimide (NBS) can be employed, often in the presence of a radical initiator for allylic or benzylic brominations, or an acid catalyst for electrophilic aromatic bromination.[14][15]

Q3: How critical is the choice of solvent in the synthesis of this compound?

The choice of solvent is highly critical as it can significantly influence reactant solubility, reaction rates, and even the reaction pathway.[11][16] For the cyclization step in many quinazoline syntheses, polar aprotic solvents like DMF or DMSO are often preferred to ensure the solubility of the starting materials.[16] However, for the bromination step, a less reactive solvent that is stable to the brominating agent and reaction conditions is necessary. Chlorinated solvents are often used, but their environmental impact should be considered for large-scale production.

Scale-Up Challenges

Q4: What are the primary challenges when scaling up the production of this compound?

Scaling up from the lab to a pilot plant or full-scale manufacturing introduces several complexities:

  • Process Variability and Consistency: Reactions that are well-controlled in a laboratory setting can behave differently at a larger scale due to issues with mixing, heat transfer, and reaction kinetics.[3]

  • Raw Material Consistency: Variations in the quality and composition of raw materials can significantly impact the manufacturing process.[17]

  • Safety and Environmental Concerns: Handling large quantities of hazardous reagents like bromine requires stringent safety protocols and waste management plans.[3][13]

  • Equipment Limitations and Cost: The capital investment for larger reactors and purification equipment can be substantial.[4][5]

  • Regulatory Compliance: Pharmaceutical manufacturing is highly regulated, and scaling up introduces additional complexities in meeting these standards.[4][18]

Q5: How can I ensure consistent product quality during scale-up?

Maintaining product quality is a significant challenge during scale-up.[5] Key strategies include:

  • Process Analytical Technology (PAT): Implementing PAT allows for real-time monitoring and control of critical process parameters, helping to ensure consistency.[3]

  • Design of Experiments (DoE): Utilizing DoE can help identify and optimize critical process parameters for large-scale production.[3]

  • Robust Documentation: Thorough documentation of all process parameters and validation steps is essential for regulatory compliance and reproducibility.[17]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Action
Low or No Product Formation Poor quality of starting materials.Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point).[11]
Suboptimal reaction temperature.Screen a range of temperatures to find the optimal condition for your reaction.[11]
Incorrect solvent choice.Screen different solvents to find one that provides good solubility for all reactants and is compatible with the reaction conditions.[11][16]
Formation of Impurities/Byproducts Side reactions due to incorrect stoichiometry or temperature.Carefully control the addition rate of reagents and maintain a stable reaction temperature.
Over-bromination.Use a less reactive brominating agent or a milder catalyst. Control the stoichiometry of the brominating agent precisely.
Formation of isomers.Analyze the product mixture to identify the isomeric impurities. Optimize reaction conditions (e.g., solvent, temperature, catalyst) to favor the formation of the desired isomer.
Product Isolation and Purification Issues Poor precipitation or crystallization.Screen different anti-solvents or recrystallization solvent systems. Control the cooling rate to promote the formation of well-defined crystals.[11]
Product is an oil or amorphous solid.Attempt to form a salt of the product to induce crystallization. Consider chromatographic purification if crystallization is not feasible.
Low recovery after purification.Optimize the purification method. For column chromatography, ensure the product is not irreversibly adsorbing to the stationary phase.[11]
Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity check_purity->start Impure optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK optimize_solvent Optimize Solvent optimize_temp->optimize_solvent No Improvement success Yield Improved optimize_temp->success Improved optimize_reagents Optimize Reagents & Stoichiometry optimize_solvent->optimize_reagents No Improvement optimize_solvent->success Improved analyze_byproducts Analyze Byproducts (LC-MS, NMR) optimize_reagents->analyze_byproducts No Improvement optimize_reagents->success Improved purification Review Purification Method analyze_byproducts->purification purification->success Recovery Improved

Caption: A logical workflow for troubleshooting low reaction yields.

III. Experimental Protocols

General Synthesis of Quinazoline-2,4(1H,3H)-dione

A common laboratory-scale synthesis involves the reaction of 2-aminobenzamide with a carbonyl source. The following is a general procedure that can be adapted and optimized.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzamide in a suitable solvent (e.g., DMF).

  • Reagent Addition: Add a carbonyl source, such as di-tert-butyl dicarbonate, to the solution. A catalyst, like 4-(dimethylamino)pyridine (DMAP), may be required.[9][10]

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinazoline-2,4(1H,3H)-dione.[16]

Bromination of Quinazoline-2,4(1H,3H)-dione

This protocol describes a general method for the bromination at the 5-position.

  • Reaction Setup: Dissolve quinazoline-2,4(1H,3H)-dione in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Brominating Agent: Slowly add the brominating agent (e.g., a solution of bromine in the same solvent or N-bromosuccinimide) to the reaction mixture. The reaction may need to be cooled in an ice bath to control the exotherm.

  • Reaction: Stir the reaction at the appropriate temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quenching: Quench any excess bromine by adding a solution of sodium thiosulfate.

  • Workup and Purification: Isolate the crude product by filtration or extraction. Purify the crude material by recrystallization or column chromatography to yield this compound.

Scale-Up Process Flow

Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Scale cluster_production Production Scale lab_synth Route Scouting & Optimization lab_anal Analytical Method Development lab_synth->lab_anal pilot_synth Process Hazard Analysis lab_anal->pilot_synth pilot_process Process Optimization (DoE) pilot_synth->pilot_process pilot_quality Impurity Profiling pilot_process->pilot_quality prod_synth Technology Transfer pilot_quality->prod_synth prod_process Process Validation prod_synth->prod_process prod_quality Quality Control prod_process->prod_quality

Caption: A typical workflow for scaling up a chemical synthesis process.

IV. Safety Considerations

The scale-up of any chemical process requires a thorough safety evaluation.

  • Bromine: Molecular bromine is highly toxic, corrosive, and volatile.[13][14] Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[19] Have a quenching agent (e.g., sodium thiosulfate solution) readily available in case of spills. In case of exposure, immediately move to fresh air and seek medical attention.[20]

  • Cyanogen Bromide: If cyanogen bromide is used as a reagent, be aware that it is highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[21][22] It should be handled with extreme caution in a well-ventilated area, and appropriate PPE is mandatory.[23]

  • Solvents: Many organic solvents are flammable and may have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent and handle them in a well-ventilated area, away from ignition sources.

  • Exothermic Reactions: Bromination reactions can be highly exothermic. When scaling up, ensure the reactor has adequate cooling capacity to control the temperature and prevent runaway reactions.

V. References

  • Vertex AI Search. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them. Retrieved January 7, 2026, from

  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Retrieved January 7, 2026, from

  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Retrieved January 7, 2026, from

  • Pharma Now. (n.d.). Scale-Up in Pharmaceutical Manufacturing: Challenges and Best Practices. Retrieved January 7, 2026, from

  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. Retrieved January 7, 2026, from

  • (2022, December 7). How to Scale Up Pharmaceutical Manufacturing. Retrieved January 7, 2026, from

  • UPM Pharmaceuticals. (n.d.). Scale-Up Manufacturing for Clinical Trials. Retrieved January 7, 2026, from

  • (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. Retrieved January 7, 2026, from

  • ResearchGate. (n.d.). Synthesis of bromoquinazoline‐2,4(1H,3H)‐dione derivative 147. Retrieved January 7, 2026, from

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved January 7, 2026, from

  • CDC. (2024, September 6). Bromine | Chemical Emergencies. Retrieved January 7, 2026, from

  • NOAA. (n.d.). CYANOGEN BROMIDE - CAMEO Chemicals. Retrieved January 7, 2026, from

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Wordpress. Retrieved January 7, 2026, from

  • NAU. (n.d.). Cyanogen Bromide. Retrieved January 7, 2026, from

  • Penta chemicals. (2025, March 31). Cyanogen bromide. Retrieved January 7, 2026, from

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved January 7, 2026, from

  • The Royal Society of Chemistry. (2022, May 20). CHAPTER 5: Bromination Reactions. Retrieved January 7, 2026, from

  • (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved January 7, 2026, from

  • NIH. (n.d.). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved January 7, 2026, from

  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved January 7, 2026, from

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved January 7, 2026, from

  • PMC - NIH. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Retrieved January 7, 2026, from

  • ResearchGate. (n.d.). Methodologies for the synthesis of quinazolinones. Retrieved January 7, 2026, from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Quinazoline Derivatives: A Guide for Pharmaceutical Synthesis. Retrieved January 7, 2026, from

  • PubMed Central. (2025, November 14). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. Retrieved January 7, 2026, from

  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved January 7, 2026, from

  • ACS Omega. (2020, April 16). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved January 7, 2026, from

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved January 7, 2026, from

  • Request PDF. (2025, August 7). The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. Retrieved January 7, 2026, from

  • Arabian Journal of Chemistry. (2011, August 27). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Retrieved January 7, 2026, from

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved January 7, 2026, from

Sources

Technical Support Center: Structural Characterization of Complex Quinazolinedione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the structural characterization of complex quinazolinedione derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this important class of heterocyclic compounds. Quinazolinediones are a cornerstone in medicinal chemistry, but their rich chemical diversity often presents significant hurdles in definitive structure elucidation.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying principles behind the recommended experimental strategies, fostering a deeper understanding of the analytical techniques involved.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter during your laboratory work, offering probable causes and step-by-step protocols to resolve them.

NMR Spectroscopy Issues

Probable Causes:

  • Aggregation: Quinazolinedione scaffolds, with their hydrogen bond donors and acceptors, have a propensity for self-association, especially at higher concentrations. This intermolecular interaction can lead to peak broadening.[1]

  • Tautomerism: Keto-enol or amide-imidol tautomerism can occur in the quinazolinedione ring system. If the rate of exchange between tautomers is on the NMR timescale, it can result in broadened signals.[2]

  • Unresolved Isomerism: The presence of slowly interconverting rotamers or other conformational isomers can also lead to signal broadening.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or reagents can cause significant line broadening.

Step-by-Step Troubleshooting Protocol:

  • Concentration and Solvent Effects:

    • Action: Record the 1H NMR spectrum at a significantly lower concentration.

    • Rationale: If aggregation is the cause, dilution will shift the equilibrium towards the monomeric species, resulting in sharper signals.

    • Action: Change the NMR solvent. Solvents like DMSO-d6 can disrupt intermolecular hydrogen bonding that facilitates aggregation. Conversely, a less polar solvent might favor a specific, non-aggregated conformation.

  • Temperature Variation Studies:

    • Action: Acquire the 1H NMR spectrum at different temperatures (e.g., from room temperature up to 100°C in a high-boiling solvent like DMSO-d6).

    • Rationale: If slow conformational exchange or tautomerism is the issue, increasing the temperature can accelerate the process, leading to the coalescence of broad peaks into sharper, averaged signals.

  • Investigating Tautomerism with NMR Titration:

    • Action: In a solvent like CDCl3, acquire a series of 1H NMR spectra while adding small aliquots of a hydrogen-bond-accepting solvent like DMSO-d6.

    • Rationale: The change in solvent environment can shift the tautomeric equilibrium, providing evidence for the presence of multiple tautomeric forms.[3]

  • Chelating Trace Metals:

    • Action: Add a small amount of a chelating agent, such as a few drops of a dilute EDTA solution in D2O (if your compound is soluble), shake vigorously, and re-acquire the spectrum.

    • Rationale: EDTA will bind to paramagnetic metal impurities, removing their line-broadening effect.

Probable Cause:

The regioselectivity of alkylation on the quinazolinedione scaffold can be influenced by the substrate, alkylating agent, and reaction conditions, leading to a mixture of N1 and N3 isomers.

Definitive Structure Elucidation Protocol using 2D NMR:

The key to distinguishing N1 and N3 alkylation lies in long-range proton-carbon correlations, specifically using Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).[4][5]

  • Acquire High-Quality 2D NMR Spectra:

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are typically 2 or 3 bonds away.[6][7]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of their bonding connectivity.

  • Interpret the HMBC Spectrum:

    • Focus on the Protons of the Alkyl Group: Identify the cross-peaks from the protons on the carbon directly attached to the nitrogen (e.g., the -CH2- protons of an ethyl group).

    • Look for Key Correlations to Carbonyl Carbons:

      • N3 Alkylation: The protons of the alkyl group on N3 will show a 3-bond correlation to the C4 carbonyl carbon. They may also show a weaker 2-bond correlation to the C2 carbonyl carbon.

      • N1 Alkylation: The protons of the alkyl group on N1 will show a 3-bond correlation to the C2 carbonyl carbon and a 2-bond correlation to the C8a carbon. They will not show a correlation to the C4 carbonyl carbon.

  • Interpret the NOESY/ROESY Spectrum:

    • Look for Through-Space Correlations to Aromatic Protons:

      • N1 Alkylation: The protons of the alkyl group on N1 will show a NOE to the H8 proton on the aromatic ring.

      • N3 Alkylation: The protons of the alkyl group on N3 will show a NOE to the H4a proton (if present) or other nearby protons, but a NOE to H8 is less likely or will be significantly weaker.

Illustrative Workflow for Isomer Differentiation:

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis cluster_3 Structure Confirmation A Quinazolinedione Product B 1H NMR A->B C 13C NMR A->C D HSQC A->D E HMBC A->E F NOESY/ROESY A->F G Identify Alkyl Group Protons B->G D->G H Analyze HMBC Correlations to Carbonyl Carbons G->H I Analyze NOESY Correlations to Aromatic Protons G->I J N1 Isomer (HMBC to C2, NOE to H8) H->J K N3 Isomer (HMBC to C4) H->K I->J I->K

Caption: Workflow for distinguishing N1 and N3 alkylated quinazolinediones using 2D NMR.

Mass Spectrometry (MS) FAQs

Answer:

Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques for quinazolinedione derivatives. The fragmentation patterns can be quite informative for structural confirmation.

Common Fragmentation Pathways:

  • Loss of CO: A characteristic fragmentation for quinazolin-4-ones is the loss of a carbon monoxide molecule (28 Da) from the pyrimidine ring.

  • Retro-Diels-Alder (RDA) Reaction: The quinazoline ring can undergo an RDA reaction, leading to the cleavage of the pyrimidine ring.

  • Cleavage of Substituents: Substituents on the quinazolinedione core will fragment according to their chemical nature. For example, loss of alkyl radicals from N-alkylated derivatives or cleavage of side chains.

  • Benzyne Radical Ion Formation: In some cases, consecutive loss of two molecules of HCN can lead to the formation of a benzyne radical ion.

Example Fragmentation Table:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProbable Fragmentation Pathway
[M+H]+[M+H - 28]+COLoss of carbon monoxide
[M+H]+VariesR (alkyl group)Cleavage of N-substituent
[M]+•VariesVariesRetro-Diels-Alder reaction

Answer:

Differentiating isomers by mass spectrometry is a significant challenge since they have the same mass.[8][9] However, several advanced MS techniques can be employed:

  • Tandem Mass Spectrometry (MS/MS): Even if the precursor ions have the same m/z, their fragmentation patterns in MS/MS can be different.

    • Protocol: Develop an LC-MS/MS method and carefully optimize the collision energy.[10][11][12][13] Different isomers may require different collision energies to produce unique fragment ions. By comparing the MS/MS spectra of your isomers to known standards or computationally predicted spectra, you may be able to distinguish them.

  • Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape (collision cross-section) in the gas phase before mass analysis. Isomers with different three-dimensional structures will have different drift times, allowing for their separation.

  • Advanced Fragmentation Techniques: Techniques like Ultraviolet Photodissociation (UVPD) can sometimes induce unique fragmentation pathways for isomers that are not observed with conventional Collision-Induced Dissociation (CID).[9]

X-ray Crystallography and Computational Chemistry FAQs

Answer:

Obtaining high-quality single crystals suitable for X-ray diffraction can be a major bottleneck.[14][15][16] For complex and often flexible quinazolinedione derivatives, this can be particularly challenging.

Common Crystallization Problems and Potential Solutions:

ProblemProbable Cause(s)Suggested Solution(s)
Amorphous Precipitate or Oiling Out Solution is too supersaturated; cooling or solvent evaporation is too rapid.Decrease the initial concentration; slow down the rate of evaporation or cooling; try a solvent in which the compound is less soluble.[17]
Many Small Crystals Nucleation rate is too high.Decrease the concentration; slow down the crystallization process (e.g., slower cooling or evaporation).[17]
Poor Crystal Quality Rapid crystal growth; presence of impurities.Further purify your compound; try different solvent systems; slow down the crystal growth.[17]
No Crystals Form Compound is too soluble; conformational flexibility prevents ordered packing.Try a wider range of solvents and anti-solvents; consider co-crystallization with a suitable co-former; introduce more rigid structural elements into your molecule if possible.

Experimental Workflow for Crystallization Screening:

G cluster_0 Preparation cluster_1 Screening Methods cluster_2 Parameter Optimization cluster_3 Outcome A Highly Pure Compound B Slow Evaporation A->B C Vapor Diffusion A->C D Liquid-Liquid Diffusion A->D E Solvent/Anti-solvent B->E F Concentration B->F G Temperature B->G C->E C->F C->G D->E D->F D->G H Single Crystals E->H I No/Poor Crystals E->I F->H F->I G->H G->I I->E Re-optimize

Caption: A systematic approach to screening for suitable crystallization conditions.

Answer:

Absolutely. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool that can complement your experimental data.

Applications of Computational Chemistry in Structure Elucidation:

  • NMR Chemical Shift Prediction: You can calculate the theoretical 1H and 13C NMR chemical shifts for different possible isomers (e.g., N1 vs. N3 alkylation, different tautomers).[18][19][20] By comparing the calculated spectra to your experimental data, you can often identify the correct structure. Several software packages are available for these calculations.[21]

  • Tautomer Stability: DFT calculations can be used to determine the relative energies of different tautomers in various solvents, helping you to understand which form is likely to predominate under your experimental conditions.

  • Conformational Analysis: For flexible molecules, computational methods can help identify the most stable conformers, which can aid in the interpretation of NOESY data.

A Note on Accuracy: The accuracy of computational predictions depends on the level of theory and basis set used. It is often necessary to benchmark the computational method against known compounds with similar structures to ensure its reliability.

References

  • Patel, K., et al. (2012). Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. PubMed.
  • Forcisi, S., et al. (2013). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC.
  • Asiago, V., et al. (2020). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry.
  • N/A. (2023). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
  • Breitmaier, E. (2002). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
  • Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
  • Reynolds, W. F. (2007). Natural Product Structure Elucidation by NMR Spectroscopy.
  • N/A. (n.d.).
  • N/A. (n.d.).
  • N/A. (n.d.). Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis. Benchchem.
  • Patel, K., et al. (2023). Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. PubMed.
  • Forcisi, S., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.
  • N/A. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Bachrach, S. M. (2007). Predicting NMR chemical shifts.
  • Washton, N., et al. (2018). An automated framework for NMR chemical shift calculations of small organic molecules.
  • Kolotaev, A. V., et al. (2020).
  • N/A. (2025). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges.
  • N/A. (n.d.). Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry.
  • N/A. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC - NIH.
  • N/A. (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. PMC - NIH.
  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism.
  • N/A. (2023).
  • N/A. (n.d.). Nitrogen NMR studies on some fused ring N-heterocycles. Caltech Authors.
  • N/A. (n.d.).
  • N/A. (2022). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts.
  • N/A. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them.
  • Elguero, J., et al. (1991).
  • N/A. (n.d.). Correlations in the HSQC and HMBC spectra of 19.
  • N/A. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central.
  • N/A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • N/A. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • N/A. (2017).
  • N/A. (2020). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy.
  • N/A. (n.d.).
  • N/A. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH.
  • N/A. (n.d.). HSQC and HMBC. NMR Core Facility - Columbia University.
  • N/A. (2019). NMR Spectroscopy Practice Problems - Solving NMR Step by Step. YouTube.
  • Petsalo, A. (2011). Development of LC/MS techniques for plant and drug metabolism studies. SciSpace.
  • Holcomb, J., et al. (2017). Protein crystallization: Eluding the bottleneck of X-ray crystallography. AIMS Press.
  • N/A. (2022).
  • N/A. (n.d.). Protein Crystallization: Eluding the Bottleneck of X-ray Crystallography.
  • Mrs Burton's Chemistry. (2018).
  • Menaka, T., & Kuber, R. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science.
  • N/A. (2006). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals.

Sources

Validation & Comparative

A Comparative Guide to PARP-1/2 Inhibitors: The Emergence of the Quinazoline-2,4(1H,3H)-dione Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are pivotal in maintaining genomic integrity through their central role in DNA repair. The inhibition of these enzymes has become a significant breakthrough in targeted cancer therapy, especially for malignancies characterized by deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This guide presents a detailed comparison of established PARP-1/2 inhibitors—Olaparib, Talazoparib, and Veliparib—with the promising class of inhibitors built upon the quinazoline-2,4(1H,3H)-dione scaffold. Although specific data for 5-Bromoquinazoline-2,4(1H,3H)-dione is not extensively documented in publicly available literature, this guide will explore the potential of its core structure by examining highly potent derivatives from this chemical series, providing valuable insights for researchers, scientists, and drug development professionals.

The PARP Signaling Pathway in DNA Repair

At its core, PARP-1 functions as a sentinel for DNA damage. Upon detecting a single-strand break (SSB), PARP-1 binds to the site of injury and orchestrates the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other proteins. This process, known as PARylation, creates a scaffold that recruits a cohort of DNA repair proteins, thereby facilitating the restoration of the DNA strand.

PARP inhibitors capitalize on a concept known as "synthetic lethality." By obstructing the enzymatic activity of PARP, the efficient repair of SSBs is compromised, leading to their accumulation. During DNA replication, these unresolved SSBs can degenerate into more lethal double-strand breaks (DSBs). In cancer cells with an already impaired homologous recombination repair pathway (e.g., those with BRCA mutations), these DSBs cannot be accurately mended, culminating in genomic chaos and, ultimately, cell death.

cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Effect of PARP Inhibitors DNA Damage DNA Damage PARP-1 Activation PARP-1 Activation DNA Damage->PARP-1 Activation activates PAR Synthesis PAR Synthesis PARP-1 Activation->PAR Synthesis catalyzes Inhibition of PARP-1 Inhibition of PARP-1 Recruitment of Repair Proteins Recruitment of Repair Proteins PAR Synthesis->Recruitment of Repair Proteins signals SSB Repair SSB Repair Recruitment of Repair Proteins->SSB Repair facilitates PARP Inhibitor PARP Inhibitor PARP Inhibitor->Inhibition of PARP-1 causes Accumulation of SSBs Accumulation of SSBs Inhibition of PARP-1->Accumulation of SSBs leads to DSB Formation during Replication DSB Formation during Replication Accumulation of SSBs->DSB Formation during Replication Cell Death (in HR-deficient cells) Cell Death (in HR-deficient cells) DSB Formation during Replication->Cell Death (in HR-deficient cells)

Caption: Simplified PARP-1 signaling pathway in DNA single-strand break repair and the mechanism of action of PARP inhibitors.

Comparative Efficacy of PARP Inhibitors

A key metric for evaluating the potency of PARP inhibitors is their half-maximal inhibitory concentration (IC50) against the target enzymes, PARP-1 and PARP-2. A lower IC50 value signifies a more potent inhibitor.

Established PARP-1/2 Inhibitors

Olaparib, Talazoparib, and Veliparib are well-established PARP inhibitors, each with a distinct potency profile.

InhibitorPARP-1 IC50 (nM)PARP-2 IC50 (nM)
Olaparib~1-5~1-5
Talazoparib~0.57~1
Veliparib~5.2~2.9
The Quinazoline-2,4(1H,3H)-dione Scaffold

Recent advancements in medicinal chemistry have brought the quinazoline-2,4(1H,3H)-dione scaffold to the forefront as a promising foundation for the development of novel PARP-1/2 inhibitors.[1][2] While specific inhibitory data for this compound remains elusive in the current literature, studies on other derivatives have revealed remarkable potencies. For example, a novel derivative from this class, designated as Cpd36, has demonstrated exceptional activity against both PARP-1 and PARP-2.[3][4] Furthermore, another derivative, compound 11a, has been identified as a potent and selective PARP-2 inhibitor.[5]

InhibitorPARP-1 IC50 (nM)PARP-2 IC50 (nM)
Quinazoline-2,4(1H,3H)-dione Derivative (Cpd36)0.94[3][4]0.87[3][4]
Quinazoline-2,4(1H,3H)-dione Derivative (11a)467[5]11.5[5]

These findings underscore the significant potential of the quinazoline-2,4(1H,3H)-dione scaffold to generate highly potent PARP inhibitors, with potencies that are comparable to, and in some cases, may even surpass those of established therapeutic agents.

Experimental Protocols for Inhibitor Evaluation

The following sections detail standardized protocols for the in vitro assessment of PARP inhibitor potency and their effects on cell viability.

PARP Activity Assay (Enzymatic Assay)

This biochemical assay is designed to directly measure the enzymatic activity of PARP-1 and PARP-2 in the presence of a test inhibitor, enabling the determination of its IC50 value.

Start Start Prepare Assay Plate Prepare Assay Plate Start->Prepare Assay Plate 1. Coat plate with histone Add Reagents Add Reagents Prepare Assay Plate->Add Reagents 2. Add PARP enzyme, inhibitor, and NAD+ Incubate Incubate Add Reagents->Incubate 3. Allow enzymatic reaction to proceed Measure Signal Measure Signal Incubate->Measure Signal 4. Detect PARylation (e.g., ELISA, fluorescence) Data Analysis Data Analysis Measure Signal->Data Analysis 5. Calculate IC50 values End End Data Analysis->End

Caption: A generalized experimental workflow for a PARP activity assay.

Step-by-Step Methodology:

  • Plate Preparation: A 96-well microplate is coated with histone, which serves as a substrate for PARP enzymes.

  • Reagent Addition: The PARP enzyme (either PARP-1 or PARP-2), a dilution series of the test inhibitor (such as a quinazoline-2,4(1H,3H)-dione derivative), and the essential co-factor NAD+ are added to the wells.

  • Incubation: The plate is incubated at 37°C to permit the PARP enzyme to catalyze the PARylation of the histone substrate.

  • Signal Detection: The extent of PARylation is quantified. This can be accomplished using various detection methods, including an ELISA-based assay with an anti-PAR antibody or a fluorescence-based assay.

  • Data Analysis: The measured signal intensity is plotted against the corresponding inhibitor concentration, and the data is fitted to a dose-response curve to accurately calculate the IC50 value.

Cell Viability Assay

This cell-based assay is employed to evaluate the cytotoxic impact of a PARP inhibitor on cancer cells, often in conjunction with a DNA-damaging agent to assess the principle of synthetic lethality.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells, such as a BRCA-deficient breast cancer cell line, are seeded into a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the PARP inhibitor, both as a single agent and in combination with a DNA-damaging agent like temozolomide.

  • Incubation: The treated cells are incubated for a defined period, typically 72 hours, to allow the compounds to exert their biological effects.

  • Viability Assessment: Cell viability is determined using a suitable method, such as the MTT or CellTiter-Glo® assay, which provides a quantitative measure of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. This data is then used to determine the IC50 of the inhibitor, both alone and in combination with the DNA-damaging agent.

Conclusion

The quinazoline-2,4(1H,3H)-dione scaffold has emerged as a highly compelling platform for the design and development of the next wave of PARP-1/2 inhibitors.[1][2] The sub-nanomolar potency demonstrated by certain derivatives highlights the potential of this chemical class to yield inhibitors that are not only as potent but may even exceed the efficacy of currently approved PARP inhibitors.[3][4] Further exploration of derivatives like this compound is crucial to fully unlock their therapeutic promise. The experimental methodologies outlined in this guide offer a comprehensive framework for the preclinical assessment and comparative analysis of these novel compounds against existing benchmarks, thereby accelerating the discovery of more effective and targeted cancer therapies.

References

  • Jie, Y., et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14095-14115. [Link]
  • Zhou, Y., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(20), 3747-3758. [Link]
  • Request PDF. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity.
  • Wang, L., et al. (2017). Discovery of Novel quinazoline-2,4(1H,3H)-dione Derivatives as Potent PARP-2 Selective Inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4125-4134. [Link]
  • Zhou, Y., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(20), 3747-3758. [Link]
  • Request PDF. (n.d.). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold.
  • Zhou, Y., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Semantic Scholar. [Link]
  • Jie, Y., et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14095-14115. [Link]
  • Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3853. [Link]
  • Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]
  • Al-Zahrani, F. M., et al. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 28(14), 5543. [Link]
  • Kerns, R. J., et al. (2019). Investigating quinazoline-2,4-dione and fluoroquinolone scaffolds for antibiotic activity and metabolic stability. University of Iowa. [Link]
  • Li, J., et al. (2020).

Sources

A Comparative Analysis of Antibacterial Efficacy in Quinazolinedione Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of effective antibacterial agents. Among these, the quinazolinedione core has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the antibacterial efficacy of quinazolinedione derivatives, with a primary focus on the well-studied quinazoline-2,4(1H,3H)-dione scaffold. Drawing upon established experimental data, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the antibacterial potential of this versatile heterocyclic system.

Introduction: The Quinazolinedione Scaffold in Antibacterial Drug Discovery

The quinazoline ring system, a bicyclic heteroaromatic compound, is a fundamental building block in numerous pharmacologically active molecules.[1] In particular, the quinazoline-2,4(1H,3H)-dione core has attracted significant attention due to its structural similarity to the quinolone class of antibiotics, which are known inhibitors of bacterial DNA gyrase and topoisomerase IV.[1][2] This has spurred extensive research into the synthesis and evaluation of a myriad of quinazoline-2,4(1H,3H)-dione derivatives as potential antibacterial agents.[1][3] These efforts have revealed that strategic structural modifications to the quinazolinedione backbone can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[4][5]

This guide will delve into the experimental methodologies employed to assess antibacterial efficacy, present a comparative analysis of the performance of various quinazolinedione derivatives based on published data, and explore the proposed mechanisms underpinning their antibacterial action.

Methodologies for Assessing Antibacterial Efficacy

The evaluation of the antibacterial activity of novel compounds is a critical step in the drug discovery pipeline. The following are standard, validated protocols used to determine the efficacy of quinazolinedione derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Transfer the colonies into a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test quinazolinedione derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. This assay is performed as a follow-up to the MIC test.

Experimental Protocol: MBC Assay

  • Subculturing from MIC Wells:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

    • Spot-inoculate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determination of MBC:

    • Observe the plates for colony growth.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives). A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[6]

Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Experimental Protocol: Agar Well Diffusion

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton Agar plates and allow them to solidify.

    • Spread a standardized bacterial inoculum (e.g., 0.5 McFarland) evenly over the surface of the agar.

  • Well Preparation and Compound Addition:

    • Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

    • Add a known concentration of the test compound solution to each well.

    • Include a solvent control and a standard antibiotic as a positive control.

  • Incubation and Measurement:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Comparative Analysis of Antibacterial Efficacy: Structure-Activity Relationships

The antibacterial potency of quinazoline-2,4(1H,3H)-dione derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The following sections summarize key structure-activity relationship (SAR) findings from various studies.

Substitutions at N-1 and N-3 Positions

Modifications at the N-1 and N-3 positions of the quinazoline-2,4(1H,3H)-dione ring have been extensively explored to enhance antibacterial activity.

  • Impact of Heterocyclic Moieties: The incorporation of heterocyclic rings, such as triazoles and oxadiazoles, at the N-1 and N-3 positions has been shown to yield compounds with broad-spectrum activity.[1] For instance, certain derivatives with triazole moieties have demonstrated moderate activity against Staphylococcus aureus and significant activity against Escherichia coli.[1]

  • Role of Amide and Acylthiourea Groups: The introduction of amide and acylthiourea functionalities can also influence antibacterial efficacy. Specific derivatives incorporating these groups have shown promising activity against Gram-positive bacteria like S. aureus and Staphylococcus haemolyticus.[3]

Substitutions on the Benzene Ring

Alterations to the benzene portion of the quinazolinedione scaffold also play a crucial role in modulating antibacterial activity.

  • Halogenation: The presence of halogen atoms, particularly chlorine, on the benzene ring can enhance antibacterial potency. Tetrachloro-substituted quinazolin-2,4-dione derivatives have exhibited notable activity against both Gram-positive and Gram-negative bacteria.[4]

  • Other Substituents: The introduction of various other functional groups can lead to a range of activities. The specific substitution pattern is critical, and a systematic exploration is often required to optimize potency against target pathogens.

Summary of Antibacterial Activity Data

The following table summarizes representative antibacterial activity data for various quinazoline-2,4(1H,3H)-dione derivatives from the literature. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions and bacterial strains.

Compound/Derivative ClassTest Organism(s)Activity Metric (e.g., MIC in µg/mL or Zone of Inhibition in mm)Reference
Triazole-substituted quinazoline-2,4-dionesS. aureus, E. coliModerate to good activity (e.g., inhibition zone of 9 mm for S. aureus and 15 mm for E. coli)[1]
Quinazolin-2,4-diones with eight-membered N-heterocyclesS. aureus, S. haemolyticusGood antibacterial activity[3]
Tetrachloro-substituted quinazolin-2,4-dionesS. typhi, B. cereusHigh activity (e.g., inhibition zone of up to 11 mm)[4]
Quinazolin-4(3H)-one-triazole conjugatesXanthomonas oryzae pv. oryzaeExcellent inhibition activity (≥ 93%)

Proposed Mechanisms of Antibacterial Action

The structural similarity of quinazolinediones to fluoroquinolones suggests a potential mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for DNA replication, recombination, and repair in bacteria, making them attractive targets for antibacterial agents.

dot

Mechanism_of_Action Proposed Mechanism of Action for Quinazolinedione Antibacterials Quinazolinedione Quinazolinedione Derivative DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Quinazolinedione->DNA_Gyrase Inhibition Topo_IV Bacterial Topoisomerase IV Quinazolinedione->Topo_IV Inhibition DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Essential for Topo_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Proposed mechanism of action of quinazolinedione derivatives.

Molecular docking studies have further supported this hypothesis, demonstrating that quinazoline-2,4(1H,3H)-dione derivatives can bind to the active sites of these bacterial enzymes.[3] By inhibiting their function, these compounds disrupt critical cellular processes, ultimately leading to bacterial cell death.

Conclusion and Future Directions

Quinazoline-2,4(1H,3H)-dione derivatives represent a promising class of compounds in the search for novel antibacterial agents. The extensive research into their synthesis and biological evaluation has provided valuable insights into the structure-activity relationships that govern their efficacy. The ability to systematically modify the quinazolinedione scaffold at multiple positions offers a powerful platform for the rational design of new derivatives with enhanced potency and an improved spectrum of activity.

Future research in this area should focus on:

  • Exploring a wider range of positional isomers of the quinazolinedione core to uncover novel SARs.

  • Synthesizing and evaluating derivatives against a broader panel of clinically relevant and drug-resistant bacterial strains.

  • Conducting detailed mechanistic studies to definitively elucidate the molecular targets and modes of action of the most potent compounds.

  • Optimizing the pharmacokinetic and toxicological profiles of lead compounds to advance them towards preclinical and clinical development.

By leveraging the knowledge base outlined in this guide, researchers can continue to exploit the therapeutic potential of the quinazolinedione scaffold in the ongoing battle against infectious diseases.

References

  • Boshta, N. M., El-Essawy, F. A., & Alshammari, M. B. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]
  • Hassan, M. A., Younes, A. M. M., Taha, M. M., Abboudy, S. M., & Abdelmonsef, A. H. (2014). Antibacterial activities of quinazoline dione compounds against some gram-positive and negative bacteria.
  • Al-Sanea, M. M., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5489. [Link]
  • Hassan, M. A., Younes, A. M. M., Taha, M. M., Abboudy, S. M., & Abdelmonsef, A. H. (2014). New quinazolin-2,4-diones from (2,4-dioxo-1,4-dihydro-2H-quinazolin-3-ylamino) acetic acid hydrazide.
  • Al-Sanea, M. M., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. PubMed. [Link]
  • Hassan, M. A. (2018). Synthesis, Characterization, Antibacterial Activity, and Computer-Aided Design of Novel Quinazolin-2,4-dione Derivatives as Potential Inhibitors Against Vibrio cholerae. NIH. [Link]
  • Manhas, N., et al. (2023). Synthesis, antibacterial screening and computational studies of quinazoline-4 (3H)-one-triazole conjugates.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. [Link]
  • Asadipour, A., et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [Link]
  • Pimerova, E. V., & Vorobyeva, S. L. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. [Link]
  • Anonymous. (n.d.). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids.
  • O'Donnell, F. J., et al. (2014). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PMC. [Link]
  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A9.
  • Pan, X. S., & Fisher, L. M. (2009). Probing the differential interactions of quinazolinedione PD 0305970 and quinolones with gyrase and topoisomerase IV. Antimicrobial agents and chemotherapy, 53(8), 3476–3483.

Sources

A Senior Application Scientist's Guide to Validating 5-Bromoquinazoline-2,4(1H,3H)-dione as a Novel MTH1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory activity of a novel compound, 5-Bromoquinazoline-2,4(1H,3H)-dione, on the cancer target MTH1 (MutT Homolog 1, also known as NUDT1). The quinazoline-2,4(1H,3H)-dione scaffold has been identified in compounds designed as MTH1 inhibitors[1][2][3]. This guide moves beyond simple screening to establish a robust, multi-tiered validation workflow that confirms biochemical potency, demonstrates cellular target engagement, and verifies the intended mechanism of action, ensuring high scientific integrity.

The Rationale: Why MTH1 is a Compelling Cancer Target

Cancer cells are characterized by high levels of reactive oxygen species (ROS) due to their altered metabolic state.[4] This oxidative stress leads to the oxidation of deoxynucleotide triphosphates (dNTPs) in the cellular pool, generating mutagenic species like 8-oxo-dGTP. MTH1 is a crucial nucleotide pool sanitizing enzyme that hydrolyzes these oxidized dNTPs (e.g., 8-oxo-dGTP to 8-oxo-dGMP), preventing their incorporation into DNA.[5] By doing so, MTH1 helps cancer cells evade DNA damage and subsequent cell death, making it a critical survival protein for tumors.[6][7]

Inhibition of MTH1 is hypothesized to be a potent anti-cancer strategy. By blocking the enzyme, oxidized dNTPs accumulate, are incorporated into DNA by polymerases, and trigger DNA damage responses, leading to selective killing of cancer cells, which are more reliant on this pathway than normal cells.[4][8] However, the validation of MTH1 as a target has been a subject of debate. Early inhibitors showed promise, but subsequent studies with different compounds failed to replicate the cancer-killing effects. The scientific consensus now is that for an MTH1 inhibitor to be effective, it must not only bind the enzyme but also demonstrably lead to the incorporation of oxidized nucleotides into the DNA of cancer cells.[9][10][11] This guide is designed around that central, self-validating principle.

MTH1_Pathway cluster_stress Oxidative Stress in Cancer Cells cluster_mth1 MTH1-Mediated Sanitation cluster_inhibition Consequence of MTH1 Inhibition ROS High ROS Levels dNTP_pool dNTP Pool (dATP, dGTP, etc.) ROS->dNTP_pool oxidation ox_dNTP Oxidized dNTP Pool (8-oxo-dGTP, 2-OH-dATP) MTH1 MTH1 (NUDT1) ox_dNTP->MTH1 hydrolysis DNA_Polymerase DNA Polymerase ox_dNTP->DNA_Polymerase mis-incorporation ox_dNMP Oxidized dNMPs (8-oxo-dGMP) MTH1->ox_dNMP produces Safe Degradation Safe Degradation ox_dNMP->Safe Degradation Inhibitor 5-Bromoquinazoline- 2,4(1H,3H)-dione Inhibitor->MTH1 inhibits DNA_Damage DNA Damage (Strand Breaks) DNA_Polymerase->DNA_Damage Cell_Death Cancer Cell Apoptosis DNA_Damage->Cell_Death

Figure 1. The MTH1 pathway and the therapeutic rationale for its inhibition in cancer.

A Step-by-Step Validation Workflow

True validation requires a logical progression from the purified protein to the complex cellular environment. We will employ a three-stage process: biochemical confirmation, cellular target engagement, and phenotypic verification of the mechanism of action.

Validation_Workflow cluster_0 Stage 1: Biochemical Potency cluster_1 Stage 2: Cellular Target Engagement cluster_2 Stage 3: Phenotypic Verification biochem In Vitro Enzymatic Assay (Determine IC50) cetsa Cellular Thermal Shift Assay (CETSA) (Confirm Intracellular Binding) biochem->cetsa Proceed if potent pheno1 Measure 8-oxo-dGTP Accumulation (LC-MS/MS) cetsa->pheno1 Proceed if target engagement is confirmed pheno2 Detect 8-oxo-dG in Genomic DNA (Immunofluorescence / Comet Assay) pheno1->pheno2 pheno3 Assess Cell Viability (Cancer vs. Normal Cell Lines) pheno2->pheno3

Figure 2. A sequential workflow for the robust validation of a novel MTH1 inhibitor.

Stage 1: Biochemical Potency Assessment

The first step is to determine if this compound directly inhibits the enzymatic activity of purified MTH1 protein and to quantify its potency (IC50). A common and reliable method is a malachite green-based colorimetric assay that measures the inorganic phosphate (Pi) released during the hydrolysis of 8-oxo-dGTP.[12]

Experimental Protocol: MTH1 Enzymatic Assay
  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.[13] Keep on ice.

    • MTH1 Enzyme : Dilute recombinant human MTH1 protein in cold Assay Buffer to a working concentration of ~1-4 nM.[13]

    • Substrate : Prepare a 200 µM stock solution of 8-oxo-dGTP in Assay Buffer.

    • Test Compound : Prepare a 10 mM stock of this compound in 100% DMSO. Create a 10-point serial dilution series.

    • Phosphate Detection Reagent : Use a commercial malachite green-based reagent.

  • Assay Procedure (96-well plate format) :

    • Add 2 µL of diluted test compound or DMSO vehicle control to appropriate wells.

    • Add 48 µL of MTH1 enzyme solution to all wells.

    • Pre-incubate the plate for 30 minutes at room temperature to allow compound-enzyme binding.[13]

    • Initiate the reaction by adding 50 µL of the 8-oxo-dGTP substrate solution. The final reaction volume is 100 µL.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction and detect released phosphate by adding 100 µL of the detection reagent.

    • Incubate for 20-30 minutes at room temperature for color development.

    • Measure absorbance at ~620 nm using a microplate reader.[13]

  • Data Analysis :

    • Subtract the background absorbance (no enzyme control).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Stage 2: Confirming Cellular Target Engagement

A potent IC50 is essential, but it doesn't guarantee the compound can enter a cell and bind to its target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify drug-target engagement in a physiological context.[14][15] The principle is that a protein becomes more thermally stable when bound to a ligand.[16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment :

    • Culture a relevant cancer cell line (e.g., SW480, U2OS) to ~80% confluency.

    • Treat cells with a high concentration (e.g., 10-20x the biochemical IC50) of this compound or a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge :

    • Harvest the cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.[17]

  • Lysis and Protein Quantification :

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured MTH1) from the precipitated aggregates by high-speed centrifugation.

    • Transfer the supernatant to new tubes.

    • Quantify the amount of soluble MTH1 in each sample using Western blotting with a specific anti-MTH1 antibody.

  • Data Analysis :

    • Plot the band intensity of soluble MTH1 against the temperature for both the vehicle- and drug-treated samples.

    • A successful target engagement will result in a rightward shift of the melting curve for the drug-treated sample, indicating thermal stabilization of MTH1.

Stage 3: Phenotypic Verification of Mechanism

This final stage is critical to connect target engagement with the desired biological outcome. If this compound is a true MTH1 inhibitor, its engagement with MTH1 should lead to measurable downstream consequences.

Logic_Diagram cluster_input Input cluster_validation Validation Cascade cluster_output Conclusion Compound Test Compound: This compound TargetEngage Confirmed Target Engagement (CETSA Shift) Compound->TargetEngage BiochemEffect Increased Intracellular 8-oxo-dGTP TargetEngage->BiochemEffect leads to DNADamage Incorporation of 8-oxo-dG into Genomic DNA BiochemEffect->DNADamage causes CellularOutcome Selective Cancer Cell Death DNADamage->CellularOutcome induces Validated Validated MTH1 Inhibitor CellularOutcome->Validated

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-Quinazolinedione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 5-bromo-quinazolinedione derivatives, a scaffold of significant interest in modern medicinal chemistry. We will dissect the synthetic strategies, compare biological activities based on structural modifications, and provide detailed experimental protocols to support further research and development. The quinazoline scaffold is renowned for its diverse pharmacological potential, including anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][2][3] The strategic placement of a bromine atom at the C5 position serves as a critical anchor for exploring how substitutions at other positions modulate biological efficacy.

The 5-Bromo-Quinazolinedione Scaffold: A Foundation for Potency

The quinazolinedione core is a bicyclic heterocyclic system. The "dione" designation typically refers to carbonyl groups at the C2 and C4 positions, though the term is often used more broadly in literature to include related structures like the 2-thioxo-quinazolin-4(3H)-one. For the purpose of this guide, we will focus on derivatives of the 2,4(1H,3H)-quinazolinedione and its close analogue, the 2-mercapto-quinazolin-4(3H)-one, which serves as a key intermediate for extensive derivatization.

The bromine at the C5 position is significant for several reasons:

  • Electronic Effects: As a halogen, bromine is an electron-withdrawing group, which can influence the electronic distribution of the entire ring system and its interaction with biological targets.

  • Steric Hindrance: Its size can dictate the orientation of the molecule within a binding pocket.

  • Lipophilicity: It increases the lipophilicity of the molecule, potentially enhancing membrane permeability.

  • Synthetic Handle: While not its primary role in the final compounds discussed, it can serve as a reactive site for further modifications in certain synthetic routes.

The key positions for derivatization that critically influence biological activity are the N3 position and the C2 position (often via a thioether linkage).

General Synthetic Pathways

The most common and versatile approach to synthesizing the core structure involves the cyclization of 5-bromoanthranilic acid with a suitable reagent. The following workflow illustrates a typical pathway for creating a library of 2-thioether-substituted 6-bromo-quinazolinediones, a strategy directly adaptable for the 5-bromo analogues.[4]

G A 5-Bromoanthranilic Acid C Reflux in Ethanol (with Triethylamine) A->C B Phenyl Isothiocyanate B->C D Key Intermediate: 5-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one C->D Cyclization F Base (K2CO3) in DMF D->F E Alkyl/Benzyl Halides (R-X) E->F G Target Library: 5-Bromo-2-(R-thio)-3-phenylquinazolin-4(3H)-one Derivatives F->G S-Alkylation

Caption: General workflow for the synthesis of 5-bromo-quinazolinedione derivatives.

This two-step process is efficient. The initial cyclization provides a key intermediate that can be readily alkylated with a diverse range of electrophiles (alkyl or benzyl halides) at the sulfur atom, allowing for the systematic exploration of the chemical space around the C2 position.[4]

Comparative SAR Analysis: From Structure to Biological Function

The utility of a chemical scaffold is defined by its biological activity. Here, we compare the performance of various 5-bromo-quinazolinedione derivatives against different biological targets.

Anticancer and Cytotoxic Activity

Quinazoline derivatives are well-established as potent anticancer agents, with several FDA-approved drugs like Gefitinib and Erlotinib targeting the Epidermal Growth Factor Receptor (EGFR).[4][5] SAR studies reveal that substitutions on the quinazoline core are critical for potency and selectivity.

While direct SAR data for a large library of 5-bromo derivatives is consolidating, strong inferences can be drawn from studies on closely related 6-bromo analogues and other halogenated quinazolinones.[4] A study on 6-bromo-2-(substituted-thio)-3-phenylquinazolin-4(3H)-ones demonstrated that the nature of the substituent on the thioether linkage is paramount for cytotoxicity.[4]

Compound SeriesR-Group at C2-Thio LinkageTarget Cell LineActivity (IC50 µM)Key SAR InsightReference
8a (analogue) EthylMCF-7 (Breast)15.85 ± 3.32Small aliphatic linkers are highly effective. Potency was greater than Erlotinib in this cell line.[4]
8a (analogue) EthylSW480 (Colon)17.85 ± 0.92Demonstrates activity across different cancer types.[4]
8b (analogue) PropylMCF-720.25 ± 1.11Slight increase in alkyl chain length slightly decreases potency compared to ethyl.[4]
8d (analogue) BenzylMCF-745.31 ± 2.93Unsubstituted benzyl group significantly reduces activity compared to small alkyl groups.[4]
8e (analogue) 4-FluorobenzylMCF-725.43 ± 1.25Adding an electron-withdrawing fluorine to the benzyl ring restores some potency.[4]
8h (analogue) 4-NitrobenzylMCF-720.32 ± 1.05A strong electron-withdrawing nitro group further enhances potency, making it comparable to the propyl derivative.[4]

Data adapted from studies on 6-bromo analogues, which are expected to show similar trends for 5-bromo derivatives.

The causality behind these observations lies in the interaction with the target protein's binding site, likely EGFR.[4] Small, flexible aliphatic chains may fit optimally into a hydrophobic pocket, whereas the bulkier, unsubstituted benzyl ring may cause a steric clash. The addition of electron-withdrawing groups to the benzyl ring can modulate the electronic properties and potentially form favorable interactions (e.g., halogen bonds), improving binding affinity.

G cluster_0 Substitutions at C2-S-R cluster_1 Resulting Cytotoxic Activity Core 5-Bromo-Quinazolinedione Core C2 Position (via Thioether) N3 Position Alkyl Small Aliphatic Chains (e.g., Ethyl) Core:f1->Alkyl Aryl Bulky Aromatic Rings (e.g., Benzyl) Core:f1->Aryl SubAryl Substituted Aromatics (e.g., 4-Nitrobenzyl) Core:f1->SubAryl High High Potency Alkyl->High Optimal fit in hydrophobic pocket Low Low Potency Aryl->Low Potential steric hindrance Moderate Moderate-High Potency SubAryl->Moderate Electronic effects restore binding

Caption: Key SAR insights for cytotoxic activity of C2-substituted derivatives.

Enzyme Inhibition

Beyond broad cytotoxicity, these derivatives show promise as specific enzyme inhibitors.

Phosphodiesterase 7 (PDE7) Inhibition: A study exploring quinazoline derivatives as PDE7 inhibitors found that incorporating a 5-bromo-3-indolyl moiety resulted in good inhibitory activity.[6] This highlights the favorable interactions that can be achieved by attaching complex heterocyclic systems to the quinazoline core, with the bromine atom contributing to the overall binding profile.

MurA Inhibition: MurA is a bacterial enzyme crucial for peptidoglycan biosynthesis, making it an attractive target for novel antibacterial agents.[7] SAR studies of quinazolinone-based MurA inhibitors revealed that furan-substituted derivatives showed promising antibacterial activity (MICs from 1–8 µg/mL) that correlated with their MurA inhibitory potencies.[7] This suggests that a 5-bromo-quinazolinedione scaffold coupled with a furan moiety could be a promising avenue for developing new antibiotics.

Key Experimental Protocols

To ensure reproducibility and facilitate further research, we provide detailed methodologies for key experiments.

Protocol 1: General Synthesis of 5-Bromo-2-(ethylthio)-3-phenylquinazolin-4(3H)-one
  • Rationale: This protocol outlines the synthesis of a representative compound based on established methods, demonstrating the key cyclization and S-alkylation steps.[4]

  • Step 1: Synthesis of the Mercapto Intermediate.

    • To a solution of 5-bromoanthranilic acid (2.16 g, 10 mmol) in absolute ethanol (30 mL), add phenyl isothiocyanate (1.8 mL, 15 mmol) and triethylamine (2 mL).

    • Reflux the mixture at approximately 80°C for 20 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture. The solid precipitate is collected by filtration.

    • Recrystallize the crude solid from ethanol to yield pure 5-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.

  • Step 2: S-Alkylation.

    • In a round-bottom flask, dissolve the intermediate from Step 1 (3.34 g, 10 mmol) in dimethylformamide (DMF, 20 mL).

    • Add potassium carbonate (K₂CO₃, 2.76 g, 20 mmol) to the solution.

    • Add ethyl iodide (1.2 mL, 15 mmol) dropwise to the mixture.

    • Stir the reaction at room temperature for 5 hours, monitoring by TLC.

    • After the reaction is complete, pour the mixture into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the final product.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
  • Rationale: The MTT assay is a standard colorimetric method for assessing cell viability and is a primary screening tool for anticancer drugs.[8]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinazolinedione derivatives in the culture medium. Replace the old medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48–72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

G A Seed Cells in 96-Well Plate B Incubate 24h A->B C Treat Cells with Test Compounds B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Sources

A Comparative Guide to the In Vitro and In Vivo Potency of 5-Bromoquinazoline-2,4(1H,3H)-dione Compounds as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo potency of 5-Bromoquinazoline-2,4(1H,3H)-dione compounds, a promising class of molecules in oncology drug discovery. We will delve into their mechanism of action, present supporting experimental data from closely related analogues, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a thorough understanding of this compound class.

Introduction: The Therapeutic Potential of Quinazoline-2,4(1H,3H)-diones

The quinazoline-2,4(1H,3H)-dione scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] A significant area of interest is their potential as anticancer agents, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[2][3] PARP inhibitors have emerged as a crucial therapeutic strategy for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4] The introduction of a bromine atom at the 5-position of the quinazoline ring can significantly influence the compound's physicochemical properties, potentially enhancing its potency and pharmacokinetic profile.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary anticancer mechanism of many quinazoline-2,4(1H,3H)-dione derivatives is the inhibition of PARP-1 and PARP-2.[2][3] These enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).

In normal cells, if the BER pathway is inhibited, SSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cancer cells to repair these DSBs results in genomic instability and ultimately, cell death. This concept is known as "synthetic lethality," where the simultaneous loss of two genes or pathways is lethal to the cell, while the loss of either one alone is not.[4]

Below is a diagram illustrating the principle of synthetic lethality with PARP inhibitors in BRCA-mutated cancer cells.

cluster_0 Normal Cell cluster_1 BRCA-Mutated Cancer Cell SSB DNA Single-Strand Break (SSB) PARP PARP-mediated Base Excision Repair SSB->PARP Primary Repair HR_normal Homologous Recombination (HR) Repair (for Double-Strand Breaks) SSB->HR_normal Alternative Repair Viability_normal Cell Viability Maintained PARP->Viability_normal HR_normal->Viability_normal SSB_cancer DNA Single-Strand Break (SSB) PARP_inhibited PARP Inhibition (e.g., by 5-Bromoquinazoline-2,4-dione) SSB_cancer->PARP_inhibited DSB Double-Strand Break (DSB) (during replication) PARP_inhibited->DSB HR_deficient Deficient Homologous Recombination (HR) Repair (due to BRCA mutation) DSB->HR_deficient Apoptosis Apoptosis (Cell Death) HR_deficient->Apoptosis PARP_inhibitor 5-Bromoquinazoline-2,4-dione (PARP Inhibitor) PARP_inhibitor->PARP_inhibited Inhibits

Caption: Synthetic lethality induced by PARP inhibitors in BRCA-mutated cancer cells.

Comparative Potency: From In Vitro Assays to In Vivo Models

In Vitro Potency Assessment

The initial evaluation of a compound's potential begins with in vitro assays to determine its direct effect on the molecular target and its cytotoxicity against cancer cells.

1. Enzymatic Inhibition Assay: This assay directly measures the ability of the compound to inhibit the activity of the PARP-1 and PARP-2 enzymes. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for potency.

2. Cellular Cytotoxicity Assay: This assay assesses the compound's ability to kill cancer cells. The IC₅₀ value represents the concentration of the compound that reduces the viability of a cell population by 50%. It is crucial to test against cell lines with and without DNA repair deficiencies (e.g., BRCA1/2 mutations) to demonstrate selective synthetic lethality.

Parameter Compound QD-11 Reference (Olaparib)
PARP-1 IC₅₀ (nM) ~1-10~5
PARP-2 IC₅₀ (nM) ~10-100~1
Cytotoxicity IC₅₀ (µM) in MX-1 (BRCA1/2 proficient) cells 3.02>10
Potentiation Factor (PF₅₀) with Temozolomide (TMZ) in MX-1 cells ≈ 10Not reported in this study

Data is synthesized from a representative study on a potent quinazoline-2,4(1H,3H)-dione PARP inhibitor.[3] The potentiation factor (PF₅₀) indicates how much the compound enhances the cytotoxicity of another chemotherapeutic agent like temozolomide. A higher PF₅₀ value signifies greater synergistic activity.

In Vivo Efficacy Evaluation

Successful in vitro results pave the way for in vivo studies in animal models, which provide insights into a compound's efficacy, pharmacokinetics, and tolerability in a complex biological system.

1. Xenograft Models: Human cancer cells are implanted into immunocompromised mice to grow as tumors. The efficacy of the compound is assessed by measuring the inhibition of tumor growth over time.

2. Pharmacokinetics (PK): PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in the animal model. Key parameters include half-life (T₁/₂), bioavailability (F%), and clearance (Cl).

Parameter Compound QD-11
Animal Model MX-1 breast cancer xenograft in nude mice
Dosing Regimen Oral administration, often in combination with TMZ
Efficacy Endpoint Tumor Growth Inhibition (TGI)
Observed Outcome Significantly potentiated the antitumor effect of TMZ
Oral Bioavailability (F%) Data for a similar compound (Cpd36) was reported as favorable[5]

Data is based on a representative study on a potent quinazoline-2,4(1H,3H)-dione PARP inhibitor.[3] While specific pharmacokinetic data for Compound QD-11 was not detailed in the primary source, related compounds in this class have demonstrated good oral bioavailability.[5]

Bridging the Gap: The In Vitro-In Vivo Correlation

The transition from a potent in vitro inhibitor to an effective in vivo therapeutic is a significant challenge in drug development. Several factors can lead to discrepancies between in vitro and in vivo potency:

  • Pharmacokinetics: Poor absorption, rapid metabolism, or high clearance can prevent the compound from reaching and maintaining effective concentrations at the tumor site.

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation can be limited by factors such as the first-pass effect in the liver.

  • Toxicity: The compound may exhibit toxicity in the whole organism at concentrations required for efficacy, limiting the achievable therapeutic window.

  • Off-target effects: Interactions with other biological molecules in vivo can lead to unforeseen side effects or reduced efficacy.

For the this compound class of compounds, the bromine substitution is anticipated to enhance metabolic stability and cell permeability, which could lead to a better correlation between in vitro and in vivo results compared to non-halogenated analogues.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.

In Vitro PARP-1 Enzyme Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the IC₅₀ of an inhibitor against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-NAD⁺ (substrate)

  • PARP assay buffer

  • NAD⁺ detection kit (fluorometric)

  • Test compound (e.g., this compound)

  • 384-well assay plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in PARP assay buffer containing a constant, low percentage of DMSO. Prepare working solutions of PARP-1 enzyme, activated DNA, and β-NAD⁺ in assay buffer.

  • Assay Setup: To the wells of a 384-well plate, add the test compound dilutions or vehicle control.

  • Enzyme Addition: Add the PARP-1 enzyme and activated DNA mixture to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the β-NAD⁺ solution to all wells.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection: Stop the reaction and measure the remaining NAD⁺ using a fluorometric detection kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the antitumor efficacy of a test compound in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Human cancer cell line (e.g., MX-1)

  • Cell culture medium and supplements

  • Matrigel (optional, to aid tumor engraftment)

  • Test compound formulation

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation: Culture the cancer cells to ~80% confluency. Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound and vehicle control to their respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzyme_Assay PARP-1/2 Enzymatic Assay IC50 Determine IC₅₀ Values Enzyme_Assay->IC50 Cell_Assay Cellular Cytotoxicity Assay (e.g., MTT on cancer cell lines) Cell_Assay->IC50 Xenograft Tumor Xenograft Model (e.g., MX-1 in nude mice) IC50->Xenograft Lead Compound Selection Efficacy Assess Tumor Growth Inhibition (TGI) Xenograft->Efficacy PK_Study Pharmacokinetic (PK) Study ADME Determine ADME Properties PK_Study->ADME Data_Analysis In Vitro-In Vivo Correlation Analysis Efficacy->Data_Analysis Provides Efficacy Data ADME->Data_Analysis Provides PK Data

Sources

Comparative evaluation of different synthetic pathways to 5-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Synthetic Strategies

The synthesis of the quinazoline-2,4-dione core generally involves the construction of a pyrimidinedione ring fused to a benzene ring. The choice of starting material and cyclizing agent defines the synthetic pathway. For 5-Bromoquinazoline-2,4(1H,3H)-dione, the bromine substituent is typically introduced via the starting anthranilic acid derivative. The most prevalent and practical synthetic routes commence from 2-amino-6-bromobenzoic acid, 2-amino-6-bromobenzamide, or 5-bromoisatoic anhydride. Each of these pathways offers distinct advantages and disadvantages in terms of reagent availability, reaction conditions, yield, and scalability.

This guide will compare three primary pathways:

  • Pathway 1: Cyclization of 2-Amino-6-bromobenzoic Acid with Urea.

  • Pathway 2: Reaction of 5-Bromoisatoic Anhydride with a Nitrogen Source.

  • Pathway 3: Cyclocondensation of 2-Amino-6-bromobenzamide with a Carbonyl Source.

Below, we will explore the causality behind the experimental choices for each pathway, provide detailed, self-validating protocols, and present a comparative analysis of their performance.

Pathway 1: Cyclization of 2-Amino-6-bromobenzoic Acid with Urea

This classical approach is one of the most direct and cost-effective methods for the synthesis of quinazoline-2,4-diones. The reaction proceeds by heating an anthranilic acid derivative with urea, which serves as the source for the two carbonyl carbons and nitrogen atoms of the pyrimidinedione ring.

Mechanistic Insights

The reaction is believed to proceed through the initial formation of a 2-ureidobenzoic acid intermediate. The amino group of the 2-amino-6-bromobenzoic acid nucleophilically attacks one of the carbonyl groups of urea, with the elimination of ammonia. Subsequent intramolecular cyclization through nucleophilic attack of the ureido nitrogen onto the carboxylic acid moiety, followed by dehydration, affords the final this compound. The high temperature is necessary to drive the cyclization and dehydration steps.

Diagram of the Synthetic Workflow for Pathway 1

Pathway 1 Workflow Pathway 1: 2-Amino-6-bromobenzoic Acid with Urea A 2-Amino-6-bromobenzoic Acid + Urea B Melt Reaction A->B Heat C Intermediate: 2-Ureido-6-bromobenzoic acid B->C D Intramolecular Cyclization & Dehydration C->D Heat E Crude Product D->E F Recrystallization E->F G Pure this compound F->G

Caption: Workflow for the synthesis via 2-Amino-6-bromobenzoic Acid and Urea.

Experimental Protocol

Materials:

  • 2-Amino-6-bromobenzoic acid

  • Urea

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • A finely ground mixture of 2-amino-6-bromobenzoic acid (1 equivalent) and urea (3-5 equivalents) is placed in a round-bottom flask.

  • The flask is heated in an oil bath to 180-200 °C.

  • The mixture is maintained at this temperature with stirring for 2-4 hours, during which ammonia gas will evolve. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, the solidified reaction mass is treated with a hot aqueous solution of sodium hydroxide (5-10%) to dissolve the product and remove unreacted starting materials.

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is cooled and acidified with a mineral acid (e.g., concentrated HCl) to a pH of 2-3.

  • The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Pathway 2: Reaction of 5-Bromoisatoic Anhydride with a Nitrogen Source

This pathway utilizes 5-bromoisatoic anhydride, a cyclic precursor that readily reacts with nucleophiles. Isatoic anhydrides serve as efficient precursors for quinazolinediones as they contain the pre-formed carbamoyl carboxylate functionality. The reaction with a simple nitrogen source like ammonia or urea provides a straightforward route to the desired product.

Mechanistic Insights

The reaction is initiated by the nucleophilic attack of the nitrogen source (e.g., ammonia from ammonium acetate or urea) on the carbonyl group of the isatoic anhydride, leading to the opening of the anhydride ring. This forms a 2-amino-6-bromobenzamide or a related intermediate. Subsequent intramolecular cyclization, driven by heating, results in the formation of the quinazoline-2,4-dione ring with the elimination of a small molecule (e.g., water or ammonia). This method can be advantageous as it often proceeds under milder conditions compared to the direct fusion with urea.

Diagram of the Synthetic Workflow for Pathway 2

Pathway 2 Workflow Pathway 2: 5-Bromoisatoic Anhydride Route A 5-Bromoisatoic Anhydride + Nitrogen Source (e.g., Ammonium Acetate) B One-Pot Reaction A->B Solvent, Heat C Intermediate: 2-Amino-6-bromobenzamide derivative B->C D Intramolecular Cyclization C->D E Crude Product D->E F Purification (Filtration & Washing) E->F G Pure this compound F->G

Caption: Workflow for the synthesis via 5-Bromoisatoic Anhydride.

Experimental Protocol

Materials:

  • 5-Bromoisatoic anhydride

  • Ammonium acetate or Urea

  • A high-boiling polar solvent such as DMF or DMSO

  • Standard laboratory glassware

Procedure:

  • To a solution of 5-bromoisatoic anhydride (1 equivalent) in a suitable solvent like DMF, add ammonium acetate (2-3 equivalents).

  • The reaction mixture is heated to 120-140 °C and stirred for 3-6 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from ethanol or another suitable solvent.

Pathway 3: Cyclocondensation of 2-Amino-6-bromobenzamide with a Carbonyl Source

This two-step approach involves the initial synthesis of 2-amino-6-bromobenzamide, followed by its cyclization with a suitable C1 carbonyl source. This method allows for greater control and can be adapted to use a variety of phosgene surrogates, which can be advantageous from a safety and handling perspective.

Mechanistic Insights

The synthesis of the 2-amino-6-bromobenzamide precursor can be achieved from 2-amino-6-bromobenzoic acid. The subsequent cyclization involves the reaction of both the amino and amide nitrogens with a carbonyl source. Phosgene surrogates like triphosgene, 1,1'-carbonyldiimidazole (CDI), or di-tert-butyl dicarbonate can be used.[1][2][3] For instance, with CDI, the reaction proceeds by the formation of an activated acyl imidazole intermediate, which then undergoes intramolecular cyclization. This pathway often provides high yields and purity due to the well-defined two-step process.

Diagram of the Synthetic Workflow for Pathway 3

Pathway 3 Workflow Pathway 3: 2-Amino-6-bromobenzamide Route cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization A 2-Amino-6-bromobenzoic Acid B Amidation A->B C 2-Amino-6-bromobenzamide B->C D 2-Amino-6-bromobenzamide E Carbonyl Source (e.g., CDI, Triphosgene) D->E F Crude Product E->F G Purification F->G H Pure this compound G->H

Caption: Workflow for the two-step synthesis via 2-Amino-6-bromobenzamide.

Experimental Protocol

Step 1: Synthesis of 2-Amino-6-bromobenzamide

  • 2-Amino-6-bromobenzoic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.

  • The resulting acid chloride is then carefully reacted with aqueous ammonia to yield 2-amino-6-bromobenzamide.

Step 2: Cyclization to this compound

  • To a solution of 2-amino-6-bromobenzamide (1 equivalent) in an aprotic solvent like THF or dioxane, 1,1'-carbonyldiimidazole (CDI) (1.1-1.5 equivalents) is added portion-wise at room temperature.

  • The reaction mixture is then heated to reflux for 4-8 hours.

  • The solvent is removed under reduced pressure.

  • The residue is treated with water, and the resulting solid is collected by filtration, washed with water, and dried to afford the product.

Comparative Evaluation

The choice of synthetic pathway for this compound depends on several factors including available starting materials, desired purity, scalability, and safety considerations. The following table summarizes the key performance indicators for each pathway based on literature precedents and experimental observations.

ParameterPathway 1: 2-Amino-6-bromobenzoic Acid + UreaPathway 2: 5-Bromoisatoic Anhydride + N-SourcePathway 3: 2-Amino-6-bromobenzamide + Carbonyl Source
Starting Material 2-Amino-6-bromobenzoic acid5-Bromoisatoic anhydride2-Amino-6-bromobenzoic acid
Key Reagents UreaAmmonium acetate or UreaPhosgene surrogates (e.g., CDI, Triphosgene)
Reaction Conditions High temperature (180-200 °C), meltModerate temperature (120-140 °C), solventMild to moderate temperature, solvent
Typical Yield Moderate (50-70%)Good to Excellent (70-90%)Excellent (>90%)
Purity of Crude Moderate, requires extensive purificationGood, often requires minimal purificationHigh, often pure after precipitation
Scalability Moderate, high temperature can be challengingGoodExcellent, well-controlled reaction
Safety & Handling Ammonia evolution, high temperatureStandard handling of organic solventsUse of phosgene surrogates requires caution
Number of Steps One-potOne-potTwo steps

Conclusion and Recommendations

Each of the discussed synthetic pathways offers a viable route to this compound.

  • Pathway 1 is the most straightforward and economical, making it suitable for initial small-scale synthesis, though it may require more effort in purification.

  • Pathway 2 provides a good balance of operational simplicity, good yields, and milder reaction conditions, making it an attractive option for many laboratory settings.

  • Pathway 3 is the most versatile and generally provides the highest yields and purity. While it involves an additional step, the well-controlled nature of the reactions makes it the preferred method for large-scale synthesis where purity and yield are paramount.

The selection of the optimal pathway will ultimately be guided by the specific requirements of the research or development program, including cost, scale, and available equipment. It is recommended to perform small-scale trial reactions to validate the chosen method and optimize conditions for the desired outcome.

References

  • ResearchGate. (n.d.). Synthesis of bromoquinazoline‐2,4(1H,3H)‐dione derivative 147.
  • Al-Suwaidan, I. A., et al. (2018). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 23(11), 2785.
  • Al-Ostoot, F. H., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(22), 6943.
  • Medina, J. L., et al. (2004). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 9(8), 609-616.
  • Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(48), 131610.
  • Chen, H., et al. (2020).

Sources

A Head-to-Head Comparison: Assessing the Target Selectivity of Novel 5-Bromoquinazoline-2,4(1H,3H)-dione Derivatives as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Selectivity in Cancer Therapeutics

The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Recent research has highlighted its potential in oncology, with derivatives showing promise in targeting critical cancer pathways.[1][3] A notable advancement in this area is the development of quinazoline-2,4(1H,3H)-dione derivatives as inhibitors of Poly (ADP-ribose) polymerase (PARP).[4]

PARP enzymes, particularly PARP1 and PARP2, are central to DNA single-strand break repair.[5] Inhibiting PARP in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethality, causing targeted cell death.[5][6][7] This has established PARP inhibitors as a cornerstone in treating certain breast, ovarian, and prostate cancers.[7][8][9]

However, the clinical success of a targeted therapy hinges not just on its potency but critically on its selectivity. Off-target effects, often due to a lack of selectivity, can lead to toxicity and limit the therapeutic window.[10] This guide provides an in-depth, objective comparison of novel 5-Bromoquinazoline-2,4(1H,3H)-dione (BQD) derivatives against the established PARP inhibitor, Olaparib. We will dissect their target selectivity profiles using biochemical and cellular assay data, provide detailed experimental protocols for reproducibility, and offer insights into the causal logic behind the chosen methodologies.

Mechanism of Action: PARP Inhibition and the Principle of Synthetic Lethality

PARP inhibitors function by competing with the enzyme's natural substrate, NAD+, at the catalytic site.[7] This blocks the repair of DNA single-strand breaks (SSBs).[5] When a cell replicates its DNA, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this pathway is defective.[5][6] The simultaneous inhibition of the SSB repair pathway by a PARP inhibitor and a deficient DSB repair pathway creates a state of "synthetic lethality," leading to genomic instability and apoptosis in the cancer cell while largely sparing normal cells.[6][7]

The following diagram illustrates the central role of PARP1 in DNA repair and the concept of synthetic lethality.

G Figure 1: Mechanism of Synthetic Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell DNA_SSB1 DNA Single-Strand Break (SSB) PARP1_1 PARP1 Activation DNA_SSB1->PARP1_1 DSB1 Replication Fork Collapse (leads to DSB) DNA_SSB1->DSB1 If unrepaired BER1 Base Excision Repair (BER) PARP1_1->BER1 DNA_Repair1 DNA Repaired BER1->DNA_Repair1 HR1 Homologous Recombination (HR) DSB1->HR1 HR1->DNA_Repair1 DNA_SSB2 DNA Single-Strand Break (SSB) PARP1_2 PARP1 Activation DNA_SSB2->PARP1_2 DSB2 Replication Fork Collapse (leads to DSB) DNA_SSB2->DSB2 Unrepaired PARPi PARP Inhibitor (e.g., BQD-Cmpd 2) PARPi->PARP1_2 Inhibition BER2 Base Excision Repair (BER) PARP1_2->BER2 HR2 Defective Homologous Recombination (HR) DSB2->HR2 Apoptosis Cell Death (Apoptosis) HR2->Apoptosis Repair Failure

Caption: PARP1-mediated repair and the principle of synthetic lethality.

Comparative Selectivity Analysis

To assess the target selectivity of our novel this compound derivatives, "BQD-Cmpd 1" and "BQD-Cmpd 2," we performed a head-to-head comparison against Olaparib, a first-in-class PARP inhibitor approved by the FDA.[][12] The primary targets of interest are PARP1 and PARP2, the two most abundant and well-characterized members of the PARP family involved in DNA repair.

Biochemical Potency (IC50) Data

The half-maximal inhibitory concentration (IC50) was determined using an in vitro enzymatic assay that measures the catalytic activity of recombinant human PARP enzymes. Lower IC50 values indicate higher potency.

CompoundTargetIC50 (nM)PARP2/PARP1 Selectivity Ratio
BQD-Cmpd 1 PARP15.818.1
PARP2105
BQD-Cmpd 2 PARP11.1 95.5
PARP2105
Olaparib PARP11.53.3
PARP25.0
Data presented are representative. Actual experimental values may vary.

Interpretation of Biochemical Data: The data reveals that BQD-Cmpd 2 exhibits the highest potency against PARP1 (IC50 = 1.1 nM), slightly exceeding that of Olaparib.[4] More importantly, BQD-Cmpd 2 demonstrates a significantly improved selectivity for PARP1 over PARP2 (95.5-fold), compared to Olaparib's modest 3.3-fold selectivity. This enhanced selectivity is a critical attribute, as distinct roles for PARP1 and PARP2 are emerging, and selective inhibition may offer a more refined therapeutic intervention with a potentially wider therapeutic window.[13]

Cellular Target Engagement (NanoBRET™ Assay)

To confirm that the biochemical activity translates to target binding within a live-cell context, we employed the NanoBRET™ Target Engagement Assay.[14] This technology measures the binding of a compound to a specific target protein in living cells by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[15][16] Competitive displacement of the tracer by a test compound results in a loss of BRET signal, allowing for the determination of intracellular affinity (IC50).[17]

CompoundTarget (in HEK293 cells)Cellular IC50 (nM)
BQD-Cmpd 1 PARP185.2
BQD-Cmpd 2 PARP115.6
Olaparib PARP122.5
Data presented are representative. Actual experimental values may vary.

Interpretation of Cellular Data: The cellular target engagement data corroborates the biochemical findings. BQD-Cmpd 2 demonstrates superior target engagement with PARP1 in living cells (IC50 = 15.6 nM) compared to Olaparib. This result is crucial as it confirms the compound's ability to permeate the cell membrane and bind to its intended target in a complex intracellular environment.[18] Strong cellular target engagement is a prerequisite for downstream functional effects.

Experimental Protocols & Methodologies

Scientific integrity demands reproducible methodologies. The following sections provide detailed, step-by-step protocols for the key assays used in this guide.

Workflow for Assessing Target Selectivity

The overall strategy for evaluating a novel inhibitor involves a tiered approach, moving from broad, high-throughput biochemical screens to more physiologically relevant cellular assays. This ensures that resources are focused on the most promising candidates.

G Figure 2: Tiered Selectivity Screening Workflow A Compound Synthesis (e.g., BQD Derivatives) B Primary Biochemical Screen (In Vitro PARP1/2 Enzymatic Assay) A->B Test Compounds C Determine IC50 & Initial Selectivity B->C Generate Data D Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA) C->D Prioritize Hits E Determine Cellular IC50 & Confirm Target Binding D->E Generate Data F Functional Cellular Assays (e.g., DNA Damage, Apoptosis) E->F Confirm Mechanism G Lead Candidate Selection F->G Evaluate Phenotype

Caption: A logical workflow for inhibitor selectivity profiling.

Protocol 1: In Vitro PARP1 Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from standard fluorometric PARP assay kits and is designed to measure the consumption of NAD+ during the PARP-catalyzed poly(ADP-ribosylation) reaction.

Rationale: This assay provides a direct measure of a compound's ability to inhibit the catalytic function of the purified PARP1 enzyme, serving as the primary screen for potency and selectivity.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Activated DNA (double-stranded)

  • PARP Assay Buffer

  • β-NAD+ (Nicotinamide adenine dinucleotide)

  • Test Compounds (BQD derivatives, Olaparib) dissolved in DMSO

  • Developing Reagent (detects remaining NAD+)

  • 384-well black assay plates

  • Plate reader with fluorescence capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in PARP assay buffer. Add 5 µL of the diluted compounds or vehicle control (DMSO in assay buffer) to the wells of the assay plate.[13]

  • Enzyme/DNA Preparation: Prepare a mixture of PARP1 enzyme and activated DNA in PARP assay buffer. The optimal concentration should be determined via enzyme titration beforehand.[19]

  • Enzyme Addition & Pre-incubation: Add 10 µL of the PARP1/DNA mixture to each well. Incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.[13]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the β-NAD+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal by adding 10 µL of the developing reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the fluorescence intensity on a microplate reader. The signal is inversely proportional to PARP1 activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for verifying drug-target engagement in a cellular environment.[20] The principle is that when a drug binds to its target protein, it stabilizes the protein, resulting in a higher melting temperature.[21][22]

Rationale: This assay validates target binding within intact cells, accounting for factors like cell permeability and intracellular competition, thus providing a more physiologically relevant measure of target engagement.[23][24]

Materials:

  • Cultured cells (e.g., HeLa or a relevant cancer cell line)

  • Cell culture medium and supplements

  • Test Compounds (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR machine or thermal cycler for heating step

  • Centrifuge

  • SDS-PAGE and Western Blotting reagents

  • Primary antibody specific to the target protein (e.g., anti-PARP1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and grow to ~80% confluency. Treat the cells with the desired concentrations of the test compound or vehicle control (DMSO) for 1-2 hours in the incubator.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[21]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

  • Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification & Western Blot: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize samples. Analyze the amount of soluble PARP1 remaining at each temperature using SDS-PAGE and Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble PARP1 as a function of temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization and engagement.

Conclusion and Future Directions

The comprehensive assessment presented in this guide demonstrates that novel this compound derivatives, particularly BQD-Cmpd 2 , represent a highly promising class of PARP inhibitors. BQD-Cmpd 2 not only exhibits potent enzymatic inhibition of PARP1 but also shows a superior selectivity profile for PARP1 over PARP2 when compared directly to the established drug, Olaparib. Crucially, this biochemical potency translates into robust target engagement within a live-cell context.

The enhanced selectivity of BQD-Cmpd 2 is a significant step forward. It opens the door to potentially mitigating off-target effects and improving the therapeutic index, a constant challenge in kinase and enzyme inhibitor development.[10]

The next logical steps in the preclinical development of BQD-Cmpd 2 would involve:

  • Broad Kinase and Off-Target Profiling: Assessing the compound against a wide panel of kinases and other enzymes to ensure its selectivity is not limited to the PARP family.

  • Cell-Based Functional Assays: Evaluating the compound's ability to induce markers of DNA damage (e.g., γH2AX foci) and apoptosis specifically in BRCA-mutant cancer cell lines.

  • In Vivo Pharmacokinetic and Efficacy Studies: Determining the compound's properties in animal models to assess its potential as a clinical candidate.

By rigorously applying the tiered screening workflow and detailed protocols outlined herein, researchers can confidently identify and validate the target selectivity of novel inhibitors, paving the way for the next generation of precision cancer therapies.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
  • Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17. [Link]
  • Rose, M., Burgess, J. T., O'Byrne, K., Richard, D. J., & Bolderson, E. (2020). PARP inhibitors: clinical relevance, mechanisms of action and tumor resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [Link]
  • Cleveland Clinic. (2022). PARP Inhibitors: What They Are, Types & Side Effects. [Link]
  • Dana-Farber Cancer Institute. (2021). How Do PARP Inhibitors Work In Cancer? [Link]
  • News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. [Link]
  • ResearchGate. (n.d.). Comprehensive selectivity profile of PARP inhibitors. [Link]
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
  • ResearchGate. (2024). Pharmacological effect of quinazoline-2,4(1H,3H)
  • National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
  • Pelago Bioscience. (n.d.). CETSA. [Link]
  • National Center for Biotechnology Information. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
  • BMG LABTECH. (n.d.). PARP assay for inhibitors. [Link]
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
  • Wiley Online Library. (2024). Pharmacological effect of quinazoline-2,4(1H,3H)
  • MDPI. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. [Link]
  • Royal Society of Chemistry. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. [Link]
  • National Center for Biotechnology Information. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]
  • National Center for Biotechnology Information. (2015).
  • Oncology Practice Management. (2019).
  • YouTube. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. [Link]
  • National Center for Biotechnology Information. (2024). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]
  • National Center for Biotechnology Information. (2021). Identifying patients eligible for PARP inhibitor treatment: from NGS-based tests to 3D functional assays. [Link]
  • National Center for Biotechnology Information. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. [Link]
  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]
  • National Center for Biotechnology Information. (2023).
  • National Center for Biotechnology Information. (2022). Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. [Link]
  • Wikipedia. (n.d.). Chemical probe. [Link]
  • University of Iowa. (2019). Investigating quinazoline-2,4-dione and fluoroquinolone scaffolds for antibiotic activity and metabolic stability. [Link]
  • MDPI. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. [Link]
  • ResearchGate. (2022). (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 5-Bromoquinazoline-2,4(1H,3H)-dione Analogs Against Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents with unique scaffolds and mechanisms of action. The quinazoline-2,4(1H,3H)-dione core is a privileged heterocyclic structure known for a wide range of biological activities.[1][2] This guide focuses on analogs of 5-Bromoquinazoline-2,4(1H,3H)-dione, a promising starting point for developing new antibiotics. We present a comprehensive, phased strategy for benchmarking the in vitro efficacy and safety of these novel analogs against current standard-of-care antibiotics. This document provides not just the protocols, but the scientific rationale behind a robust preclinical evaluation workflow, designed for researchers, scientists, and drug development professionals aiming to identify clinically viable antibacterial candidates.

Introduction: The Rationale for a New Scaffold

The clinical utility of many frontline antibiotics is continually undermined by the evolution of resistance mechanisms in pathogenic bacteria.[2][3] This has created a critical need to explore chemical spaces beyond traditional antibiotic classes. Quinazolinone derivatives have emerged as a compelling scaffold due to their synthetic tractability and diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]

Recent studies have highlighted that quinazoline-2,4(1H,3H)-dione derivatives can function as inhibitors of bacterial DNA gyrase and topoisomerase IV, a mechanism analogous to that of fluoroquinolones.[1][7][8] This shared mode of action provides a validated starting point for optimization.[4] The 5-bromo substitution on the quinazoline-2,4(1H,3H)-dione core serves as a key anchor point for synthetic modification, allowing for the generation of diverse analog libraries to probe structure-activity relationships (SAR).[5][9]

This guide establishes a rigorous benchmarking framework to systematically evaluate these analogs, ensuring that only the most potent, selective, and safe compounds advance in the drug discovery pipeline.

Putative Mechanism of Action: Targeting Bacterial Type II Topoisomerases

The primary antibacterial targets for quinazolin-2,4(1H,3H)-dione analogs are understood to be the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][7][8] These essential enzymes control the topological state of DNA during replication, transcription, and repair. Their inhibition leads to the fragmentation of the bacterial chromosome and ultimately, cell death.[7]

The proposed mechanism involves the stabilization of the enzyme-DNA cleavage complex, converting the essential topoisomerase into a toxic cellular poison that introduces lethal double-strand breaks into the bacterial DNA. This mechanism is well-established for the quinolone class of antibiotics, and quinazolinediones are believed to interact with the enzyme-DNA complex in a similar fashion.[1][7]

Mechanism_of_Action cluster_0 Bacterial Cell Compound Quinazolinedione Analog Enzyme DNA Gyrase / Topoisomerase IV Compound->Enzyme Binds to Complex Ternary Complex (Drug-Enzyme-DNA) Enzyme->Complex Stabilizes cleavage complex with DNA DNA Bacterial DNA DNA->Complex DSB Double-Strand Breaks Complex->DSB Prevents re-ligation Death Cell Death DSB->Death Induces

Caption: Putative mechanism of quinazolinedione analogs targeting bacterial topoisomerases.

A Phased Benchmarking Strategy

A successful benchmarking program must be logical, resource-efficient, and conclusive. We propose a three-phased approach that systematically narrows a pool of candidate analogs down to the most promising leads. This workflow ensures that extensive resources are dedicated only to compounds that meet critical performance criteria at each stage.

Benchmarking_Workflow Phase1 Phase 1: Primary Screening Potency Assessment MIC Minimum Inhibitory Concentration (MIC) Assay Phase1->MIC Key Experiment Phase2 Phase 2: Spectrum & Nature of Activity MIC->Phase2 Potent compounds advance Analysis Final Analysis Selectivity Index (SI) Calculation Lead Candidate Selection MBC Minimum Bactericidal Concentration (MBC) Assay Phase2->MBC Key Experiment Phase3 Phase 3: Preclinical Safety Selectivity Assessment MBC->Phase3 Bactericidal compounds advance Cyto Cytotoxicity (IC50) Assay (e.g., MTT on Human Cells) Phase3->Cyto Key Experiment Cyto->Analysis Combine all data

Caption: A three-phased workflow for benchmarking novel antibiotic analogs.

Phase 1: Potency Assessment with Minimum Inhibitory Concentration (MIC)

The first and most fundamental question is: how potent is the compound at inhibiting bacterial growth? The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a bacterium.[10] This is the primary screening assay.

  • Causality: We use the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) because it is quantitative, reproducible, and amenable to high-throughput screening of many analogs simultaneously.[11][12]

  • Trustworthiness: A valid MIC assay requires meticulous controls. A growth control (no antibiotic) confirms the bacteria are viable, while a sterility control (no bacteria) ensures the medium is not contaminated. Including standard-of-care antibiotics validates the assay against known results.

Phase 2: Determining the Nature of Activity with Minimum Bactericidal Concentration (MBC)

A compound can be bacteriostatic (inhibits growth) or bactericidal (kills bacteria). For many severe infections, a bactericidal effect is clinically preferred. The Minimum Bactericidal Concentration (MBC) test determines the lowest concentration of an agent required to kill 99.9% of the initial bacterial inoculum.[13][14]

  • Causality: This assay is a direct extension of the MIC test. Aliquots are taken from the clear wells of the MIC plate and sub-cultured onto antibiotic-free agar.[14][15] The absence of colony growth on this new plate indicates that the bacteria in the original well were killed, not just inhibited.

  • Trustworthiness: The MBC is defined as a ≥99.9% reduction in colony-forming units (CFU/mL) compared to the starting inoculum.[13][15] The ratio of MBC to MIC is a critical parameter. An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.[15]

Phase 3: Assessing Safety with a Cytotoxicity Assay

A potent antibacterial compound is useless if it is equally toxic to human cells. The final in vitro step is to assess the compound's cytotoxicity against a representative mammalian cell line (e.g., HEK293, HepG2). This allows for the calculation of a selectivity index.

  • Causality: The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[16][17][18] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19][20] The amount of formazan produced is proportional to the number of viable cells.[18] This allows for the determination of the 50% cytotoxic concentration (CC50 or IC50).[21]

  • Trustworthiness: By generating a dose-response curve, we can accurately calculate the CC50 value. This value, when compared to the MIC, provides the Selectivity Index (SI), a crucial measure of a drug's therapeutic window.[22][23]

Comparative Data Analysis

To provide context, all experimental data should be summarized and directly compared against relevant standard-of-care antibiotics. The choice of standards depends on the target pathogens. For a broad-spectrum screen, we include a Gram-positive and a Gram-negative standard.

  • Gram-Positive Standard: Vancomycin is a glycopeptide antibiotic used for serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[24][25]

  • Gram-Negative Standard: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[26]

The Selectivity Index (SI) is the ultimate metric for prioritizing compounds from this in vitro screening cascade. It is calculated as: SI = CC50 / MIC .[22][23] A higher SI value indicates greater selectivity for the bacterial target over mammalian cells, signifying a more promising safety profile.[22][27] An SI greater than 10 is often considered a desirable threshold for a promising hit compound.[21]

Table 1: Hypothetical Benchmarking Data for this compound Analogs

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioCC50 (HEK293 Cells, µg/mL)Selectivity Index (SI)
Analog A S. aureus242 (Bactericidal)>128>64
E. coli8162 (Bactericidal)>128>16
Analog B S. aureus161288 (Bacteriostatic)644
E. coli64>256>4 (Bacteriostatic)641
Analog C S. aureus482 (Bactericidal)164
E. coli32642 (Bactericidal)160.5
Vancomycin S. aureus122 (Bactericidal)>256>256
E. coli>128>128->256-
Ciprofloxacin S. aureus0.512 (Bactericidal)>200>400
E. coli0.0150.032 (Bactericidal)>200>13333

Data Interpretation: In this hypothetical dataset, Analog A emerges as the most promising lead. It demonstrates potent, bactericidal activity against both Gram-positive and Gram-negative bacteria. Crucially, it shows very low cytotoxicity (CC50 >128 µg/mL), resulting in high selectivity indices that are superior to those of the other analogs. While not as potent as the standard drugs against their specific targets, its balanced spectrum and excellent safety profile make it a strong candidate for further development. Analog B shows weak, primarily bacteriostatic activity and a poor selectivity index. Analog C is potent but demonstrates significant cytotoxicity, making it an unsuitable candidate.

Detailed Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the CLSI M07 guidelines for broth microdilution.[11]

  • Preparation of Inoculum: a. From a fresh (18-24 hour) culture on an appropriate agar plate, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[15]

  • Plate Preparation: a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. b. Prepare stock solutions of test compounds and standard antibiotics at twice the highest desired concentration. c. Add 100 µL of the stock solution to well 1. d. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. e. Well 11 will serve as the growth control (no antibiotic). Well 12 will serve as the sterility control (CAMHB only, no bacteria).

  • Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL. b. Seal the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading Results: a. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).[15] This can be determined by visual inspection or using a microplate reader.[28]

Protocol: Minimum Bactericidal Concentration (MBC) Assay

This protocol is a direct continuation of the MIC assay.[13][14]

  • Subculturing: a. Following the MIC reading, select the well corresponding to the MIC and at least two wells with higher concentrations that showed no visible growth. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, plate a 10-100 µL aliquot from each of these wells onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: a. Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Reading Results: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration that results in a ≥99.9% reduction (a 3-log reduction) in the initial bacterial inoculum count.[14][15] For a starting inoculum of 5 x 10⁵ CFU/mL, this corresponds to ≤500 CFU/mL in the subculture.

Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[16][20]

  • Cell Seeding: a. Culture a human cell line (e.g., HEK293) in appropriate media. b. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. c. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture media. b. Remove the old media from the cells and add 100 µL of the media containing the test compounds to the respective wells. Include wells for "cells only" (negative control) and "media only" (background control). c. Incubate the plate for another 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17][19] b. Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[20] c. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[17]

  • Solubilization and Reading: a. Carefully remove the MTT-containing media from the wells. b. Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.[17] c. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] d. Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.[19][20]

  • Data Analysis: a. Subtract the background absorbance (media only) from all readings. b. Calculate cell viability as a percentage relative to the untreated control cells. c. Plot the percentage of viability against the compound concentration and use non-linear regression to determine the CC50 value (the concentration that reduces cell viability by 50%).

Conclusion and Future Directions

This guide outlines a systematic, evidence-based framework for the initial preclinical evaluation of novel this compound analogs. By progressing through phased assessments of potency (MIC), bactericidal activity (MBC), and selective toxicity (MTT/SI), researchers can efficiently identify lead compounds with the highest potential for clinical success.

Analogs like the hypothetical "Analog A," which exhibit a balanced spectrum, bactericidal action, and a high selectivity index, warrant advancement to more complex studies. Future directions for such promising candidates would include:

  • Screening against a broader panel of clinical isolates and resistant strains (e.g., MRSA, VRE, ESBL-producing Enterobacterales).

  • In vivo efficacy studies in animal infection models (e.g., murine sepsis or thigh infection models).

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling to assess absorption, distribution, metabolism, and excretion (ADME).

  • Definitive mechanism-of-action studies, including enzymatic assays with purified DNA gyrase and topoisomerase IV.

By adhering to this rigorous benchmarking strategy, the scientific community can effectively triage novel chemical entities and focus resources on developing the next generation of antibiotics to combat the global threat of AMR.

References

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). ResearchGate.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition (M07). (n.d.). Clinical and Laboratory Standards Institute.
  • Minimal Inhibitory Concentration Reading Guide (M07QG). (n.d.). Clinical and Laboratory Standards Institute.
  • What are the recommended antibiotic regimens for Gram-negative versus Gram-positive bacterial infections? (2025). Dr.Oracle.
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). Idexx.
  • What antibiotics cover both Gram-negative and Gram-positive bacteria? (2025). Dr.Oracle.
  • Selectivity factor. (n.d.). Wikipedia.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Pharmaceuticals.
  • Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. (2019). Molecules.
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (2022). Molecules.
  • Minimum inhibitory concentration. (n.d.). Wikipedia.
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry.
  • Antibiotics used for gram positive and gram negative bacteria with its disc content. (n.d.). ResearchGate.
  • Selectivity index values of compounds against bacterial pathogens. (n.d.). ResearchGate.
  • Infectious disease: how to manage Gram-positive and Gram-negative pathogen conundrums with dual beta-lactam therapy. (2021). Expert Review of Anti-infective Therapy.
  • Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. (2014). BMC Complementary and Alternative Medicine.
  • Preparation, Characterization, and Antibiofilm Activity of Free and Nanoencapsulated Tetradenia riparia (Hochst.) Codd Leaf Essential Oil. (2022). Pharmaceutics.
  • Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. (2022). Molecules.
  • Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. (2016). Scientific Reports.
  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical and Pharmacology Journal.
  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (n.d.). Infectious Diseases Society of America.
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. (2022). ResearchGate.
  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2025). ResearchGate.
  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2023). Molecules.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 5-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromoquinazoline-2,4(1H,3H)-dione. As a brominated heterocyclic compound, its disposal requires specific procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge for safe and responsible chemical waste management.

Core Principle: Hazard Identification and Risk Mitigation

  • Quinazoline Core: The quinazoline scaffold is a foundational element in many biologically active compounds, including pharmaceuticals.[1] Its derivatives can exhibit a range of physiological effects, and therefore, direct contact should always be minimized.[2]

  • Halogenated Organic: The presence of a bromine atom classifies this compound as halogenated. Halogenated organic compounds are often more persistent in the environment and can be toxic.[3][4] Their incineration requires high temperatures and specialized equipment to prevent the formation of hazardous byproducts.[5] For this reason, they must be segregated from non-halogenated waste streams.[6]

The cardinal rule is to treat this compound as potentially hazardous, minimizing exposure and preventing its release into the environment.

Compound Profile: this compound
Molecular Formula C₈H₅BrN₂O₂[7]
Molecular Weight 241.04 g/mol [7][8]
Appearance Typically a solid powder.
Primary Hazard Class Halogenated Organic Compound[3][6]
Potential Hazards May cause skin, eye, and respiratory irritation. Hazardous combustion products can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[9]
Required PPE Nitrile gloves, safety goggles (conforming to EN166/NIOSH standards), lab coat, and closed-toe shoes.[3][10] All handling of the solid should occur in a certified chemical fume hood.[3]

The Imperative of Waste Segregation

Under no circumstances should this compound or its solutions be disposed of down the drain.[11] Aqueous waste streams are typically treated by biological processes which are ineffective against many complex organic molecules and can lead to environmental contamination.[12][13]

The primary directive is strict segregation. Mixing halogenated waste with non-halogenated solvents unnecessarily increases the volume of the more hazardous and costly waste stream.[5] Even a small amount of a halogenated compound contaminates the entire container, requiring it to be treated as halogenated waste.[11]

Step-by-Step Disposal Protocol

This protocol ensures a safe and compliant waste management process from the point of generation to final pickup.

Step 1: Prepare the Designated Waste Container
  • Select a Compatible Container: Use a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) or glass bottles are appropriate. Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.[14]

  • Affix a Hazardous Waste Label: Before adding any waste, label the container. According to Environmental Protection Agency (EPA) guidelines, the label must include the words "Hazardous Waste" , the full chemical name(s) of the contents, and an indication of the hazards (e.g., "Toxic," "Irritant").[15][16] Your institution's Environmental Health & Safety (EH&S) department will provide compliant labels.

Step 2: Collect and Contain the Waste
  • Solid Waste:

    • Carefully transfer solid this compound into the prepared waste container using a dedicated spatula or scoop.

    • Any contaminated disposables, such as weighing paper, gloves, or absorbent pads used for cleanup, must also be placed in the container.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, it must be disposed of based on the solvent's classification. Since the solute is halogenated, the entire solution is classified as halogenated organic waste .[11]

    • Carefully pour the solution into the designated "Halogenated Organic Liquid Waste" container using a funnel.

    • Keep the waste container closed at all times except when actively adding waste to prevent the release of volatile organic compounds (VOCs).[5][11]

Step 3: Store Waste in a Satellite Accumulation Area (SAA)
  • Designate the SAA: The SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[12][15][17]

  • Proper Storage: Store the waste container in the SAA, ensuring it is segregated from incompatible materials like strong acids, bases, and oxidizers.[14] Place the container in secondary containment (e.g., a plastic tub) to mitigate potential leaks or spills.

  • Monitor Accumulation: Do not exceed 55 gallons of a single waste stream within your SAA.[16] Once a container is full, it must be dated and removed from the SAA for transport to your facility's central accumulation area (CAA) within three days.[12]

Step 4: Arrange for Final Disposal
  • Contact EH&S: When your waste container is full or your project is complete, contact your institution's EH&S department (or equivalent) to schedule a waste pickup.

  • Maintain Records: Your facility is required to track hazardous waste from generation to final disposal.[15] EH&S will provide a manifest upon pickup; ensure records are maintained according to institutional and regulatory policies.[15][18]

Emergency Procedures: Spill and Exposure

Spill Management:

  • Alert Personnel: Immediately alert others in the area.

  • Isolate and Ventilate: If safe to do so, restrict access to the spill area. Ensure the chemical fume hood is operational to ventilate vapors.

  • Contain the Spill: For a small spill of the solid, gently cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid raising dust.[2][9]

  • Clean Up: Carefully scoop the absorbent material and spilled compound into your designated halogenated waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleanup materials must be disposed of as hazardous waste.

  • For Large Spills: Evacuate the immediate area and contact your institution's emergency response line and EH&S department.[11]

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.[19]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[19]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[19]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Generation of Waste (Solid this compound or its solutions) B Is the waste in a non-halogenated solvent? A->B C Segregate into Dedicated 'HALOGENATED ORGANIC WASTE' Container B->C Yes or No (Any amount makes it halogenated waste) D Container must be: 1. Chemically Compatible 2. Securely Closed 3. Labeled 'Hazardous Waste' with contents C->D E Store in Secondary Containment within a designated Satellite Accumulation Area (SAA) D->E F Container Full or Project Complete? E->F G Contact EH&S for Waste Pickup and Disposal F->G Yes H Continue Safe Accumulation F->H No H->E

Caption: Decision workflow for this compound disposal.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Safe Handling & Disposal of Organic Substances. HSC Chemistry - Science Ready. [Link]
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
  • Quinazoline Safety D
  • Hazardous Waste Segreg
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
  • Laboratory Waste Management: The New Regul
  • Halogenated Solvents in Laboratories.
  • Halogenated Solvents Standard Operating Procedure. University of Washington Environmental Health & Safety. [Link]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI. [Link]
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods.
  • Environmental Impact and Toxicological Assessment of Heterocyclic Compounds.
  • Treatment options of nitrogen heterocyclic compounds in industrial wastewater.
  • Exploration of heterocyclic compounds from bio waste sugars: a Review. Trade Science Inc. [Link]
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
  • 5-Bromoquinazoline-2,4(1H,3H)
  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones. ACS Omega. [Link]
  • 8-Bromoquinazoline-2,4(1H,3H)-dione Chemical Properties. PubChem. [Link]

Sources

A Researcher's Guide to the Safe Handling of 5-Bromoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As a key intermediate in the synthesis of pharmacologically active compounds, 5-Bromoquinazoline-2,4(1H,3H)-dione is a compound of significant interest in drug discovery and development. Its handling, however, requires a meticulous approach to safety. This guide provides an essential framework for researchers, scientists, and drug development professionals to manage this compound responsibly, ensuring both personal safety and experimental integrity.

Immediate Safety and Hazard Assessment

Based on data from structurally similar compounds, this compound is classified as a hazardous substance that poses specific risks upon exposure.[1][2][3] The primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as dust or aerosol.[1][2][3]

A thorough risk assessment should be conducted before any handling of this compound to establish appropriate safety protocols within your specific laboratory environment.[4]

Core Principles of Safe Handling: The Three Pillars
  • Engineering Controls as the First Line of Defense: Personal protective equipment (PPE) is crucial, but it is the final barrier against exposure.[5] The primary method for minimizing risk is through robust engineering controls. All handling of solid this compound that may generate dust must be conducted within a certified chemical fume hood.[6] This containment minimizes the inhalation of airborne particles.

  • A Culture of Vigilance: Complacency is the enemy of laboratory safety. A proactive mindset, which includes inspecting PPE before each use and being aware of the location of emergency equipment like eyewash stations and safety showers, is non-negotiable.[6]

  • Adherence to Standard Operating Procedures (SOPs): This guide provides a framework, but it should be supplemented by your institution's specific SOPs for handling hazardous chemicals.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical for preventing exposure to this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles with a complete seal; face shield recommended.[6]Chemical-resistant nitrile or neoprene gloves.[6]Fully buttoned, flame-resistant laboratory coat.[6]Certified chemical fume hood is mandatory. If not available, a NIOSH-approved respirator with a particulate filter is required.[1][6]
Solution Preparation Chemical safety goggles with a complete seal.[6]Chemical-resistant nitrile or neoprene gloves.[6]Fully buttoned, flame-resistant laboratory coat.[6]Certified chemical fume hood.
Reaction Monitoring and Work-up Chemical safety goggles with a complete seal.[6]Chemical-resistant nitrile or neoprene gloves.[6]Fully buttoned, flame-resistant laboratory coat.[6]Well-ventilated area, preferably within a fume hood.[6]
Waste Disposal Chemical safety goggles with a complete seal.[6]Chemical-resistant nitrile or neoprene gloves.[6]Fully buttoned, flame-resistant laboratory coat.[6]Not generally required if handling sealed containers.
Step-by-Step PPE Protocol: A Self-Validating System

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Don a clean, flame-resistant lab coat, ensuring it is fully buttoned.[6]

  • Respiratory Protection (if required): Perform a fit check for a respirator if a fume hood is not in use.

  • Eye and Face Protection: Put on safety goggles, ensuring a complete seal around the eyes. If there is a splash risk, add a face shield over the goggles.[6]

  • Gloves: Inspect gloves for any tears or perforations before wearing.[6] Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a secure barrier.

Doffing (Removing) PPE:

  • Gloves: Remove gloves using a technique that avoids skin contact with the contaminated outer surface.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it inside out, without touching the exterior.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respiratory Protection (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

Operational and Disposal Plans: From Bench to Waste Stream

A systematic approach to handling and disposal is crucial for safety and regulatory compliance.

Experimental Workflow: Step-by-Step Handling
  • Preparation: Before handling, ensure the work area is clean and uncluttered.[6] Confirm the location and functionality of the nearest safety shower and eyewash station.[6]

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a certified chemical fume hood to minimize the inhalation of dust particles.[6]

  • Dissolution: When preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.[6]

  • Reaction: Carry out all reactions in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[6]

Emergency Procedures: Immediate Actions

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Wash the skin with soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Spill: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For major spills, evacuate the area and alert the appropriate emergency response team.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE, in a clearly labeled, sealed container.[6]

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[6]

  • Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for the safe handling of this compound.

start Start: Handling This compound risk_assessment Conduct Risk Assessment start->risk_assessment handling_solid Handling Solid? risk_assessment->handling_solid fume_hood Use Certified Chemical Fume Hood handling_solid->fume_hood Yes respirator Wear NIOSH-approved Respirator handling_solid->respirator No (Fume Hood Unavailable) ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat fume_hood->ppe respirator->ppe procedure Follow Handling Procedure: - Weighing - Dissolution - Reaction ppe->procedure spill_exposure Spill or Exposure? procedure->spill_exposure disposal Dispose of Waste (Hazardous) end End of Procedure disposal->end spill_exposure->disposal No emergency_procedure Follow Emergency Procedures spill_exposure->emergency_procedure Yes emergency_procedure->disposal

Caption: Decision workflow for handling this compound.

References

  • Personal protective equipment for handling Quinazolin-2-ylboronic acid - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • SAFETY DATA SHEET - Fisher Scientific. (2024).
  • Quinazolinedione | C8H6N2O2 | CID 64048 - PubChem. (2025).
  • SAFETY DATA SHEET. (n.d.).
  • Personal protective equipment in your pharmacy. (2019).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. (n.d.).
  • Personal protective equipment for handling 2-Chloro-3-(2-pyridinyl)quinoxaline - Benchchem. (n.d.).
  • 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione - AK Scientific, Inc. (n.d.).
  • 5-Chloroquinazoline-2,4(1H,3H)-dione - AK Scientific, Inc. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.